molecular formula C22H45N5O14 B001105 Amikacin hydrate CAS No. 1257517-67-1

Amikacin hydrate

Cat. No.: B001105
CAS No.: 1257517-67-1
M. Wt: 603.6 g/mol
InChI Key: DTSOZYYWEZJFSS-XTHCGPPUSA-N
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Description

Amikacin hydrate is a broad-spectrum, semisynthetic aminoglycoside antibiotic derived from kanamycin A. This bactericidal agent is highly valued in research for its potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa , Escherichia coli , Klebsiella spp., and Acinetobacter species. Its enhanced stability against many bacterial aminoglycoside-modifying enzymes makes it a critical tool for studying multi-drug resistant pathogens that are resistant to gentamicin and tobramycin. The primary mechanism of action involves high-affinity binding to the bacterial 30S ribosomal subunit. This binding leads to misreading of the mRNA sequence during translation and inhibition of translocation, ultimately disrupting protein synthesis and causing bacterial cell death. In the laboratory, this compound is commonly applied in molecular biology and microbiology research. Key applications include: the selection and maintenance of genetically modified bacterial strains; preparation of selective culture media to inhibit bacterial contamination in cell culture; and in vitro antimicrobial susceptibility studies (ASTs) to determine efficacy and minimum inhibitory concentration (MIC) against various bacterial strains. It is also used in research on mycobacterial infections, including those caused by nontuberculous mycobacteria. The product is supplied as a high-purity, molecular biology grade powder. It is freely soluble in aqueous solution. For optimal stability, store the product desiccated at 2-8°C. Please note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O13.H2O/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);1H2/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSOZYYWEZJFSS-XTHCGPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257517-67-1
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-, hydrate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257517-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Amikacin hydrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

Amikacin hydrate is a semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum activity against a wide range of bacterial pathogens, particularly multi-drug resistant Gram-negative bacteria.[1][2][3] Derived from kanamycin A, its unique chemical structure confers resistance to many aminoglycoside-modifying enzymes, making it a critical therapeutic agent in clinical settings.[4] This guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

Amikacin is structurally characterized by the acylation of the C-1 amino group of the deoxystreptamine moiety of kanamycin A with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain.[5] This modification sterically hinders the enzymatic inactivation that confers resistance to other aminoglycosides.[4]

The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C22H45N5O14[6]
Molecular Weight 585.60 g/mol (anhydrous basis)
IUPAC Name (2S)-4-Amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide hydrate[6]
CAS Number 1257517-67-1 (hydrate)[6]
Appearance White to off-white crystalline powder[5]
Melting Point ~203°C[4]
Solubility Freely soluble in water (50 mg/mL)[2][3][4][5]
pKa 8.1 (Uncertain)[4]
Storage Temperature 2-8°C[2][3][4]

Mechanism of Action

The primary mechanism of action of amikacin, like other aminoglycosides, involves the inhibition of bacterial protein synthesis.[1][7] The drug irreversibly binds to the 30S ribosomal subunit of bacteria.[7][8][9] This binding interferes with the initiation complex, causes misreading of the mRNA template, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain.[9] This results in the production of non-functional or toxic proteins and premature termination of protein synthesis, ultimately leading to a bactericidal effect.[7][9]

Amikacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Amikacin This compound Ribosome 30S Ribosomal Subunit Amikacin->Ribosome Binds to Protein Bacterial Protein Synthesis Ribosome->Protein Inhibits mRNA mRNA mRNA->Ribosome Translates NonFunctionalProtein Non-functional Proteins Protein->NonFunctionalProtein Leads to CellDeath Bacterial Cell Death NonFunctionalProtein->CellDeath Induces

Mechanism of action of this compound.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

A standard method to determine the efficacy of amikacin against bacterial isolates is the disk diffusion method.

Methodology:

  • A standardized inoculum of the test bacterium is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • A 30 µg amikacin-impregnated paper disc is placed on the agar surface.

  • The plate is incubated under appropriate conditions (typically 35-37°C for 18-24 hours).

  • The diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) is measured in millimeters.

  • The zone diameter is interpreted according to established clinical laboratory standards to classify the isolate as susceptible, intermediate, or resistant.[2][3] For instance, a zone of inhibition less than 14 mm in diameter is generally considered resistant, while 15-16 mm is intermediate.[2][3]

Animal Model for Pharmacokinetics and Nephrotoxicity

Animal models are crucial for studying the pharmacokinetics (PK) and toxicity of amikacin. The following protocol describes a study in rats.[10]

Single-Dose Pharmacokinetics:

  • Sprague-Dawley rats are administered a single subcutaneous dose of amikacin (e.g., 100 mg/kg or 500 mg/kg).[10]

  • Serial blood samples are collected from each rat at specified time points (e.g., 0.5, 1, 2, 4, and 6 hours post-dose).[10]

  • Serum is separated by centrifugation.[10]

  • At the end of the study, kidneys are harvested, weighed, and homogenized.[10]

  • Amikacin concentrations in serum and kidney homogenates are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]

Nephrotoxicity Study:

  • Rats are given a daily subcutaneous dose of amikacin (e.g., 100 mg/kg or 500 mg/kg) for a specified duration (e.g., up to 10 days).[10]

  • Blood samples are collected at baseline and daily before each dose.[10]

  • Serum creatinine levels are measured using a clinical chemistry analyzer to monitor kidney function.[10]

  • Nephrotoxicity is defined by a significant increase in serum creatinine from baseline (e.g., a doubling of the baseline level).[10][11]

  • Kidney tissues can be harvested at the end of the study for histological analysis and quantification of drug accumulation.[10]

Amikacin_Animal_Study_Workflow cluster_pk Pharmacokinetics Study cluster_nephro Nephrotoxicity Study PK_Dosing Single Subcutaneous Amikacin Dose PK_Sampling Serial Blood Sampling (0.5, 1, 2, 4, 6h) PK_Dosing->PK_Sampling PK_Harvest Kidney Harvest (end of study) PK_Dosing->PK_Harvest PK_Analysis LC-MS/MS Analysis of Serum & Kidney Samples PK_Sampling->PK_Analysis PK_Harvest->PK_Analysis Nephro_Dosing Daily Subcutaneous Amikacin Dose (up to 10 days) Nephro_Sampling Daily Blood Sampling (Baseline & Pre-dose) Nephro_Dosing->Nephro_Sampling Nephro_Analysis Serum Creatinine Measurement Nephro_Sampling->Nephro_Analysis Nephro_Endpoint Nephrotoxicity Assessment (Doubling of Creatinine) Nephro_Analysis->Nephro_Endpoint

Workflow for amikacin pharmacokinetic and nephrotoxicity studies in a rat model.

References

A Technical Guide to the Semi-Synthetic Synthesis of Amikacin from Kanamycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amikacin, a potent semi-synthetic aminoglycoside antibiotic, is a crucial therapeutic agent against a broad spectrum of bacterial infections, including those caused by resistant Gram-negative bacteria.[1][2][3] Its synthesis from the natural product Kanamycin A is a pivotal process in pharmaceutical manufacturing. This technical guide provides an in-depth overview of the core chemical transformations involved in this semi-synthetic process. The synthesis hinges on the regioselective acylation of the N-1 amino group of the 2-deoxystreptamine moiety of Kanamycin A with the L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain.[1][3] This is achieved through a multi-step strategy involving the judicious use of protecting groups to shield the other reactive amino and hydroxyl functionalities. This document details the experimental protocols for these key steps, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

The Synthetic Challenge: Regioselective Acylation

Kanamycin A possesses multiple amino and hydroxyl groups with comparable reactivities. The primary challenge in the synthesis of Amikacin is to selectively acylate the N-1 amino group while leaving the other nucleophilic sites untouched. Direct acylation of Kanamycin A would result in a mixture of products that are difficult to separate. Therefore, a robust protecting group strategy is essential to achieve the desired regioselectivity. The 6'-amino group is known to be the most reactive, necessitating its protection prior to the key acylation step.[4]

The Multi-Step Synthesis Pathway

The semi-synthetic conversion of Kanamycin A to Amikacin can be broadly categorized into three key stages:

  • Protection of Amino Groups: The amino groups at the 3 and 6' positions of Kanamycin A are selectively protected. This is often achieved using reagents like benzyloxycarbonyl (Cbz) chloride or di-tert-butyl dicarbonate (Boc)2O.[4][5] In some patented processes, the formation of a metal complex, for instance with zinc acetate, is employed to enhance the regioselectivity of the subsequent acylation step.[4][6]

  • Acylation with L-HABA: The protected Kanamycin A derivative is then acylated at the N-1 position with a reactive derivative of L-(-)-4-amino-2-hydroxybutyric acid (L-HABA). The amino group of the L-HABA moiety is itself protected, commonly with a benzyloxycarbonyl group. The carboxylic acid of L-HABA is activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate the acylation reaction.[4][7]

  • Deprotection: In the final step, all protecting groups are removed to yield Amikacin. This is typically accomplished through catalytic hydrogenation to remove Cbz groups or acid treatment for Boc groups.[4] The crude product is then purified using techniques such as ion-exchange chromatography.[4][8]

Visualized Workflow

The following diagram illustrates the logical flow of the semi-synthetic process from Kanamycin A to Amikacin.

Amikacin_Synthesis Kanamycin_A Kanamycin A Protected_Kanamycin 3,6'-Di-N-protected Kanamycin A Kanamycin_A->Protected_Kanamycin Protection Step (e.g., Cbz-Cl or (Boc)2O) Acylated_Intermediate N-1 Acylated, Fully Protected Intermediate Protected_Kanamycin->Acylated_Intermediate Acylation with Protected L-HABA-NHS Amikacin Amikacin Acylated_Intermediate->Amikacin Deprotection Step (e.g., Hydrogenolysis)

Caption: Synthetic workflow from Kanamycin A to Amikacin.

Detailed Experimental Protocols

The following protocols are synthesized from various patented and published procedures and represent a general methodology. Specific conditions may vary.

1. Preparation of 3,6'-di-N-benzyloxycarbonyl-Kanamycin A

  • Materials: Kanamycin A, Zinc Acetate, Methanol, Water, N-benzyloxycarbonyl chloride (Cbz-Cl).

  • Procedure:

    • Suspend Kanamycin A in a mixture of methanol and water.

    • Add a solution of zinc acetate in water. This forms a complex that enhances the regioselectivity of the protection step.[4]

    • Cool the mixture and add N-benzyloxycarbonyl chloride dropwise while maintaining a slightly alkaline pH.

    • Stir the reaction mixture at room temperature for several hours.

    • The product, 3,6'-di-N-benzyloxycarbonyl-Kanamycin A, can be isolated by filtration or extraction.

2. Acylation with N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide ester

  • Materials: 3,6'-di-N-benzyloxycarbonyl-Kanamycin A, N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide ester, Dichloromethane, Water.

  • Procedure:

    • Dissolve the protected Kanamycin A derivative in a biphasic solvent system, such as water and dichloromethane.[7][8]

    • Control the pH of the aqueous phase to a value between 4.5 and 6.5.[7]

    • Add a solution of N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide ester in dichloromethane to the vigorously stirred mixture.[7][8]

    • Maintain the reaction at room temperature overnight.[7][8]

    • After the reaction is complete, the organic solvent is removed under reduced pressure.

3. Deprotection to Yield Amikacin

  • Materials: Acylated intermediate, Palladium on carbon (Pd/C) catalyst, Formic acid or Hydrogen gas, Water, Sulfuric Acid, Methanol.

  • Procedure:

    • The crude acylated intermediate is subjected to catalytic hydrogenation to remove the benzyloxycarbonyl protecting groups. This is typically done using a Palladium on carbon catalyst in the presence of a hydrogen source like formic acid or hydrogen gas.[4]

    • The reaction mixture is filtered to remove the catalyst.

    • The resulting aqueous solution containing crude Amikacin is purified by ion-exchange chromatography.[4][8]

    • The fractions containing Amikacin are collected, concentrated, and the pH is adjusted with sulfuric acid to precipitate Amikacin sulfate.[7][8]

    • The final product is isolated by precipitation with methanol, followed by filtration and drying.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data reported in the literature for the synthesis of Amikacin. It is important to note that yields can vary significantly based on the specific reaction conditions and purification methods employed.

StepReactantsKey ReagentsSolvent SystemReported YieldReference
Protection & Acylation 3,6'-di-N-benzyloxycarbonyl-kanamycin A, N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimideZinc AcetateMethanol/Water73% relative purity of Amikacin in the final mixture[4]
Acylation 3,6'-diprotected Kanamycin A, N-benzyloxycarbonyl-L-HABA-N-hydroxysuccinimide-Water/Dichloromethane65% (stoichiometrical)[7][8]
Overall Yield Kanamycin A--80% (stoichiometrical with recovery of starting material)[4]

Conclusion

The semi-synthetic production of Amikacin from Kanamycin A is a well-established process that relies on fundamental principles of organic chemistry, particularly the use of protecting groups to achieve regioselective transformations. The methods described in this guide, primarily derived from patent literature, outline a viable pathway for this synthesis. While the core chemical steps are consistent, ongoing research and process optimization continue to improve yields and purity, making this life-saving antibiotic more accessible. The use of metal-catalyzed reactions and optimized solvent systems are key areas of innovation in this field.

References

Amikacin Hydrate's Precision Assault on the Bacterial 30S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate molecular mechanism by which amikacin hydrate, a potent semisynthetic aminoglycoside antibiotic, exerts its bactericidal effects by targeting the 30S ribosomal subunit of prokaryotes. By meticulously detailing the binding interactions, subsequent disruption of protein synthesis, and the experimental methodologies used to unravel these processes, this document serves as a comprehensive resource for professionals in the fields of microbiology, pharmacology, and drug discovery.

Core Mechanism of Action: Interference with Protein Synthesis

Amikacin's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][2] This is achieved through its high-affinity binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[3][4] This interaction disrupts the fidelity of mRNA translation, leading to two principal downstream effects: the production of non-functional or toxic proteins due to mRNA misreading and the direct inhibition of translocation.[5][6] The culmination of these effects is a cascade of cellular damage, including membrane disruption, which ultimately leads to bacterial cell death.[7][8]

Binding to the A-Site of the 30S Ribosomal Subunit

Amikacin, like other 2-deoxystreptamine (2-DOS) aminoglycosides, specifically targets the decoding A-site on the 16S rRNA, a crucial region for the selection of cognate aminoacyl-tRNAs.[7][9][10] The binding pocket is located within helix 44 (h44) of the 16S rRNA.[9][11]

Structural studies, including X-ray crystallography, have revealed that amikacin binding induces a significant conformational change in the A-site.[12][13] Specifically, it promotes the flipping out of two universally conserved adenine residues, A1492 and A1493, from within h44.[10][11] This conformational state mimics the state induced by a correct codon-anticodon pairing, thereby locking the decoding center in a conformation that is prone to errors.[7][9]

The L-amino-α-hydroxybutyryl (L-HABA) side chain attached to the N1 position of the 2-deoxystreptamine ring of amikacin, a feature that distinguishes it from its parent compound kanamycin A, plays a crucial role in its enhanced activity and resistance to modifying enzymes.[7][12] This side chain forms additional hydrogen bonds with the rRNA, specifically with nucleotides C1496 and G1497, which contributes to a higher binding affinity.[12][13]

Induction of mRNA Misreading and Protein Misfolding

By stabilizing the "flipped-out" conformation of A1492 and A1493, amikacin reduces the ribosome's proofreading capability.[7] This leads to the acceptance of near-cognate aminoacyl-tRNAs, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[1][6] The synthesis of aberrant proteins with altered structures and functions disrupts cellular homeostasis.[5] Accumulation of these misfolded proteins, particularly in the cell membrane, is thought to contribute to increased membrane permeability, facilitating further uptake of the antibiotic in a self-promoting manner.[7]

Inhibition of Translocation

In addition to causing misreading, amikacin also physically obstructs the translocation step of elongation.[6][10] Translocation is the process by which the ribosome moves along the mRNA in a 5' to 3' direction, a movement essential for reading the next codon. By binding to the A-site, amikacin interferes with the necessary conformational changes of the ribosome required for this movement, thereby stalling protein synthesis.[11]

Quantitative Data on Amikacin's Activity

The following tables summarize key quantitative data related to the inhibitory activity of amikacin.

ParameterValueOrganism/SystemReference
Inhibition of Protein Synthesis
IC50 (In Vitro Translation)125 nM (for Arbekacin, similar to Amikacin)E. coli reconstituted system[11]
IC50 (Phenylalanine incorporation)0.8 ± 0.1 µMM. smegmatis ribosomes[14]
Minimal Inhibitory Concentration (MIC)
MIC for 189/219 clinical isolates≤ 8.0 µg/mlVarious bacteria[15]

Experimental Protocols

The elucidation of amikacin's mechanism of action has been made possible through a variety of sophisticated experimental techniques. Detailed below are summaries of the core methodologies.

X-ray Crystallography of Amikacin-Ribosome Complexes

Objective: To determine the three-dimensional structure of amikacin bound to the 30S ribosomal subunit's A-site at atomic resolution.

Methodology:

  • Crystallization: Crystals of the 30S ribosomal subunit from a suitable organism (e.g., Thermus thermophilus) are grown.[16]

  • Soaking: The grown crystals are soaked in a solution containing amikacin, a short synthetic mRNA oligonucleotide, and an anticodon stem-loop of a tRNA to form the decoding complex.[16]

  • Data Collection: The soaked crystals are exposed to a high-intensity X-ray beam, and the diffraction patterns are recorded. Data can be collected at cryogenic temperatures to minimize radiation damage.

  • Structure Determination and Refinement: The diffraction data is processed to calculate an electron density map. A molecular model of the ribosome-amikacin complex is then built into this map and refined to yield the final structure.[12][17]

Cryo-Electron Microscopy (Cryo-EM)

Objective: To visualize the structure of the entire 70S ribosome in complex with amikacin in a near-native state.

Methodology:

  • Sample Preparation: A solution containing purified 70S ribosomes from the target bacterium (e.g., Acinetobacter baumannii) and amikacin is applied to an EM grid and rapidly frozen in liquid ethane to vitrify the sample.[18]

  • Data Collection: The frozen-hydrated sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosome particles in different orientations are collected.[18]

  • Image Processing and 3D Reconstruction: The individual particle images are aligned and averaged to generate a high-resolution three-dimensional reconstruction of the ribosome-amikacin complex.[18]

In Vitro Translation Assays

Objective: To quantify the inhibitory effect of amikacin on protein synthesis.

Methodology:

  • System Preparation: A cell-free translation system is reconstituted from purified E. coli components, including ribosomes, translation factors, tRNAs, and aminoacyl-tRNA synthetases.[11]

  • Assay Reaction: An mRNA template encoding a reporter protein (e.g., Green Fluorescent Protein) is added to the system in the presence of varying concentrations of amikacin.[11]

  • Quantification: The amount of synthesized protein is measured over time, typically by detecting the fluorescence of the reporter protein or by quantifying the incorporation of radiolabeled amino acids.[14][19] The half-maximal inhibitory concentration (IC50) is then calculated.[11]

Misreading Assays

Objective: To measure the frequency of amikacin-induced mRNA misreading.

Methodology:

  • Assay Setup: An in vitro translation assay is performed using a synthetic mRNA template with a defined repeating codon (e.g., poly(U)).[14]

  • Amino Acid Incorporation: The reaction is carried out in the presence of the cognate radiolabeled amino acid (e.g., [14C]-phenylalanine for poly(U)) and a near-cognate radiolabeled amino acid (e.g., [3H]-leucine).[14]

  • Analysis: The amount of incorporation of both the correct and incorrect amino acids is quantified by scintillation counting. The ratio of near-cognate to cognate amino acid incorporation provides a measure of the misreading frequency.[14]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental workflows described in this guide.

Amikacin_Mechanism cluster_drug This compound cluster_ribosome Bacterial 30S Ribosomal Subunit cluster_effects Downstream Effects amikacin Amikacin A_site A-Site (h44 of 16S rRNA) amikacin->A_site Binds to A1492_A1493 A1492 & A1493 Conformation A_site->A1492_A1493 Induces conformational change translocation_inhibition Translocation Inhibition A_site->translocation_inhibition Blocks misreading mRNA Misreading A1492_A1493->misreading Promotes protein_synthesis Protein Synthesis cell_death Bacterial Cell Death protein_synthesis->cell_death Absence leads to aberrant_proteins Aberrant/Toxic Proteins misreading->aberrant_proteins Leads to translocation_inhibition->protein_synthesis Inhibits aberrant_proteins->cell_death Contributes to

Caption: Molecular mechanism of amikacin action on the 30S ribosomal subunit.

XRay_Crystallography_Workflow title X-Ray Crystallography Workflow crystallization 1. 30S Subunit Crystallization soaking 2. Soaking with Amikacin & mRNA/tRNA mimics crystallization->soaking data_collection 3. X-ray Diffraction Data Collection soaking->data_collection structure_determination 4. Structure Determination & Refinement data_collection->structure_determination final_structure Atomic Resolution Structure of Complex structure_determination->final_structure

Caption: Workflow for X-ray crystallography of the amikacin-ribosome complex.

InVitro_Translation_Assay title In Vitro Translation Assay Logic reconstituted_system Reconstituted Translation System incubation Incubation reconstituted_system->incubation reporter_mrna Reporter mRNA (e.g., GFP) reporter_mrna->incubation amikacin_concentrations Varying Amikacin Concentrations amikacin_concentrations->incubation measurement Measure Reporter Protein Synthesis incubation->measurement ic50 Calculate IC50 measurement->ic50

Caption: Logical flow of an in vitro translation assay to determine amikacin's IC50.

References

The Genesis of a Stalwart Antibiotic: An In-depth Technical Guide to the Discovery and Development of Amikacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against bacterial resistance, the aminoglycoside antibiotic Amikacin remains a crucial therapeutic agent. This technical guide provides a comprehensive overview of the discovery, historical development, and core scientific principles underlying Amikacin. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its synthesis, mechanism of action, and the evolution of resistance, supported by quantitative data, experimental methodologies, and visual pathway representations.

Discovery and Historical Context: A Response to Emerging Resistance

The development of Amikacin was a direct response to the growing challenge of bacterial resistance to existing aminoglycosides like kanamycin and gentamicin in the mid-20th century. The primary mechanism of this resistance was the enzymatic modification of the antibiotic by bacterial enzymes, rendering it ineffective.

A Semisynthetic Solution:

Researchers at the Bristol-Banyu Research Institute in Japan embarked on a program to develop a semisynthetic aminoglycoside that could withstand these enzymatic attacks. Their work culminated in the synthesis of Amikacin, a derivative of kanamycin A. The key innovation was the acylation of the N-1 amino group of the 2-deoxystreptamine (2-DOS) ring of kanamycin A with an L-(-)-4-amino-2-hydroxybutyryl (L-HABA) side chain.[1] This modification sterically hindered the access of many aminoglycoside-modifying enzymes, restoring activity against many resistant strains.[1] Amikacin was patented in 1971 and introduced for commercial use in 1976.[2]

The Synthesis of Amikacin: A Detailed Protocol

The synthesis of Amikacin from kanamycin A is a multi-step process involving the protection of reactive groups, selective acylation, and subsequent deprotection.

Experimental Protocol: Synthesis of Amikacin from Kanamycin A

Objective: To synthesize Amikacin by selectively acylating the N-1 amino group of kanamycin A with the L-HABA side chain.

Materials:

  • Kanamycin A

  • Protecting group reagents (e.g., benzyloxycarbonyl chloride)

  • L-(-)-4-amino-2-hydroxybutyric acid (L-HABA) with a protected amino group

  • Activating agent for the L-HABA carboxyl group (e.g., dicyclohexylcarbodiimide - DCC)

  • Solvents (e.g., pyridine, water, organic solvents)

  • Reagents for deprotection (e.g., palladium on carbon for hydrogenolysis)

  • Chromatography resins for purification

Methodology:

  • Protection of Kanamycin A:

    • The amino groups at the 6' and 3" positions of kanamycin A are highly reactive. To ensure selective acylation at the desired N-1 position, these groups are first protected. This is often achieved by reacting kanamycin A with a suitable protecting group, such as benzyloxycarbonyl (Cbz) chloride, in a basic solvent like pyridine.

  • Activation of the L-HABA side chain:

    • The carboxyl group of the N-protected L-HABA is activated to facilitate the acylation reaction. This can be done using a carbodiimide, such as DCC, to form a reactive intermediate.

  • Acylation Reaction:

    • The N-protected kanamycin A is reacted with the activated L-HABA derivative. The reaction is carried out in a suitable solvent system and under controlled temperature and pH to promote the selective formation of the amide bond at the N-1 position.

  • Deprotection:

    • Following the acylation, the protecting groups on the kanamycin A moiety and the L-HABA side chain are removed. For Cbz groups, this is typically achieved through catalytic hydrogenolysis using palladium on carbon as a catalyst.

  • Purification:

    • The final product, Amikacin, is purified from the reaction mixture, which may contain unreacted starting materials and byproducts. This is commonly done using ion-exchange chromatography.

Below is a DOT script representation of the Amikacin synthesis workflow.

G cluster_synthesis Amikacin Synthesis Workflow KanamycinA Kanamycin A Protection Protection of 6' and 3'' Amino Groups KanamycinA->Protection ProtectedKanamycin Protected Kanamycin A Protection->ProtectedKanamycin Acylation Acylation at N-1 Position ProtectedKanamycin->Acylation LHABA N-Protected L-HABA Activation Activation of Carboxyl Group LHABA->Activation ActivatedLHABA Activated L-HABA Activation->ActivatedLHABA ActivatedLHABA->Acylation ProtectedAmikacin Protected Amikacin Acylation->ProtectedAmikacin Deprotection Removal of Protecting Groups ProtectedAmikacin->Deprotection CrudeAmikacin Crude Amikacin Deprotection->CrudeAmikacin Purification Purification (Ion-Exchange Chromatography) CrudeAmikacin->Purification Amikacin Amikacin Purification->Amikacin

Amikacin Synthesis Workflow

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Amikacin, like other aminoglycosides, exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

Experimental Protocol: Elucidating the Mechanism of Action

Objective: To determine the specific binding site and inhibitory effect of Amikacin on bacterial protein synthesis.

Materials:

  • Purified bacterial 70S ribosomes and 30S ribosomal subunits

  • Radioactively labeled Amikacin (e.g., [³H]-Amikacin)

  • Components for in vitro protein synthesis assays (mRNA template, tRNAs, amino acids, enzymes, and energy source)

  • Techniques for structural analysis (e.g., X-ray crystallography, cryo-electron microscopy)

  • Filter binding assay apparatus

Methodology:

  • Ribosome Binding Assay:

    • Incubate purified 30S ribosomal subunits with varying concentrations of radioactively labeled Amikacin.

    • Separate the ribosome-bound Amikacin from the unbound drug using a filter binding assay.

    • Measure the radioactivity retained on the filter to determine the binding affinity (Kd) of Amikacin to the 30S subunit.

  • In Vitro Protein Synthesis Inhibition Assay:

    • Set up an in vitro translation system using bacterial cell extracts or purified components.

    • Add a specific mRNA template and radioactively labeled amino acids to monitor protein synthesis.

    • Introduce varying concentrations of Amikacin to the system and measure the incorporation of radiolabeled amino acids into newly synthesized proteins. This will determine the concentration of Amikacin required to inhibit protein synthesis by 50% (IC50).

  • Structural Studies:

    • Crystallize the 30S ribosomal subunit in complex with Amikacin and an mRNA analog.

    • Use X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the complex. This will reveal the precise binding site of Amikacin on the 16S rRNA and its interactions with the ribosomal components.

Amikacin binds irreversibly to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit.[2] This binding has two major consequences:

  • Codon Misreading: It induces a conformational change in the A-site, leading to the misreading of the mRNA codon by the incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.[3][4]

  • Inhibition of Translocation: Amikacin also interferes with the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby halting protein synthesis.[2]

The following DOT script illustrates the mechanism of action of Amikacin.

G cluster_moa Amikacin Mechanism of Action Amikacin Amikacin Binding Binds to A-site of 16S rRNA Amikacin->Binding Ribosome Bacterial 30S Ribosomal Subunit Ribosome->Binding ConformationalChange Conformational Change in A-site Binding->ConformationalChange Misreading mRNA Codon Misreading ConformationalChange->Misreading TranslocationBlock Inhibition of Translocation ConformationalChange->TranslocationBlock IncorrectAA Incorporation of Incorrect Amino Acids Misreading->IncorrectAA NonfunctionalProteins Non-functional/Toxic Proteins IncorrectAA->NonfunctionalProteins CellDeath Bacterial Cell Death NonfunctionalProteins->CellDeath ProteinSynthesisHalt Protein Synthesis Halts TranslocationBlock->ProteinSynthesisHalt ProteinSynthesisHalt->CellDeath

Amikacin's Mechanism of Action

The Challenge of Resistance: Enzymatic Inactivation

The primary mechanism of resistance to Amikacin is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). The most clinically significant of these is the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib).

Experimental Protocol: Characterizing Amikacin Resistance

Objective: To identify and characterize the enzymatic mechanism of Amikacin resistance.

Materials:

  • Amikacin-resistant bacterial strains

  • Amikacin

  • Acetyl-CoA

  • Cell-free extracts from resistant and susceptible bacteria

  • Purified AAC(6')-Ib enzyme

  • Techniques for analyzing antibiotic modification (e.g., high-performance liquid chromatography - HPLC, mass spectrometry)

Methodology:

  • Enzyme Activity Assay:

    • Incubate Amikacin with cell-free extracts from both resistant and susceptible bacterial strains in the presence of acetyl-CoA.

    • Analyze the reaction mixture using HPLC or mass spectrometry to detect any modification of the Amikacin molecule. The appearance of a new peak corresponding to acetylated Amikacin in the presence of extracts from the resistant strain would indicate enzymatic modification.

  • Purification and Characterization of the Modifying Enzyme:

    • Purify the enzyme responsible for Amikacin modification from the resistant bacterial strain using standard protein purification techniques (e.g., chromatography).

    • Determine the kinetic parameters (Km and Vmax) of the purified enzyme with Amikacin and acetyl-CoA as substrates.

  • Genetic Analysis:

    • Identify and sequence the gene encoding the modifying enzyme in the resistant strain. This will allow for the classification of the enzyme (e.g., as AAC(6')-Ib) and the study of its dissemination among bacterial populations.

AAC(6')-Ib catalyzes the transfer of an acetyl group from acetyl-CoA to the 6'-amino group of Amikacin. This modification prevents the antibiotic from binding effectively to its ribosomal target, thus rendering it inactive.

The DOT script below visualizes the enzymatic inactivation of Amikacin.

G cluster_resistance Enzymatic Inactivation of Amikacin Amikacin Amikacin Acetylation Acetylation at 6'-amino group Amikacin->Acetylation AAC6Ib AAC(6')-Ib Enzyme AAC6Ib->Acetylation AcetylCoA Acetyl-CoA AcetylCoA->Acetylation InactiveAmikacin Inactive Acetylated Amikacin Acetylation->InactiveAmikacin NoBinding Cannot Bind to Ribosome InactiveAmikacin->NoBinding Resistance Bacterial Resistance NoBinding->Resistance

Enzymatic Inactivation of Amikacin

Quantitative Data Summary

This section provides a summary of key quantitative data related to Amikacin's efficacy, pharmacokinetics, and clinical performance.

Table 1: Minimum Inhibitory Concentration (MIC) of Amikacin Against Various Pathogens
Bacterial SpeciesMIC Range (µg/mL)
Pseudomonas aeruginosa1 - 8
Escherichia coli0.5 - 4
Klebsiella pneumoniae0.5 - 4
Acinetobacter baumannii1 - 16
Mycobacterium avium complex8 - 64

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Key Pharmacokinetic Parameters of Amikacin in Adults with Normal Renal Function
ParameterValue
Half-life (t½) 2 - 3 hours
Volume of Distribution (Vd) 0.2 - 0.3 L/kg
Protein Binding <10%
Elimination >90% renal (unchanged)
Table 3: Efficacy of Amikacin in Early Clinical Trials for Various Infections
Infection TypeCure Rate (%)
Genitourinary Tract Infections90
Septicemia85
Skin and Soft Tissue Infections70
Lower Respiratory Tract Infections69

Data from a review of early worldwide clinical trials.[5]

Clinical Development and Modern Applications

The clinical development of Amikacin involved extensive trials to establish its safety and efficacy. A typical Phase 3 clinical trial for an antibiotic like Amikacin is a large-scale, randomized, and often double-blind study.

Generic Workflow of a Phase 3 Clinical Trial for an Antibiotic

The following DOT script outlines the typical workflow of a Phase 3 clinical trial for a new antibiotic.

G cluster_clinical_trial Phase 3 Clinical Trial Workflow for an Antibiotic PatientScreening Patient Screening and Enrollment Randomization Randomization PatientScreening->Randomization TreatmentArm1 Treatment Arm 1 (Investigational Drug) Randomization->TreatmentArm1 TreatmentArm2 Treatment Arm 2 (Standard of Care) Randomization->TreatmentArm2 TreatmentPeriod Treatment Period TreatmentArm1->TreatmentPeriod TreatmentArm2->TreatmentPeriod DataCollection Data Collection (Efficacy and Safety) TreatmentPeriod->DataCollection FollowUp Follow-up Period DataCollection->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis RegulatorySubmission Regulatory Submission (e.g., NDA) DataAnalysis->RegulatorySubmission Approval Drug Approval RegulatorySubmission->Approval

Phase 3 Clinical Trial Workflow

Today, Amikacin remains a vital tool for treating serious infections caused by multidrug-resistant Gram-negative bacteria.[6] It is also a cornerstone of therapy for certain mycobacterial infections, including those caused by Mycobacterium avium complex.[6] The development of a liposomal inhalation suspension of Amikacin has provided a targeted delivery system for treating chronic pulmonary infections, minimizing systemic toxicity.

Conclusion

The story of Amikacin's discovery and development is a testament to the power of rational drug design in overcoming bacterial resistance. By understanding the mechanisms of resistance, scientists were able to create a molecule that could evade these defenses, providing a much-needed therapeutic option. As we face the continuous challenge of evolving antibiotic resistance, the lessons learned from the development of Amikacin remain highly relevant. This in-depth guide has provided a technical overview of this important antibiotic, from its chemical synthesis to its clinical application, to aid researchers and drug development professionals in their ongoing efforts to combat infectious diseases.

References

Amikacin Hydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics of amikacin hydrate, a semisynthetic aminoglycoside antibiotic. The document details its molecular weight and chemical formula, outlines experimental protocols for its characterization, and visualizes its mechanism of action and the experimental workflow for its analysis.

Core Molecular Data

Amikacin can exist in both anhydrous and hydrated forms. The presence of water molecules in the crystalline structure of the hydrate affects its molecular weight.

PropertyAnhydrous AmikacinThis compound
Chemical Formula C22H43N5O13[1]C22H43N5O13 · xH2O[2][3][4]
Molecular Weight 585.60 g/mol [1][4]585.60 + (18.02 * x) g/mol [2][3]
Specific Hydrated Form Not ApplicableC22H45N5O14 (Monohydrate)[5]
Specific Hydrated MW Not Applicable603.62 g/mol [5]

Experimental Protocols: Determination of Hydration State

The number of water molecules (x) in this compound can be determined experimentally through gravimetric analysis. This procedure involves heating the hydrated compound to drive off the water of crystallization and then determining the mass of the remaining anhydrous salt.

Objective: To determine the empirical formula of this compound.

Materials:

  • This compound sample

  • Porcelain crucible and lid

  • Bunsen burner or muffle furnace

  • Tripod and pipeclay triangle

  • Analytical balance

  • Desiccator

  • Spatula

Methodology:

  • Crucible Preparation: A clean porcelain crucible and its lid are heated to a constant mass. This is achieved by heating for 10-15 minutes, cooling in a desiccator to room temperature, and weighing. The process is repeated until two consecutive weighings are within a negligible margin of error.

  • Sample Preparation: A precisely weighed sample of this compound (approximately 1-2 grams) is placed into the pre-weighed crucible.

  • Heating: The crucible containing the sample is heated gently at first, then more strongly, to drive off the water of hydration. The heating is continued until the sample appears to be a dry, free-flowing powder.

  • Cooling and Weighing: The crucible, lid, and anhydrous amikacin are cooled to room temperature in a desiccator to prevent the reabsorption of moisture from the atmosphere. The mass is then accurately recorded.

  • Heating to Constant Mass: The heating, cooling, and weighing steps are repeated until a constant mass is achieved for the crucible, lid, and anhydrous sample.

  • Calculations:

    • Mass of this compound = (Mass of crucible + lid + hydrate) - (Mass of crucible + lid)

    • Mass of anhydrous amikacin = (Mass of crucible + lid + anhydrous salt) - (Mass of crucible + lid)

    • Mass of water lost = Mass of this compound - Mass of anhydrous amikacin

    • Moles of anhydrous amikacin = Mass of anhydrous amikacin / Molecular weight of anhydrous amikacin (585.60 g/mol )

    • Moles of water = Mass of water lost / Molecular weight of water (18.02 g/mol )

    • Mole ratio of water to anhydrous amikacin = Moles of water / Moles of anhydrous amikacin. This ratio provides the value of 'x' in the formula C22H43N5O13 · xH2O.

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Amikacin exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. The following diagram illustrates the signaling pathway of amikacin's action.

amikacin_mechanism cluster_bacterium Bacterial Cell amikacin Amikacin transport Active Transport amikacin->transport ribosome_30S 30S Ribosomal Subunit transport->ribosome_30S Binds to protein_synthesis Protein Synthesis Initiation Complex ribosome_30S->protein_synthesis Interferes with ribosome_50S 50S Ribosomal Subunit ribosome_50S->protein_synthesis mrna mRNA mrna->protein_synthesis aberrant_protein Aberrant or Non-functional Proteins protein_synthesis->aberrant_protein Leads to misreading of mRNA cell_death Bacterial Cell Death aberrant_protein->cell_death

Caption: Mechanism of action of amikacin in a bacterial cell.

Experimental Workflow: Characterization of this compound

The following diagram outlines the logical workflow for the experimental determination of the molecular characteristics of this compound.

amikacin_workflow start Start: Obtain Amikacin Hydrate Sample weigh_hydrate Weigh Hydrated Sample start->weigh_hydrate heat_sample Heat to Drive Off Water weigh_hydrate->heat_sample cool_sample Cool in Desiccator heat_sample->cool_sample weigh_anhydrous Weigh Anhydrous Sample cool_sample->weigh_anhydrous check_constant_mass Check for Constant Mass weigh_anhydrous->check_constant_mass check_constant_mass->heat_sample No calculate Calculate Moles of Water and Anhydrous Amikacin check_constant_mass->calculate Yes determine_formula Determine Hydrate Formula (C22H43N5O13 · xH2O) calculate->determine_formula end End: Characterization Complete determine_formula->end

Caption: Experimental workflow for this compound characterization.

References

Spectroscopic Analysis of Amikacin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of Amikacin hydrate, an aminoglycoside antibiotic. The following sections detail the experimental protocols and quantitative data for Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound lacks a significant chromophore, necessitating derivatization for quantitative analysis by UV-Vis spectrophotometry. A common method involves reaction with ninhydrin, which reacts with the primary and secondary amine groups of amikacin to produce a colored product.

Experimental Protocol: UV-Vis Spectroscopy with Ninhydrin Derivatization

Objective: To quantify this compound by reacting it with ninhydrin and measuring the absorbance of the resulting colored complex.

Materials:

  • This compound standard

  • Ninhydrin reagent solution (0.2% w/v in a mixture of distilled water and acetone, e.g., 94:6 v/v)

  • Phosphate buffer (pH 8.0)

  • Distilled water

  • Volumetric flasks

  • Pipettes

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in distilled water (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 10-50 µg/mL) by diluting with phosphate buffer (pH 8.0).

  • Derivatization:

    • To 1.0 mL of each working standard solution in a test tube, add 0.2 mL of the ninhydrin reagent.

    • Heat the mixture in a boiling water bath for approximately 10-15 minutes to allow for the development of a purple color.

    • Cool the solutions to room temperature.

    • Transfer the contents to a 10 mL volumetric flask and dilute to the mark with phosphate buffer.

  • Spectrophotometric Measurement:

    • Prepare a reagent blank using the same procedure but replacing the Amikacin solution with distilled water.

    • Record the UV-Vis spectra of the derivatized standard solutions and the sample solution from 400 nm to 800 nm, using the reagent blank to zero the instrument.

    • Measure the absorbance at the wavelength of maximum absorption (λmax), which is typically observed around 567 nm to 650 nm. A secondary peak may also be observed around 400 nm.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.

    • Determine the concentration of Amikacin in the unknown sample by interpolating its absorbance value on the calibration curve.

Quantitative Data: UV-Vis Spectroscopy
ParameterValue
Derivatizing AgentNinhydrin
Wavelength of Maximum Absorbance (λmax)~567 nm - 650 nm (primary), ~400 nm (secondary)
Linearity RangeTypically 10 - 50 µg/mL

Mass Spectrometry (MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Amikacin in various matrices, particularly in biological fluids for therapeutic drug monitoring.

Experimental Protocol: LC-MS/MS Analysis

Objective: To identify and quantify this compound using LC-MS/MS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • This compound standard

  • Internal Standard (IS), e.g., Isepamicin or Tobramycin

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Purified water

  • Appropriate HPLC column (e.g., HILIC)

Procedure:

  • Sample Preparation (for plasma samples):

    • To 100 µL of plasma sample, add 10 µL of the internal standard solution.

    • Add 400 µL of methanol containing 0.1% formic acid to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

  • Liquid Chromatography:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to achieve separation of Amikacin from matrix components.

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: Monitor the transition of the protonated molecule [M+H]+ to specific product ions.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and ion source temperature for maximum signal intensity.

Quantitative Data: Mass Spectrometry
ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion ([M+H]+)m/z 586.3[1]
Product Ions (for MRM)m/z 425.3, m/z 163.0[1]
Collision Energy (for m/z 586.3 → 425.3)~25 eV[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the identification and characterization of this compound by analyzing its vibrational modes. Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.

Experimental Protocol: ATR-FTIR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound for identification and quality control.

Instrumentation:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of this compound powder onto the ATR crystal, ensuring good contact.

    • Apply pressure using the ATR's pressure clamp to ensure a good interface between the sample and the crystal.

    • Record the sample spectrum. A typical spectral range is 4000-400 cm-1.

    • Multiple scans (e.g., 16 or 32) are typically co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum can be used for identification by comparing it to a reference spectrum or by analyzing the characteristic absorption bands.

Quantitative Data: FTIR Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300 - 3500O-H and N-H stretching vibrations
~2850 - 2950C-H stretching vibrations
~1638N-H bending vibration of primary amines[2]
~1586 - 1488Aminoglycoside moiety vibrations[2]
~1250 - 900C-O stretching of carbohydrates and sulfate group vibrations[2]
~1040 - 1020Spectral region useful for quantitative analysis[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of this compound. Both ¹H and ¹³C NMR are used for structural elucidation and purity assessment.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound

  • Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of this compound (typically 5-10 mg) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° or 90° pulse, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

    • The solvent signal may need to be suppressed.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Proton decoupling is usually applied to simplify the spectrum and improve sensitivity.

  • Data Processing:

    • Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS, though not typically used with D₂O).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the Amikacin structure.

Quantitative Data: NMR Spectroscopy

Detailed chemical shift assignments for Amikacin can be complex due to the presence of multiple similar sugar moieties. The following are general ranges where signals for key functional groups are expected. For complete and unambiguous assignments, 2D NMR techniques such as COSY and HSQC are often employed.[4]

¹H NMR (in D₂O):

  • Anomeric Protons (H-1', H-1''): ~5.0 - 5.5 ppm

  • Sugar Ring Protons: ~3.2 - 4.5 ppm

  • CH₂ and CH Groups: ~1.5 - 3.5 ppm

¹³C NMR (in D₂O):

  • Anomeric Carbons (C-1', C-1''): ~95 - 105 ppm

  • Sugar Ring Carbons (C-O, C-N): ~50 - 85 ppm

  • Aliphatic Carbons (CH₂, CH): ~25 - 50 ppm

Mandatory Visualizations

Amikacin Mechanism of Action

Amikacin_Mechanism_of_Action cluster_cytoplasm Amikacin Amikacin BacterialCellWall Bacterial Cell Wall & Membrane Amikacin->BacterialCellWall Transport Ribosome30S 30S Ribosomal Subunit Amikacin->Ribosome30S Binding Inhibition Inhibition of Protein Synthesis Amikacin->Inhibition Causes Cytoplasm Cytoplasm BacterialCellWall->Cytoplasm ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Initiates mRNA mRNA mRNA->Ribosome30S Binds to Inhibition->ProteinSynthesis Blocks CellDeath Bacterial Cell Death Inhibition->CellDeath Leads to

Caption: Mechanism of action of Amikacin.

General Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Sample This compound Sample Prep Sample Preparation (Dissolution/Derivatization) Sample->Prep FTIR FTIR Spectroscopy (ATR) Sample->FTIR UVVis UV-Vis Spectroscopy Prep->UVVis MS Mass Spectrometry (LC-MS/MS) Prep->MS NMR NMR Spectroscopy Prep->NMR DataAcquisition Data Acquisition UVVis->DataAcquisition MS->DataAcquisition FTIR->DataAcquisition NMR->DataAcquisition DataProcessing Data Processing & Analysis DataAcquisition->DataProcessing Results Quantitative & Qualitative Results DataProcessing->Results

Caption: General workflow for spectroscopic analysis.

References

Amikacin Hydrate: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Amikacin hydrate, a semisynthetic aminoglycoside antibiotic, remains a critical tool in the global fight against serious bacterial infections. Derived from kanamycin A, its unique structural modifications confer a broader spectrum of activity and increased resistance to enzymatic inactivation compared to other aminoglycosides. This guide provides a comprehensive overview of amikacin's antibacterial spectrum, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Mechanism of Action

Amikacin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[1][2][3] This binding event interferes with protein synthesis in several ways: it blocks the initiation of protein synthesis, causes misreading of the mRNA template leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and disrupts the polysome, resulting in the production of nonfunctional or toxic proteins.[1][2] This ultimately leads to bacterial cell death. The L-HABA (L-(-)-γ-amino-α-hydroxybutyric acid) group attached to the N1 position of the 2-deoxystreptamine ring of amikacin provides steric hindrance, protecting it from many aminoglycoside-modifying enzymes that can inactivate other members of this antibiotic class.

Antibacterial Spectrum of Activity

Amikacin demonstrates broad-spectrum activity, particularly against a wide range of aerobic Gram-negative bacilli. It is often reserved for the treatment of serious nosocomial infections, including those caused by multidrug-resistant pathogens.[1] Its activity against Gram-positive organisms is more limited.

Gram-Negative Bacteria

Amikacin is highly active against most Enterobacterales, including Escherichia coli and Klebsiella pneumoniae. It also demonstrates excellent activity against other significant Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.[1][4][5] Surveillance studies consistently show high rates of susceptibility to amikacin among these organisms.

Table 1: In Vitro Activity of Amikacin Against Key Gram-Negative Bacilli

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli1512>256[6]
Klebsiella pneumoniae1862>256[6]
Pseudomonas aeruginosa1128>256[6]
Acinetobacter baumannii11832>256[4]
Enterobacterales16620.2516[7]
Pseudomonas aeruginosa3760.54[7]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Gram-Positive Bacteria

The activity of amikacin against Gram-positive bacteria is generally less potent than that of other classes of antibiotics. However, it can be effective against some Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), often in combination with other agents.[1] Amikacin does not exhibit synergistic activity against Enterococcus faecium when combined with beta-lactams.[1]

Table 2: In Vitro Activity of Amikacin Against Select Gram-Positive Cocci

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)Reference
Staphylococcus aureus20.25 - 0.5[8]
Staphylococcus epidermidis30.25 - 0.5[8]

Experimental Protocols for Susceptibility Testing

The determination of amikacin's in vitro activity is crucial for guiding clinical therapy and for new drug development research. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing.

Broth Microdilution Method (CLSI M07)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Detailed Methodology:

  • Preparation of Amikacin Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent, typically sterile water.

  • Preparation of Microdilution Plates: Aseptically dispense serial twofold dilutions of the amikacin stock solution into 96-well microtiter plates using cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well is typically 100 µL. The concentration range tested for amikacin usually spans from 0.25 to 64 µg/mL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is the lowest concentration of amikacin that completely inhibits visible growth of the organism as detected by the unaided eye.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent impregnated on a paper disk.

Detailed Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the standardized bacterial suspension to create a confluent lawn of growth.

  • Application of Antibiotic Disks: Aseptically apply a 30 µg amikacin disk to the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition around the amikacin disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by the CLSI.

Visualizations

Mechanism of Action of Amikacin

amikacin_mechanism cluster_bacterium Bacterial Cell amikacin Amikacin cell_wall Cell Wall/ Outer Membrane amikacin->cell_wall Uptake ribosome 30S Ribosomal Subunit cell_wall->ribosome Binding protein Aberrant/ Non-functional Proteins ribosome->protein Inhibition of Protein Synthesis & mRNA Misreading mrna mRNA mrna->ribosome death Bacterial Cell Death protein->death

Caption: Mechanism of action of amikacin leading to bacterial cell death.

Experimental Workflow for Antimicrobial Susceptibility Testing

ast_workflow cluster_broth Broth Microdilution cluster_disk Disk Diffusion start Start: Bacterial Isolate inoculum_prep Inoculum Preparation (0.5 McFarland Standard) start->inoculum_prep broth_plate Prepare Serial Dilutions of Amikacin in Microtiter Plate inoculum_prep->broth_plate disk_plate Inoculate Mueller-Hinton Agar Plate inoculum_prep->disk_plate broth_inoculate Inoculate Plate broth_plate->broth_inoculate broth_incubate Incubate (16-20h at 35°C) broth_inoculate->broth_incubate broth_read Read MIC broth_incubate->broth_read interpret Interpret Results (Susceptible, Intermediate, Resistant) broth_read->interpret disk_apply Apply Amikacin Disk disk_plate->disk_apply disk_incubate Incubate (16-18h at 35°C) disk_apply->disk_incubate disk_read Measure Zone of Inhibition disk_incubate->disk_read disk_read->interpret end End: Report Results interpret->end

Caption: Workflow for determining amikacin susceptibility.

References

Navigating the Gauntlet: An In-depth Technical Guide to Amikacin Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing bacterial resistance to Amikacin, a critical aminoglycoside antibiotic. Understanding these multifaceted strategies of resistance is paramount for the development of novel therapeutics and for preserving the efficacy of this last-resort antibiotic. This document details the biochemical pathways of resistance, presents quantitative data on resistance levels, outlines key experimental protocols for studying these mechanisms, and provides visual representations of the core processes.

Core Mechanisms of Amikacin Resistance

Bacteria have evolved three primary strategies to counteract the antimicrobial action of Amikacin:

  • Enzymatic Modification: This is the most prevalent mechanism of resistance to aminoglycosides.[1][2] Bacteria produce aminoglycoside-modifying enzymes (AMEs) that chemically alter the Amikacin molecule, preventing it from binding to its ribosomal target.[3][4][5] These enzymes are broadly classified into three families:

    • Aminoglycoside Acetyltransferases (AACs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the amikacin molecule.[1][2] The most clinically significant enzyme for amikacin resistance is the aminoglycoside 6′-N-acetyltransferase type Ib, AAC(6′)-Ib.[3][4][5]

    • Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the antibiotic.

    • Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer a nucleotide (usually adenyl group from ATP) to a hydroxyl group of the aminoglycoside.

  • Target Site Alteration: This mechanism involves the modification of the bacterial ribosome, the target of Amikacin. Amikacin binds to the 16S rRNA within the 30S ribosomal subunit, leading to inhibition of protein synthesis.[6] Bacteria can acquire resistance by producing 16S rRNA methyltransferases. These enzymes add a methyl group to specific nucleotides in the 16S rRNA, most notably at positions G1405 or A1408.[6][7][8][9][10] This methylation event sterically hinders the binding of Amikacin to the ribosome, rendering the antibiotic ineffective.[7][11] This mechanism often confers high-level resistance to a broad range of aminoglycosides.[8][10][12]

  • Efflux Pumps: Bacteria can actively expel Amikacin from the cell using multidrug efflux pumps.[5][13][14][15] These are transport proteins located in the bacterial cell membrane that recognize and pump out a wide variety of toxic compounds, including antibiotics.[5][14][15] In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps plays a significant role. The AcrD pump in Escherichia coli, as part of the AcrAD-TolC complex, has been shown to be involved in the efflux of aminoglycosides, contributing to intrinsic and acquired resistance.[16][17]

Quantitative Data on Amikacin Resistance

The level of resistance conferred by these mechanisms can vary significantly. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of antibiotic resistance, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Resistance MechanismGene/EnzymeOrganismAmikacin MIC (µg/mL)Reference
Enzymatic Modification aac(6')-IbA. baumannii16[18]
aac(6')-IbK. pneumoniae>512[19]
Target Site Alteration rmtFK. pneumoniae>256[20]
armAK. pneumoniae>256[9]
Efflux Pump (overexpression) acrD deletion mutantE. coli2-8 fold decrease compared to parent[10]

Correlation of AAC(6')-Ib Concentration with Amikacin Resistance

Research has shown a direct correlation between the intracellular concentration of the AAC(6')-Ib enzyme and the level of amikacin resistance, up to a certain saturation point.

AAC(6')-Ib Copies per CellAmikacin IC50 (µg/mL)
~0~0
~10,000~105
~70,000~135
~92,000 (native level)~135

IC50: Inhibitory concentration at which 50% of maximal culture density is observed.[21][22][23]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of amikacin that inhibits the visible growth of a bacterial isolate.[16][24][25][26][27]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Amikacin stock solution

  • Sterile pipette tips and multichannel pipettor

  • Incubator (37°C)

  • Plate reader (optional, for OD600 measurement)

Procedure:

  • Prepare Amikacin Dilutions: Prepare a serial two-fold dilution of amikacin in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.25 to 512 µg/mL.

  • Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculate the Plate: Add 50 µL of the bacterial inoculum to each well containing the amikacin dilutions, as well as to a growth control well (containing only CAMHB and bacteria). A sterility control well (containing only CAMHB) should also be included.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of amikacin at which no visible growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Aminoglycoside Acetyltransferase (AAC) Enzymatic Assay

This spectrophotometric assay measures the activity of AAC enzymes by detecting the release of Coenzyme A (CoA) during the acetylation of amikacin.[14][28][29][30]

Materials:

  • Purified AAC enzyme or cell lysate containing the enzyme

  • Amikacin solution

  • Acetyl-CoA

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or 4,4'-dithiodipyridine (DTDP)

  • Reaction buffer (e.g., 100 mM HEPES, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, DTNB (or DTDP), and amikacin at various concentrations.

  • Initiate Reaction: Add acetyl-CoA to the mixture, followed by the purified enzyme or cell lysate to initiate the reaction.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at 412 nm (for DTNB) or 324 nm (for DTDP) over time. The rate of increase in absorbance is proportional to the rate of CoA release and thus to the enzyme activity.

  • Calculate Kinetic Parameters: From the initial reaction rates at different amikacin concentrations, kinetic parameters such as Km and Vmax can be determined using Michaelis-Menten kinetics.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the expression levels of amikacin resistance genes.[31][32][33][34][35]

Materials:

  • Bacterial cells grown under desired conditions

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR instrument

  • Primers specific for the target resistance gene (e.g., aac(6')-Ib, rmtF) and a housekeeping gene (for normalization)

  • SYBR Green or probe-based qPCR master mix

Procedure:

  • RNA Extraction: Extract total RNA from the bacterial cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primers for the target and housekeeping genes, and the qPCR master mix.

  • Data Analysis: The qPCR instrument will monitor the fluorescence signal in real-time. The cycle threshold (Ct) values are used to determine the relative expression of the target gene, which is normalized to the expression of the housekeeping gene.

Visualizing the Mechanisms of Resistance

Enzymatic Modification of Amikacin

Enzymatic_Modification Amikacin Amikacin (Active) AME Aminoglycoside Modifying Enzyme (e.g., AAC(6')-Ib) Amikacin->AME Acetyl_CoA Acetyl-CoA Acetyl_CoA->AME Inactive_Amikacin Modified Amikacin (Inactive) AME->Inactive_Amikacin Acetylation CoA CoA AME->CoA

Caption: Enzymatic inactivation of Amikacin by an Aminoglycoside Modifying Enzyme.

Target Site Alteration by 16S rRNA Methylation

Ribosomal_Methylation cluster_ribosome 30S Ribosomal Subunit rRNA 16S rRNA (A-site) Methyltransferase 16S rRNA Methyltransferase (e.g., ArmA, RmtF) rRNA->Methyltransferase SAM S-adenosyl- methionine (SAM) (Methyl Donor) SAM->Methyltransferase Methylated_rRNA Methylated 16S rRNA Methyltransferase->Methylated_rRNA Methylation SAH S-adenosyl- homocysteine (SAH) Methyltransferase->SAH Binding_Blocked Binding Blocked Amikacin Amikacin Amikacin->Methylated_rRNA

Caption: 16S rRNA methylation prevents Amikacin from binding to its ribosomal target.

Amikacin Efflux by the AcrAD-TolC Pump

Efflux_Pump cluster_cell Bacterial Cell cluster_membrane Inner Membrane cluster_outer_membrane Outer Membrane AcrD AcrD (RND Transporter) AcrA AcrA (Adaptor Protein) AcrD->AcrA Periplasm Periplasm TolC TolC (Outer Membrane Channel) AcrA->TolC Amikacin_out Amikacin TolC->Amikacin_out Amikacin_in Amikacin Amikacin_in->AcrD Extracellular Extracellular Space

Caption: The AcrAD-TolC efflux pump actively transports Amikacin out of the bacterial cell.

Conclusion

Amikacin resistance in bacteria is a complex and evolving challenge driven by enzymatic drug inactivation, target modification, and active efflux. A thorough understanding of these mechanisms, supported by robust experimental investigation, is crucial for the development of effective countermeasures. This guide provides a foundational resource for researchers and drug development professionals, offering insights into the molecular basis of resistance and practical guidance for its study in the laboratory. The continued surveillance of resistance mechanisms and the pursuit of novel therapeutic strategies, such as the development of AME inhibitors or efflux pump inhibitors, are essential to prolong the clinical utility of amikacin and other vital aminoglycoside antibiotics.

References

Amikacin Hydrate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of amikacin hydrate. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's behavior and therapeutic action.

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2] It is a crucial therapeutic agent for treating serious bacterial infections caused by multidrug-resistant Gram-negative bacteria, particularly those resistant to other aminoglycosides like gentamicin and tobramycin.[1][3] Its clinical utility is rooted in its broad spectrum of activity and favorable pharmacokinetic profile.[3][4] This guide delves into the core principles of amikacin's pharmacokinetics (PK) and pharmacodynamics (PD), providing a foundation for further research and development.

Pharmacokinetics: The Journey of Amikacin in the Body

The pharmacokinetic profile of amikacin, like other aminoglycosides, is characterized by its concentration-dependent bactericidal activity.[5] Understanding its absorption, distribution, metabolism, and excretion (ADME) is fundamental to optimizing dosing regimens and minimizing toxicity.

Absorption

Amikacin is poorly absorbed from the gastrointestinal tract and is therefore administered parenterally, primarily through intravenous (IV) or intramuscular (IM) injections.[1][6] Following IM administration, amikacin is rapidly absorbed, reaching peak plasma concentrations within 45 minutes to 2 hours.[1] After a single 7.5 mg/kg IM dose in adults with normal renal function, peak plasma concentrations of 17-25 µg/mL are achieved.[1] Following a 1-hour IV infusion of the same dose, peak plasma concentrations average 38 µg/mL immediately after the infusion.[1]

Distribution

Amikacin is widely distributed into extracellular fluids and various body tissues, including the kidneys, liver, and lungs.[7][8] It also distributes into bile, sputum, bronchial secretions, and interstitial, pleural, and synovial fluids.[1] The apparent volume of distribution in healthy adults is approximately 18.1% to 28% of body weight.[1][9] Protein binding of amikacin in serum is low, at ≤ 10%.[1]

Metabolism

Amikacin is not metabolized in the body and is excreted unchanged.[2]

Excretion

The primary route of elimination for amikacin is renal, with 94-98% of a single IM or IV dose excreted unchanged in the urine via glomerular filtration within 24 hours in adults with normal renal function.[1] The plasma elimination half-life is typically 2-3 hours in adults with normal renal function.[1] However, in patients with severe renal impairment, the half-life can be significantly prolonged, ranging from 30 to 86 hours.[1]

Table 1: Summary of Key Pharmacokinetic Parameters of Amikacin in Adults with Normal Renal Function

ParameterValueReference
Route of Administration Intravenous (IV), Intramuscular (IM)[1][6]
Bioavailability (IM) Rapidly and completely absorbed[1]
Time to Peak Plasma Concentration (IM) 45 minutes - 2 hours[1]
Peak Plasma Concentration (7.5 mg/kg IM) 17 - 25 µg/mL[1]
Peak Plasma Concentration (7.5 mg/kg IV over 1 hr) ~38 µg/mL[1]
Volume of Distribution 18.1% - 28% of body weight[1][9]
Protein Binding ≤ 10%[1]
Metabolism Not metabolized[2]
Route of Excretion Renal (Glomerular filtration)[1]
Percentage Excreted Unchanged in Urine 94% - 98% within 24 hours[1]
Elimination Half-life (Normal Renal Function) 2 - 3 hours[1]
Elimination Half-life (Severe Renal Impairment) 30 - 86 hours[1]
Serum Clearance Rate ~100 mL/min[1]
Renal Clearance Rate ~94 mL/min[1]

Pharmacodynamics: The Action of Amikacin on Bacteria

The pharmacodynamic properties of amikacin describe the relationship between drug concentrations and its antimicrobial effect. Key PD characteristics include its mechanism of action, spectrum of activity, and the development of bacterial resistance.

Mechanism of Action

Amikacin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][5][6] The process involves the following key steps:

  • Binding to the 30S Ribosomal Subunit: Amikacin binds to the 30S subunit of the bacterial ribosome.[5][6]

  • Interference with Protein Synthesis: This binding interferes with the initiation complex, causes misreading of the mRNA genetic code, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain.[5][6]

  • Production of Aberrant Proteins: The synthesis of nonfunctional or toxic proteins disrupts essential cellular processes and damages the bacterial cell membrane.[6][10]

  • Bacterial Cell Death: The culmination of these events leads to the death of the bacterial cell.[6]

Amikacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Amikacin_Extracellular Amikacin Amikacin_Intracellular Amikacin Amikacin_Extracellular->Amikacin_Intracellular Uptake Ribosome_30S 30S Ribosomal Subunit Amikacin_Intracellular->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Aberrant_Proteins Aberrant Proteins Protein_Synthesis->Aberrant_Proteins Leads to Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Induces

Caption: Mechanism of action of amikacin leading to bacterial cell death.

Spectrum of Activity

Amikacin has a broad spectrum of activity, primarily against aerobic Gram-negative bacteria.[1][5] It is particularly effective against many strains that are resistant to other aminoglycosides.[3][4] Its spectrum includes:

  • Gram-negative bacilli:

    • Pseudomonas aeruginosa[4]

    • Acinetobacter species[4]

    • Enterobacteriaceae (including many extended-spectrum beta-lactamase producers)[4], such as Escherichia coli, Klebsiella pneumoniae, Proteus species, Providencia species, and Serratia species.[1]

  • Mycobacteria:

    • Mycobacterium tuberculosis[11]

    • Mycobacterium avium-intracellulare[1]

    • Mycobacterium chelonae[5]

    • Mycobacterium fortuitum[5]

  • Gram-positive bacteria:

    • While active against some Gram-positive organisms like Staphylococcus, other antibiotics are generally preferred due to lower toxicity.[1]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Values for Amikacin

OrganismMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli≤0.5 - >322>256[12]
Klebsiella pneumoniae≤0.5 - >32232[12]
Pseudomonas aeruginosa0.25 - 512416[11]
Acinetobacter baumannii≤0.5 - >3216>256[12]
Serratia marcescens≤0.25 - >32--[11]
Mycobacterium avium complex≤1 - >64832[13]

Note: MIC values can vary significantly based on geographic location and specific strains.

Pharmacodynamic Indices and Post-Antibiotic Effect

The bactericidal activity of amikacin is concentration-dependent, meaning that higher concentrations lead to more rapid and extensive killing of bacteria.[5][14] The key pharmacodynamic indices that correlate with amikacin efficacy are the peak concentration to MIC ratio (Cmax/MIC) and the area under the concentration-time curve to MIC ratio (AUC/MIC).[14][15] A Cmax/MIC ratio of ≥8 is often targeted to optimize clinical outcomes.[16][17]

Amikacin also exhibits a significant post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the MIC.[14][18] The duration of the PAE is also concentration-dependent.[18] For Gram-negative bacteria, the PAE can range from 3 to 7 hours at clinically achievable concentrations.[18] This prolonged PAE supports the use of once-daily dosing regimens for amikacin.[14][15]

Mechanisms of Resistance

Bacterial resistance to amikacin can emerge through several mechanisms. The primary mechanism is enzymatic modification of the antibiotic.[19][20] Other mechanisms include altered drug uptake and modification of the ribosomal target.

  • Enzymatic Modification: This is the most common mechanism of resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug.[19][21] These enzymes include:

    • Aminoglycoside acetyltransferases (AACs): The most significant enzyme for amikacin resistance is AAC(6')-Ib.[19][20]

    • Aminoglycoside phosphotransferases (APHs) [19]

    • Aminoglycoside nucleotidyltransferases (ANTs) [19]

  • Reduced Permeability and Efflux: Bacteria can alter their outer membrane porins, reducing the uptake of amikacin into the cell.[21] Additionally, active efflux pumps can transport the drug out of the cell.[21]

  • Alteration of the Ribosomal Target: Mutations in the 16S rRNA, the binding site of amikacin on the 30S ribosomal subunit, can prevent the drug from binding and inhibiting protein synthesis.[21]

Amikacin_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Amikacin Amikacin Target 30S Ribosomal Subunit Amikacin->Target Binds to Effect Inhibition of Protein Synthesis Target->Effect Enzymatic_Modification Enzymatic Modification (e.g., AAC(6')-Ib) Enzymatic_Modification->Amikacin Inactivates Reduced_Uptake Reduced Permeability/ Increased Efflux Reduced_Uptake->Amikacin Prevents entry/ Expels from cell Target_Modification Ribosomal Target Modification (16S rRNA mutation) Target_Modification->Target Alters binding site

Caption: Major mechanisms of bacterial resistance to amikacin.

Experimental Protocols for Studying Amikacin Pharmacokinetics and Pharmacodynamics

A variety of in vitro and in vivo models are employed to investigate the PK and PD of amikacin.

In Vitro Pharmacodynamic Models

Objective: To determine the bactericidal activity and post-antibiotic effect of amikacin against specific bacterial isolates.

Methodology: Time-Kill Curve Analysis

  • Bacterial Culture Preparation: Grow the bacterial isolate of interest to the logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Dilute the bacterial culture to a standardized starting inoculum, typically 5 x 105 to 5 x 106 colony-forming units (CFU)/mL.

  • Drug Exposure: Add amikacin at various concentrations (e.g., 0.25x, 1x, 4x, 16x the MIC) to the bacterial suspensions. Include a growth control without any antibiotic.

  • Incubation: Incubate the cultures at 37°C with shaking.

  • Sampling and Viable Counts: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture. Perform serial dilutions and plate on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each amikacin concentration. The rate and extent of bacterial killing can then be determined.

Methodology: Post-Antibiotic Effect (PAE) Determination

  • Drug Exposure: Expose a standardized bacterial inoculum to a specific concentration of amikacin for a defined period (e.g., 1-2 hours).

  • Drug Removal: Remove the amikacin by either a 1:1000 dilution of the culture or by washing the bacterial cells via centrifugation and resuspension in fresh, drug-free medium.

  • Monitoring Regrowth: Monitor the growth of the bacteria in the drug-free medium by performing viable counts at regular intervals.

  • PAE Calculation: The PAE is calculated as T - C, where T is the time required for the viable count of the drug-exposed culture to increase by 1 log10 CFU/mL after drug removal, and C is the corresponding time for the unexposed control culture.

Experimental_Workflow_Time_Kill_Curve Start Start Culture_Prep Prepare Bacterial Culture (Logarithmic Phase) Start->Culture_Prep Inoculum_Prep Standardize Inoculum (e.g., 5x10^5 CFU/mL) Culture_Prep->Inoculum_Prep Drug_Exposure Add Amikacin at Various Concentrations Inoculum_Prep->Drug_Exposure Incubation Incubate at 37°C Drug_Exposure->Incubation Sampling Collect Samples at Different Time Points Incubation->Sampling Plating Perform Serial Dilutions and Plate for Viable Counts Sampling->Plating Data_Analysis Plot log10 CFU/mL vs. Time Plating->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a time-kill curve experiment.

In Vivo Pharmacokinetic and Pharmacodynamic Models

Objective: To characterize the PK of amikacin in an animal model and to correlate PK/PD parameters with efficacy.

Animal Model: Murine thigh and lung infection models are commonly used.[14][15]

Methodology: Pharmacokinetic Study

  • Animal Preparation: Use a suitable animal model (e.g., mice).

  • Drug Administration: Administer a single dose of amikacin via a clinically relevant route (e.g., subcutaneous or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points after drug administration.

  • Drug Concentration Analysis: Measure the concentration of amikacin in the plasma or serum samples using a validated analytical method (e.g., LC-MS/MS or a microbiological assay).

  • Pharmacokinetic Modeling: Use the plasma concentration-time data to determine key PK parameters such as Cmax, Tmax, AUC, half-life, volume of distribution, and clearance using appropriate software (e.g., NONMEM).[22]

Methodology: Efficacy Study (e.g., Murine Thigh Infection Model)

  • Induction of Infection: Induce a localized infection in the thigh muscle of neutropenic mice by injecting a standardized inoculum of the test bacterium.

  • Treatment Initiation: Begin amikacin treatment at a specified time post-infection. Administer different dosing regimens (e.g., varying total daily dose and dosing interval).

  • Efficacy Assessment: At the end of the treatment period (e.g., 24 hours), euthanize the animals, homogenize the infected thigh tissue, and determine the number of viable bacteria (CFU/thigh).

  • PK/PD Analysis: Correlate the observed antibacterial effect (change in log10 CFU/thigh) with the calculated PK/PD indices (Cmax/MIC, AUC/MIC) for each dosing regimen to determine the parameter that best predicts efficacy.

Conclusion

This compound remains a vital antibiotic for treating severe Gram-negative bacterial infections. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for its effective and safe use. This guide provides a detailed overview of its ADME profile, mechanism of action, spectrum of activity, and the molecular basis of resistance. The outlined experimental protocols offer a framework for researchers to further investigate the intricate relationship between amikacin exposure and its therapeutic effects, ultimately contributing to the optimization of treatment strategies and the development of novel antimicrobial agents.

References

initial in vitro evaluation of Amikacin hydrate efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Initial In Vitro Evaluation of Amikacin Hydrate Efficacy

Introduction

This compound is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2] It is a broad-spectrum antibiotic widely utilized for treating severe bacterial infections, particularly those caused by Gram-negative bacteria.[3][4] Its efficacy against a wide range of pathogens, including many resistant to other aminoglycosides, makes it a critical tool in clinical settings.[1][5] This guide provides a comprehensive overview of the initial in vitro evaluation of this compound's efficacy, detailing its mechanism of action, antibacterial spectrum, and the experimental protocols essential for its assessment.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[2] The primary mechanism involves the binding of amikacin to the 30S ribosomal subunit of the bacterial ribosome.[4][6] This binding interferes with the initiation complex of translation and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins.[1][4][7] Ultimately, this disruption of protein synthesis leads to bacterial cell death.[4] Amikacin's structure is designed to be resistant to many of the enzymes that inactivate other aminoglycosides, contributing to its broader spectrum of activity.[1]

Amikacin_Mechanism_of_Action cluster_bacterium Bacterial Cell amikacin This compound ribosome_30s 30S Ribosomal Subunit amikacin->ribosome_30s Binds to protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Inhibits nonfunctional_proteins Non-functional/ Toxic Proteins protein_synthesis->nonfunctional_proteins Leads to cell_death Bacterial Cell Death nonfunctional_proteins->cell_death Induces

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

This compound is effective against a wide range of bacteria. It demonstrates significant activity against many aerobic Gram-negative bacilli, including those from the Enterobacteriaceae family, Pseudomonas aeruginosa, and Acinetobacter baumannii.[7] It also has activity against some Gram-positive bacteria like Staphylococcus species and certain Mycobacterium species.[3][7]

Table 1: Antibacterial Spectrum of this compound

Bacterial GroupSusceptible Organisms (Examples)
Gram-Negative Aerobes Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Proteus mirabilis, Serratia marcescens, Acinetobacter baumannii[3][7]
Gram-Positive Aerobes Staphylococcus aureus (including some methicillin-resistant strains), Nocardia spp.[3][7]
Mycobacteria Mycobacterium tuberculosis, Mycobacterium avium-intracellulare, Mycobacterium chelonae, Mycobacterium fortuitum[7][8]

Experimental Protocols for In Vitro Efficacy Evaluation

A systematic in vitro evaluation is crucial to determine the efficacy of this compound against specific bacterial isolates. The following are standard experimental protocols.

Experimental_Workflow start Bacterial Isolate Preparation mic Minimum Inhibitory Concentration (MIC) Assay start->mic disk_diffusion Disk Diffusion Assay start->disk_diffusion cytotoxicity Cytotoxicity Assay start->cytotoxicity mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc time_kill Time-Kill Assay mic->time_kill end Efficacy Profile mbc->end disk_diffusion->end time_kill->end cytotoxicity->end

Caption: Experimental workflow for in vitro evaluation.
Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

Protocol: Broth Microdilution Method

  • Preparation of Amikacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration significantly higher than the expected MIC.

  • Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar medium overnight. Suspend a few colonies in a sterile broth (e.g., Tryptone Soya Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution in MHB to obtain a range of concentrations.[11]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the Amikacin dilutions. Include a growth control (inoculum in broth without antibiotic) and a sterility control (broth only).[11]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[10]

  • Reading the MIC: The MIC is the lowest concentration of Amikacin that completely inhibits visible bacterial growth.[9]

Table 2: Representative MIC Values for Amikacin

OrganismMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa0.25 - 512[12]--
Klebsiella pneumoniae---
Serratia marcescens≤0.25 - >32[12]--
Acinetobacter baumannii---
Mycobacterium avium complex---

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values can vary significantly based on the specific strains and testing conditions.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14]

Protocol:

  • Perform MIC Test: First, determine the MIC as described above.[15]

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto a suitable antibiotic-free agar medium.[13][15]

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.[15]

  • Determining the MBC: The MBC is the lowest concentration of Amikacin that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[13][14]

Disk Diffusion (Kirby-Bauer) Test

This is a qualitative method to determine the susceptibility of bacteria to antibiotics.

Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[10]

  • Inoculate Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.[10]

  • Apply Antibiotic Disk: Place a paper disk impregnated with a standard amount of Amikacin (typically 30 µg) onto the agar surface.[8][16]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-18 hours.[10]

  • Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around the disk.

Table 3: Interpretive Criteria for Amikacin Disk Diffusion (30 µg disk)

Zone Diameter (mm)Interpretation
≤14Resistant[8]
15-16Intermediate[8]
≥17Susceptible

Note: Interpretive standards can be updated; refer to the latest CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) guidelines.

Time-Kill Assay

This assay provides information on the rate of bactericidal activity of an antibiotic over time.[17]

Protocol:

  • Preparation: Prepare flasks containing MHB with various concentrations of Amikacin (e.g., 1x, 2x, 4x, 8x the MIC) and a control flask without the antibiotic.[18]

  • Inoculation: Inoculate each flask with a standardized bacterial suspension (e.g., to a final concentration of 5 x 10⁵ CFU/mL).

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask, perform serial dilutions, and plate onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).[18][19]

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each Amikacin concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[18]

Cytotoxicity Assay

It is important to assess the potential toxicity of Amikacin to mammalian cells to understand its therapeutic index.

Protocol (using a cell viability assay like CCK-8 or LDH):

  • Cell Culture: Seed mammalian cells (e.g., human corneal epithelial cells or renal cells) in a 96-well plate and grow them to a suitable confluency.[20][21]

  • Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 3, 24, or 48 hours).[20]

  • Assay: Perform a cell viability or cytotoxicity assay according to the manufacturer's instructions. For example, a lactate dehydrogenase (LDH) assay measures membrane damage, while a Cell Counting Kit-8 (CCK-8) assay measures metabolic activity.[20]

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to untreated control cells. This helps determine the concentration of Amikacin that may be toxic to host cells.

Conclusion

The in vitro evaluation of this compound is a multi-faceted process that provides critical data on its antibacterial efficacy. By employing standardized protocols for determining MIC, MBC, zones of inhibition, and time-kill kinetics, researchers and clinicians can ascertain the susceptibility of specific bacterial pathogens. Furthermore, cytotoxicity assays are essential for a preliminary assessment of the antibiotic's safety profile. This comprehensive approach ensures the informed and effective use of this compound in combating bacterial infections.

References

Methodological & Application

Amikacin Hydrate: Application Notes and Protocols for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the protocols for determining the antimicrobial susceptibility of bacteria to amikacin hydrate. The information presented is collated from leading international standards, including the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure accuracy and relevance for research and drug development purposes.

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria, including many multi-drug resistant strains.[1] Its primary mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit of bacteria.[2][3][4] This binding interferes with the translation of mRNA, leading to the production of nonfunctional proteins and ultimately bacterial cell death. Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for determining the efficacy of amikacin against specific bacterial isolates and for monitoring the emergence of resistance.

Data Presentation: Amikacin Breakpoints

The following tables summarize the clinical breakpoints for amikacin as defined by CLSI and EUCAST. These values are essential for interpreting the results of susceptibility testing and categorizing a bacterial isolate as susceptible, intermediate, or resistant.

Table 1: CLSI Amikacin Breakpoints (M100, 33rd Edition)

Organism GroupTest MethodSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales MIC (µg/mL)≤ 1632≥ 64
Disk Diffusion (mm)≥ 1715-16≤ 14
Pseudomonas aeruginosa MIC (µg/mL)≤ 1632≥ 64
Disk Diffusion (mm)≥ 1715-16≤ 14
Acinetobacter spp. MIC (µg/mL)≤ 1632≥ 64
Disk Diffusion (mm)≥ 1715-16≤ 14

Table 2: EUCAST Amikacin Breakpoints (Version 14.0, 2024)

Organism GroupTest MethodSusceptible (S)Intermediate (I)Resistant (R)
Enterobacterales MIC (µg/mL)≤ 816> 16
Disk Diffusion (mm)≥ 1715-16< 15
Pseudomonas aeruginosa MIC (µg/mL)≤ 816> 16
Disk Diffusion (mm)≥ 1715-16< 15
Acinetobacter spp. MIC (µg/mL)≤ 816> 16
Disk Diffusion (mm)≥ 1715-16< 15

Experimental Protocols

The two most common methods for amikacin susceptibility testing are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and disk diffusion.

Protocol 1: Broth Microdilution MIC Determination

This method determines the lowest concentration of amikacin that inhibits the visible growth of a microorganism.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35 ± 2 °C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Amikacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water) at a concentration of at least 1280 µg/mL or 10 times the highest concentration to be tested.

  • Serial Dilutions: Perform serial two-fold dilutions of the amikacin stock solution in CAMHB to achieve a final concentration range, typically from 64 µg/mL to 0.25 µg/mL, in the wells of a 96-well microtiter plate. A common range for testing is 1 µg/mL to 64 µg/mL.[5]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Inoculation: Dilute the standardized inoculum in CAMHB and add it to each well of the microtiter plate containing the amikacin dilutions, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only inoculated broth (no amikacin) to ensure the viability of the bacteria.

    • Sterility Control: A well containing only uninoculated broth to check for contamination.

  • Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of amikacin at which there is no visible growth of the microorganism. This can be determined visually or with a microplate reader.

Protocol 2: Disk Diffusion Susceptibility Testing

This qualitative method assesses the susceptibility of a bacterium to amikacin by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.

Materials:

  • Amikacin disks (30 µg)[6][7]

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35 ± 2 °C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply a 30 µg amikacin disk to the surface of the inoculated agar plate.[6][7] Ensure firm contact between the disk and the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the amikacin disk in millimeters (mm).

  • Interpretation: Compare the measured zone diameter to the breakpoints provided in the CLSI or EUCAST tables to determine if the isolate is susceptible, intermediate, or resistant.

Visualizations

Signaling Pathway: Amikacin Mechanism of Action and Resistance

cluster_0 Bacterial Cell cluster_1 Mechanism of Action cluster_2 Mechanisms of Resistance Amikacin Amikacin 30S_Ribosome 30S Ribosomal Subunit Amikacin->30S_Ribosome Binds to A-site Enzymatic_Modification Enzymatic Modification (e.g., Acetylation) Amikacin->Enzymatic_Modification Inactivation Efflux_Pump Efflux Pumps Amikacin->Efflux_Pump Expulsion Reduced_Uptake Reduced Permeability Amikacin->Reduced_Uptake Blocked Entry Protein_Synthesis_Block Inhibition of Protein Synthesis 30S_Ribosome->Protein_Synthesis_Block Causes mRNA misreading Target_Modification Ribosomal Target Modification 30S_Ribosome->Target_Modification Alteration Cell_Death Bacterial Cell Death Protein_Synthesis_Block->Cell_Death

Caption: Amikacin's mechanism of action and common bacterial resistance strategies.

Experimental Workflow: Broth Microdilution

cluster_0 Broth Microdilution Workflow Start Start Prepare_Amikacin Prepare Amikacin Stock Solution Start->Prepare_Amikacin Serial_Dilute Perform Serial Dilutions in 96-well Plate Prepare_Amikacin->Serial_Dilute Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilute->Inoculate_Plate Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining amikacin MIC using broth microdilution.

Logical Relationship: Interpretation of AST Results

AST_Result AST Result (MIC or Zone Diameter) Compare_Breakpoints Compare with CLSI/EUCAST Breakpoints AST_Result->Compare_Breakpoints Susceptible Susceptible Compare_Breakpoints->Susceptible ≤ S Intermediate Intermediate Compare_Breakpoints->Intermediate > S and < R Resistant Resistant Compare_Breakpoints->Resistant ≥ R

Caption: Logic for interpreting amikacin antimicrobial susceptibility test results.

References

Application Notes and Protocols for Amikacin Hydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using Amikacin Hydrate as a Selection Antibiotic in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2] It is a potent, broad-spectrum antibiotic effective against a wide range of gram-negative bacteria, including Pseudomonas aeruginosa, and various enteric species.[3][4][5] Its primary mechanism of action is the inhibition of bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit, which leads to misreading of mRNA and ultimately, bacterial cell death.[1][6][7][8][9] While highly effective for eliminating bacterial contamination in cell cultures, this compound is not typically used as a selection antibiotic for generating stable mammalian cell lines. This is due to the lack of a corresponding resistance gene commonly available in mammalian expression vectors and its potential for cytotoxicity at higher concentrations.

These application notes provide a comprehensive overview of this compound's appropriate use in a cell culture setting, focusing on contamination control, its mechanism of action, and potential off-target effects on eukaryotic cells.

Mechanism of Action

Amikacin exerts its bactericidal effect by targeting the bacterial ribosome. Due to their polycationic nature, aminoglycosides like Amikacin are initially attracted to the anionic components of the bacterial cell surface.[1] Following transport across the cell membrane, Amikacin binds to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit.[6] This binding event disrupts the proofreading process of the ribosome, causing misreading of the mRNA sequence and the incorporation of incorrect amino acids into the growing polypeptide chain.[1][9] The accumulation of these nonfunctional or toxic proteins, coupled with premature termination of translation, leads to a cascade of events that result in bacterial cell death.[8]

Application in Cell Culture: Contamination Control

The primary and recommended use of this compound in a research setting is the prevention and elimination of bacterial contamination in eukaryotic cell cultures. Its stability in culture media for extended periods makes it a reliable agent for maintaining aseptic conditions.[9]

Recommended Working Concentrations

The optimal concentration of this compound for contamination control can vary depending on the cell type and the nature of the potential contamination. It is crucial to use the lowest effective concentration to minimize potential cytotoxicity.

ApplicationCell TypeRecommended Concentration Range (µg/mL)Notes
Routine Prophylaxis General Mammalian Cell Lines10 - 50For prevention of bacterial contamination in routine cell culture.
Treatment of Contamination Established Bacterial Contamination50 - 100Higher concentrations may be required to eliminate existing infections. A cytotoxicity test is highly recommended.
Virus Isolation Various Cell Lines10 - 100Used in combination with other antibiotics like vancomycin to suppress a broad range of bacterial contaminants.[9]

Why this compound is Not Used for Stable Cell Line Selection

The generation of stable cell lines relies on the use of a selection antibiotic that kills non-transfected cells, while cells that have successfully integrated a plasmid containing a specific antibiotic resistance gene survive and proliferate. Several factors preclude Amikacin from being a standard choice for this application:

  • Lack of a Common Resistance Gene in Mammalian Vectors: Commercially available mammalian expression vectors are equipped with resistance genes for antibiotics like G418 (neomycin resistance gene, neo), Puromycin (pac), Hygromycin B (hph), and Zeocin (Sh ble).[3][10][11][12][13] There is no routinely used Amikacin resistance gene, such as an Amikacin-specific aminoglycoside phosphotransferase, incorporated into these vectors for the selection of mammalian cells.

  • Eukaryotic Cytotoxicity: At concentrations that might be required for selection, Amikacin can be toxic to mammalian cells. This toxicity stems from its effect on mitochondria.[4][5][14]

Off-Target Effects on Eukaryotic Cells: Mitochondrial Toxicity

Mitochondria, having evolved from bacteria, possess ribosomes (mitoribosomes) that are more similar to bacterial ribosomes than to the cytosolic ribosomes of eukaryotic cells.[6][14] This similarity makes them susceptible to aminoglycoside antibiotics. Amikacin can bind to the small subunit of the mitochondrial ribosome, interfering with mitochondrial protein synthesis.[7][14] This disruption can lead to:

  • Increased Oxidative Stress: Impaired mitochondrial function can result in the overproduction of reactive oxygen species (ROS).[6]

  • Induction of Apoptosis: The accumulation of ROS and other cellular damage can trigger programmed cell death pathways.[6]

  • Alteration of Cellular Metabolism: One study observed that Amikacin at 22 µg/mL increased the activity of the enzyme glucocerebrosidase in fibroblast cultures, indicating that it can have off-target effects on cellular metabolism.[15]

Due to these potential off-target effects, it is imperative to perform a dose-response (cytotoxicity) assay to determine the optimal, non-toxic concentration of Amikacin for your specific cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder (Molecular Biology Grade)

    • Sterile, deionized, and distilled water or Phosphate-Buffered Saline (PBS)

    • Sterile 0.22 µm syringe filter

    • Sterile conical tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile environment.

    • Dissolve the powder in sterile water or PBS to a final concentration of 10-50 mg/mL. This compound is freely soluble in aqueous solutions.[4][5]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. The stock solution is stable for at least 6 months.

Protocol 2: Determining Optimal Concentration for Contamination Control (Cytotoxicity Assay)

This protocol is essential to determine the maximum concentration of Amikacin that can be used for contamination control without adversely affecting the viability and growth of the host cell line.

  • Materials:

    • Healthy, actively dividing cultures of the desired cell line

    • Complete cell culture medium

    • This compound stock solution

    • 96-well tissue culture plates

    • Cell viability assay kit (e.g., MTT, XTT, or a trypan blue exclusion assay)

  • Procedure:

    • Seed the 96-well plate with your cells at a density that will result in approximately 25-50% confluency on the day of treatment.

    • Allow the cells to adhere and resume logarithmic growth overnight.

    • The next day, prepare a serial dilution of Amikacin in complete culture medium. A suggested range is from 0 µg/mL (control) to 200 µg/mL (e.g., 0, 10, 25, 50, 100, 150, 200 µg/mL). Prepare enough volume for triplicate wells for each concentration.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Amikacin.

    • Incubate the plate for a period that is relevant to your experimental timeline (e.g., 48-72 hours).

    • After the incubation period, assess cell viability using your chosen method.

    • Determine the highest concentration of Amikacin that does not significantly reduce cell viability compared to the untreated control. This concentration is the optimal concentration for routine contamination prevention in your cell line.

Visualizations

cluster_bacteria Bacterial Cell amikacin Amikacin ribosome 30S Ribosomal Subunit amikacin->ribosome Binds to protein Non-functional Proteins ribosome->protein Causes mRNA Misreading death Bacterial Cell Death protein->death Leads to cluster_eukaryote Eukaryotic Cell cluster_mito Mitochondrion amikacin Amikacin mitoribosome Mitochondrial Ribosome amikacin->mitoribosome Inhibits mitoprotein Impaired Mitochondrial Protein Synthesis mitoribosome->mitoprotein ros Increased ROS (Oxidative Stress) mitoprotein->ros apoptosis Apoptosis ros->apoptosis start Start with Healthy Cell Culture cytotoxicity Perform Cytotoxicity Assay (Protocol 2) start->cytotoxicity determine_conc Determine Max. Non-Toxic Concentration cytotoxicity->determine_conc routine_use Add Amikacin to Culture Media for Routine Prophylaxis determine_conc->routine_use monitor Regularly Monitor for Contamination & Cytotoxicity routine_use->monitor end Maintain Aseptic Culture monitor->end

References

Application Notes and Protocols for the Preparation of Amikacin Hydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Amikacin hydrate stock solutions for various laboratory applications, including antimicrobial susceptibility testing and cell culture.

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1][2][3] It is effective against a broad spectrum of bacteria, including many multi-drug resistant strains.[3] Amikacin functions by binding to the bacterial 30S ribosomal subunit, which interferes with mRNA binding and leads to misreading of the genetic code, ultimately inhibiting protein synthesis.[1][2][4] Proper preparation of this compound stock solutions is crucial for accurate and reproducible experimental results.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. Note that the molecular weight of this compound includes a variable number of water molecules (xH₂O) and it is recommended to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for precise molarity calculations.[4]

PropertyValueReferences
Chemical Name O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→4)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→6)]-N³-(4-amino-L-2-hydroxybutyryl)-2-deoxy-L-streptamine hydrate[5]
Molecular Formula C₂₂H₄₃N₅O₁₃ · xH₂O[1][6]
Molecular Weight (Anhydrous Basis) 585.60 g/mol [1]
Appearance White to off-white crystalline powder[5][7]
Solubility (in Water) 50 mg/mL[5][8][9][10], 100 mg/mL[6][5][6][8][9][10]
Storage Temperature (Powder) 2-8°C[5] or -20°C[6][5][6]
Storage Temperature (Stock Solution) -20°C[6][11]
Stability (Stock Solution at -20°C) Up to 1 year[11]
Stability (Stock Solution at 4°C) Stable for months[8]

Experimental Protocol: Preparation of a 25 mg/mL this compound Stock Solution

This protocol describes the preparation of a 25 mg/mL stock solution of this compound in sterile water.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile 50 mL conical tube

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (10-20 mL)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Vortex mixer

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculate the required mass of this compound: To prepare 10 mL of a 25 mg/mL stock solution, weigh out 250 mg (0.25 g) of this compound powder.

  • Dissolution: Aseptically add the weighed this compound powder to a sterile 50 mL conical tube. Add 10 mL of sterile water to the tube.

  • Mixing: Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear and colorless to faint yellow.[7][8]

  • Sterilization: Draw the Amikacin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube or directly into aliquots. It is recommended to pre-wet the filter with a small amount of sterile water before use.[11]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can affect the stability of the antibiotic.

  • Storage: Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation. Store the aliquots at -20°C for long-term storage (up to one year).[11] For short-term use, stock solutions can be stored at 4°C for several months.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the preparation of this compound stock solutions.

Amikacin_Stock_Preparation cluster_prep Preparation Phase cluster_sterile Sterilization & Aliquoting cluster_storage Storage start Start weigh Weigh Amikacin Hydrate Powder start->weigh 1. dissolve Dissolve in Sterile Water weigh->dissolve 2. mix Vortex until Fully Dissolved dissolve->mix 3. filter Filter Sterilize (0.22 µm filter) mix->filter 4. aliquot Aliquot into Sterile Single-Use Tubes filter->aliquot 5. label_tubes Label Aliquots aliquot->label_tubes 6. store Store at -20°C label_tubes->store 7. end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

Amikacin Hydrate in Preclinical Research: Application Notes and Protocols for In Vivo Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a critical therapeutic agent against severe Gram-negative bacterial infections. Its broad spectrum of activity, including efficacy against many multidrug-resistant strains such as Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii, makes it a valuable tool in both clinical practice and preclinical research.[1][2] These application notes provide a comprehensive overview of amikacin hydrate dosage regimens and detailed protocols for its use in various in vivo animal infection models. The information is intended to guide researchers in designing robust and reproducible preclinical studies to evaluate the efficacy of amikacin and novel antimicrobial agents.

Data Presentation: this compound Dosage in Animal Models

The following tables summarize quantitative data on this compound dosage from various published studies. These values can serve as a starting point for dose-range finding studies and efficacy evaluations. It is crucial to note that the optimal dosage can vary depending on the animal strain, age, sex, the specific bacterial strain and its minimum inhibitory concentration (MIC), and the infection model used.

Table 1: this compound Dosage in Murine Infection Models

Animal ModelInfection TypeBacterial StrainDosageAdministration RouteDosing ScheduleReference
Neutropenic Mouse ThighThigh InfectionEscherichia coli SIG-11.5 to 3072 mg/kg/daySubcutaneous (SC)Every 6 hours[3]
Immunocompetent MouseThigh and Lung InfectionGram-negative bacilliNot specifiedNot specifiedOnce-daily[4]
Immunocompetent MouseBloodstream InfectionAcinetobacter baumannii117 mg/kg/day (humanized)Subcutaneous (SC)4 fractions every 6 hours[5]
Immunocompetent MouseLung InfectionAcinetobacter baumannii96.7 mg/kg/day (humanized)Subcutaneous (SC)4 fractions every 6 hours[5]
Cisplatin-treated MouseSepsisKlebsiella pneumoniae7.5 mg/kgIntraperitoneal (IP)Every 10.5 hours[1]
Immunocompetent MouseSepsisPseudomonas aeruginosa15 mg/kgIntraperitoneal (IP)Every 8 hours[6]

Table 2: this compound Dosage in Other Animal Models

Animal ModelInfection TypeBacterial StrainDosageAdministration RouteDosing ScheduleReference
Sprague-Dawley RatPharmacokinetics StudyN/A100 or 500 mg/kgSubcutaneous (SC)Single dose[7][8]
RabbitEndocarditisPseudomonas aeruginosa15 mg/kgIntravenous (IV) InfusionOnce-daily[9]
Yucatan MicropigPharmacokinetics StudyN/A15 mg/kgShort Infusion (30 min)Single dose[10]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of in vivo studies. The following are protocols for commonly used animal infection models for testing amikacin efficacy.

Protocol 1: Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized infections.

1. Induction of Neutropenia:

  • Administer cyclophosphamide to mice intraperitoneally (IP) to induce neutropenia. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic for approximately five days, minimizing the contribution of the host immune system to bacterial clearance.

2. Preparation of Bacterial Inoculum:

  • Culture the desired bacterial strain (e.g., P. aeruginosa, E. coli) overnight on an appropriate agar medium.

  • Inoculate a fresh broth (e.g., Mueller-Hinton broth) and grow to the mid-logarithmic phase.

  • Wash the bacterial cells with sterile saline and adjust the concentration to the desired inoculum size (typically 10^6 to 10^7 CFU/mL).

3. Infection:

  • Anesthetize the mice.

  • Inject 0.1 mL of the bacterial suspension into the thigh muscle of one of the hind legs.

4. Amikacin Administration:

  • Prepare a stock solution of this compound in sterile saline or water for injection.

  • Two hours post-infection, begin amikacin treatment. Administer the desired dose via the chosen route (e.g., subcutaneous injection). The dosing schedule can be varied to investigate different pharmacokinetic/pharmacodynamic (PK/PD) parameters.[4]

5. Evaluation of Efficacy:

  • At predetermined time points (e.g., 24 hours post-treatment initiation), euthanize the mice.

  • Aseptically remove the infected thigh muscle.

  • Homogenize the tissue in a known volume of sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • The efficacy of amikacin is determined by the reduction in bacterial load compared to untreated control animals.

Protocol 2: Murine Sepsis/Peritonitis Model

This model mimics a systemic bacterial infection and is useful for evaluating antibiotics in a more severe disease context.[11][12]

1. Preparation of Bacterial Inoculum:

  • Prepare the bacterial inoculum as described in Protocol 1. The concentration will need to be optimized to induce a non-lethal but significant infection.

2. Induction of Peritonitis:

  • Inject a defined volume (e.g., 0.5 mL) of the bacterial suspension intraperitoneally into the mice.[12] In some models, mucin is co-injected with the bacteria to enhance virulence.

3. Amikacin Administration:

  • At a specified time post-infection (e.g., 1-2 hours), initiate amikacin treatment. Administration is typically via the subcutaneous or intraperitoneal route.

4. Monitoring and Endpoints:

  • Monitor the mice for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia).

  • Endpoints can include survival over a set period (e.g., 7 days) or bacterial counts in blood and/or peritoneal fluid at specific time points.[11][12] For bacterial counts, blood can be collected via cardiac puncture at the time of euthanasia, and peritoneal lavage can be performed to collect peritoneal fluid for enumeration of CFUs.

Visualizations: Signaling Pathways and Experimental Workflow

Amikacin's Mechanism of Action

Amikacin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit of bacteria, leading to misreading of mRNA and the production of nonfunctional proteins, ultimately resulting in cell death.[1][13]

Amikacin_Mechanism cluster_bacterium Bacterial Cell Amikacin_ext Amikacin (extracellular) Membrane Cell Membrane Amikacin_ext->Membrane Transport Ribosome 30S Ribosomal Subunit Membrane->Ribosome Binding Protein_syn Protein Synthesis Ribosome->Protein_syn mRNA mRNA mRNA->Protein_syn tRNA tRNA tRNA->Protein_syn Nonfunctional_protein Nonfunctional Proteins Protein_syn->Nonfunctional_protein Inhibition & Misreading Cell_death Bacterial Cell Death Nonfunctional_protein->Cell_death

Caption: Workflow of amikacin's mechanism of action.

Host Immune Response to Gram-Negative Bacteria

Amikacin is frequently used to treat infections caused by Gram-negative bacteria. A key component of the outer membrane of these bacteria is lipopolysaccharide (LPS), which is a potent trigger of the host's innate immune response through Toll-like receptor 4 (TLR4) signaling.[4]

TLR4_Signaling cluster_host_cell Host Immune Cell (e.g., Macrophage) LPS LPS (from Gram-negative bacteria) TLR4 TLR4/MD-2/CD14 Complex LPS->TLR4 Binding MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Gene Transcription Inflammation Inflammation Cytokines->Inflammation

Caption: Simplified TLR4 signaling pathway in response to LPS.

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of amikacin in an animal infection model.

Experimental_Workflow cluster_workflow In Vivo Efficacy Testing Workflow Model_Prep Animal Model Preparation (e.g., Neutropenia Induction) Infection Infection of Animals Model_Prep->Infection Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Infection Treatment Amikacin (or control) Administration Infection->Treatment Monitoring Monitoring of Animals (Clinical Signs/Survival) Treatment->Monitoring Endpoint Endpoint Measurement (e.g., Bacterial Load in Tissues) Monitoring->Endpoint Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: General workflow for in vivo amikacin efficacy studies.

References

Application Notes and Protocols: Synergistic Effects of Amikacin Hydrate in Combination with Beta-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic antimicrobial effects of amikacin hydrate in combination with beta-lactam antibiotics. The information presented is intended to guide researchers in designing and executing experiments to evaluate and quantify antibiotic synergy, a critical strategy in combating multidrug-resistant bacterial infections.

Introduction

The combination of aminoglycosides, such as amikacin, with beta-lactam antibiotics is a well-established therapeutic strategy. The primary rationale for this combination is to achieve a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities of each drug. This approach can broaden the spectrum of activity, reduce the likelihood of emerging resistance, and potentially allow for lower, less toxic doses of the individual agents.

The proposed mechanism for this synergy involves the disruption of the bacterial cell wall by the beta-lactam antibiotic, which in turn facilitates the intracellular uptake of the aminoglycoside. Once inside the bacterial cell, amikacin binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis and ultimately, cell death.

Data Presentation: In Vitro Synergistic Activity of Amikacin-Beta-Lactam Combinations

The following table summarizes quantitative data from various studies on the synergistic activity of amikacin in combination with different beta-lactams against a range of pathogenic bacteria. The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy, where an FIC index of ≤ 0.5 is indicative of a synergistic interaction.

Amikacin in Combination withBacterial SpeciesKey FindingsReference
Imipenem Acinetobacter baumanniiFIC index values ranged from 0.01 to 0.5, indicating synergistic activity. The combination lowered the MICs of both amikacin and imipenem significantly.[1]
Pseudomonas aeruginosaIn vitro and in vivo studies showed a synergistic effect with FIC indices of ≤0.5.[2]
Ceftazidime Pseudomonas aeruginosaSynergy (FIC index ≤ 0.5) was observed in 79.4% (81/102) of clinical isolates.[3]
Cefotaxime Klebsiella pneumoniae (CTX-M-15-resistant)The combination of cefotaxime and amikacin showed promising synergistic effects against multidrug-resistant isolates.[4]
Piperacillin Enterobacteriaceae (multiply resistant)Piperacillin-amikacin was one of the most efficacious combinations, demonstrating early synergism in a high percentage of strains.[5]
Doripenem Acinetobacter baumanniiSynergy was observed in doripenem-sensitive/amikacin-sensitive isolates.[6]
Pseudomonas aeruginosaAdditive to indifferent results were more common than synergy.[6]
Klebsiella pneumoniaeAdditive to indifferent results were more common than synergy.[6]
Various Beta-Lactams Enterobacteriaceae (multiply resistant)Combinations of amikacin with cefotaxime and piperacillin were the most effective, showing synergy in 67% to 85% of occasions.[5][7]

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

This method involves testing serial dilutions of two antimicrobial agents, both individually and in combination, against a standardized bacterial inoculum in a 96-well microtiter plate. The resulting pattern of growth inhibition allows for the calculation of the Fractional Inhibitory Concentration (FIC) index.

  • This compound and beta-lactam antibiotic powders

  • Appropriate solvents for antibiotic stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Bacterial isolate(s) of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C)

  • Preparation of Antibiotic Stock Solutions: Prepare concentrated stock solutions of amikacin and the chosen beta-lactam antibiotic in their respective solvents.

  • Preparation of Bacterial Inoculum: Culture the test organism on an appropriate agar medium overnight. Suspend several colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • In the first column, add 50 µL of the highest concentration of the beta-lactam antibiotic to each well in rows A through G.

    • Perform serial two-fold dilutions of the beta-lactam antibiotic across the plate from column 1 to column 10, leaving columns 11 and 12 for controls.

    • In the first row, add 50 µL of the highest concentration of amikacin to each well in columns 1 through 10.

    • Perform serial two-fold dilutions of amikacin down the plate from row A to row G.

    • Column 11 will serve as the control for amikacin alone (serial dilutions without the beta-lactam).

    • Row H will serve as the control for the beta-lactam alone (serial dilutions without amikacin).

    • Well H12 will serve as the growth control (no antibiotics).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 16-24 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Calculation of FIC Index:

    • FIC of Amikacin (FIC A) = MIC of Amikacin in combination / MIC of Amikacin alone

    • FIC of Beta-lactam (FIC B) = MIC of Beta-lactam in combination / MIC of Beta-lactam alone

    • FIC Index = FIC A + FIC B

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing by an antimicrobial agent or combination over time.

A standardized bacterial inoculum is exposed to antibiotics at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC), and the number of viable bacteria is determined at various time points.

  • This compound and beta-lactam antibiotic

  • CAMHB or other suitable broth

  • Bacterial isolate(s)

  • Spectrophotometer

  • Shaking incubator (35°C)

  • Sterile tubes or flasks

  • Agar plates for colony counting

  • Sterile saline for dilutions

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in broth to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup: Prepare tubes or flasks containing the following:

    • Growth control (no antibiotic)

    • Amikacin alone (at a specified concentration, e.g., MIC)

    • Beta-lactam alone (at a specified concentration, e.g., MIC)

    • Amikacin + Beta-lactam combination (at their respective specified concentrations)

  • Inoculation and Incubation: Inoculate each tube/flask with the prepared bacterial suspension. Incubate at 35°C in a shaking incubator.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube/flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Indifference: A < 2-log₁₀ change in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Antagonism: A ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

Synergy_Mechanism cluster_bacterium Bacterial Cell CellWall Cell Wall CellMembrane Cell Membrane Amikacin Amikacin Hydrate CellWall->Amikacin Increases Permeability To Ribosome 30S Ribosome ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits CellDeath Cell Death ProteinSynthesis->CellDeath Leads to BetaLactam Beta-Lactam Antibiotic BetaLactam->CellWall Damages Amikacin->Ribosome Binds to

Caption: Mechanism of synergistic action between beta-lactams and amikacin.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Antibiotic Stock Solutions Plate Dispense Broth in 96-Well Plate Stock->Plate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate Inoculum->Inoculate DiluteA Serial Dilute Drug A (Beta-Lactam) Horizontally Plate->DiluteA DiluteB Serial Dilute Drug B (Amikacin) Vertically DiluteA->DiluteB DiluteB->Inoculate Incubate Incubate at 35°C for 16-24h Inoculate->Incubate ReadMIC Read MICs Incubate->ReadMIC Calc Calculate FIC Index ReadMIC->Calc Interpret Interpret Synergy/ Indifference/Antagonism Calc->Interpret

Caption: Experimental workflow for the checkerboard microdilution assay.

FIC_Interpretation FIC_Index Fractional Inhibitory Concentration (FIC) Index Synergy Synergy (FIC ≤ 0.5) FIC_Index->Synergy Value is Indifference Indifference/Additive (0.5 < FIC ≤ 4) FIC_Index->Indifference Value is Antagonism Antagonism (FIC > 4) FIC_Index->Antagonism Value is

References

Application of Amikacin Hydrate in Mycobacterium tuberculosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin, a semi-synthetic aminoglycoside antibiotic, is a critical second-line drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its primary mechanism of action involves the inhibition of protein synthesis in Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides detailed application notes and experimental protocols for the use of amikacin hydrate in M. tuberculosis research, focusing on its mechanism of action, resistance, and use in combination therapies.

Mechanism of Action

Amikacin exerts its bactericidal effect by binding to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit. This interaction interferes with the translocation of peptidyl-tRNA from the A-site to the P-site, leading to misreading of the mRNA codon and ultimately inhibiting protein synthesis.[1] This disruption of essential protein production results in bacterial cell death.

Mechanisms of Resistance

The primary mechanism of amikacin resistance in M. tuberculosis is the modification of its target site. Specific point mutations in the rrs gene, which encodes the 16S rRNA, can prevent or reduce the binding affinity of amikacin to the ribosome. The most frequently observed mutation is an A-to-G substitution at position 1401 (A1401G).[2][3]

Other mechanisms of resistance include:

  • Mutations in the eis promoter region: These mutations can lead to the overexpression of an acetyltransferase that modifies amikacin, rendering it inactive.

  • Upregulation of the whiB7 transcriptional activator: This can increase the expression of genes such as eis and the efflux pump gene tap, contributing to low-level resistance.[4]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Amikacin against Mycobacterium tuberculosis
Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Drug-Susceptible0.5 - 1.01.0 - 2.0[5]
Multidrug-Resistant (MDR)0.75 (median)2.0[5]
Amikacin-Resistant>64>128[6]
Table 2: Synergistic Effects of Amikacin in Combination with Other Anti-TB Drugs
CombinationM. tuberculosis StrainFractional Inhibitory Concentration Index (FICI)EffectReference(s)
Amikacin + RifampicinClinical Isolate (FURG-4)≤ 0.5Synergistic
Amikacin + OfloxacinClinical Isolate (FURG-4)≤ 0.5Synergistic
Amikacin + Ethidium Bromide + VerapamilClinical Isolate (FURG-4)≤ 0.5Synergistic

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Amikacin

This protocol is based on the broth microdilution method.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

  • This compound stock solution (e.g., 1 mg/mL)

  • Sterile 96-well microplates

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation:

    • Culture M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension 1:100 in fresh Middlebrook 7H9 broth to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Preparation of Amikacin Dilutions:

    • Perform serial two-fold dilutions of the amikacin stock solution in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.125 µg/mL to 128 µg/mL.

    • Include a drug-free well as a positive control for bacterial growth and a sterile broth well as a negative control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the amikacin dilutions.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of amikacin that completely inhibits visible growth of M. tuberculosis.

Protocol 2: Detection of Amikacin Resistance Mutations in the rrs Gene

Materials:

  • Mycobacterium tuberculosis genomic DNA

  • PCR primers flanking the 1401 region of the rrs gene

  • DNA polymerase and PCR reagents

  • PCR thermocycler

  • DNA sequencing reagents and equipment

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from M. tuberculosis cultures using a commercially available kit or standard protocols.

  • PCR Amplification:

    • Perform PCR to amplify the target region of the rrs gene using specific primers. A typical PCR program would be:

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 60°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 10 minutes

  • DNA Sequencing:

    • Purify the PCR product and perform Sanger sequencing to determine the nucleotide sequence of the amplified region.

  • Mutation Analysis:

    • Align the obtained sequence with the wild-type rrs gene sequence from a reference strain (e.g., H37Rv) to identify any mutations, particularly at position 1401.

Mandatory Visualization

amikacin_mechanism_of_action cluster_bacterium Mycobacterium tuberculosis Amikacin This compound Ribosome 30S Ribosomal Subunit (16S rRNA) Amikacin->Ribosome Binds to A-site Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits translocation Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of amikacin in susceptible M. tuberculosis.

amikacin_resistance_mechanism cluster_bacterium Amikacin-Resistant Mycobacterium tuberculosis Amikacin This compound Ribosome Mutated 30S Ribosomal Subunit (rrs A1401G mutation) Amikacin->Ribosome Binding prevented Protein_Synthesis Protein Synthesis Continues Ribosome->Protein_Synthesis No inhibition Bacterial_Survival Bacterial Survival and Proliferation Protein_Synthesis->Bacterial_Survival Allows

Caption: Mechanism of amikacin resistance in M. tuberculosis.

experimental_workflow_mic start Start culture Prepare M. tuberculosis in Middlebrook 7H9 broth start->culture dilute Prepare serial dilutions of this compound culture->dilute inoculate Inoculate microplate wells dilute->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read Read results and determine MIC incubate->read end End read->end

References

Application Notes and Protocols for Amikacin Hydrate in Preventing Contamination of Primary Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using amikacin hydrate for the prevention of bacterial contamination in primary cell cultures. Included are details on its mechanism of action, recommended working concentrations, potential cytotoxicity, and detailed protocols for its application.

Introduction

Primary cell cultures are a crucial tool in biomedical research and drug development, providing a more physiologically relevant model than immortalized cell lines. However, their derivation from primary tissues makes them susceptible to bacterial contamination, which can compromise experimental results and lead to the loss of valuable cells. Amikacin, a semi-synthetic aminoglycoside antibiotic, offers a potent solution for preventing such contamination. It exhibits broad-spectrum activity against a wide range of Gram-negative bacteria, including strains resistant to other aminoglycosides.[1]

Mechanism of Action

Amikacin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[2][3][4] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional or toxic proteins and ultimately resulting in bacterial cell death.[5][6]

Data Presentation

The following tables summarize the available quantitative data on the efficacy and cytotoxicity of amikacin in relevant cell culture applications.

Table 1: Efficacy of Amikacin in Reducing Bacterial Contamination

Cell Line/SystemContaminantAmikacin ConcentrationReduction in Contamination RateReference
Virus Isolation CulturesMixed environmental bacteriaNot specified (used with vancomycin)From ~10% to 1.5%[4]
Polytetrafluoroethylene vascular graftsE. coli and S. aureus100 mg and 300 mg microspheresSignificant reduction in positive cultures[7]

Table 2: Cytotoxicity of Amikacin on Various Primary and Other Mammalian Cell Lines

Cell TypeAssayAmikacin ConcentrationObservationReference
Human FibroblastsCell count and viability11, 22, 33 µg/mLNo significant effect on cell number or viability.[3]
Human Corneal Epithelial Cells (HCE-2)Cell viability (CCK-8) & Cytotoxicity (LDH)Up to 200 µg/mLNo lethal effect on cell viability; no sign of cytotoxicity.[8]
Equine Chondrocytes and Synovial CellsApoptosis and Viability AssaysDose-dependentInduces rapid, dose-dependent apoptosis.[9][10]
Human Breast Cancer Cells (MDA-MB-231)MTT AssayNot specifiedIncreased cell viability, suggesting no inhibition of proliferation.[11]
Human KeratinocytesNeutral Red and Tritiated Thymidine IncorporationClinically relevant dosesMany topical antimicrobials show cytotoxicity, but specific data for amikacin is not detailed.[12]

Experimental Protocols

Protocol 1: Preparation of Amikacin Stock Solution

  • Materials:

    • This compound powder

    • Sterile, deionized, and pyrogen-free water or phosphate-buffered saline (PBS)

    • Sterile 0.22 µm syringe filter

    • Sterile conical tubes (15 mL and 50 mL)

  • Procedure:

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

    • Reconstitute the powder in sterile water or PBS to a stock concentration of 10-50 mg/mL.

    • Gently vortex the solution until the powder is completely dissolved.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Protocol 2: Determining the Optimal Working Concentration of Amikacin

It is crucial to determine the optimal, non-toxic working concentration of amikacin for each specific primary cell line.

  • Materials:

    • Primary cells of interest

    • Complete cell culture medium

    • Amikacin stock solution (from Protocol 1)

    • 96-well cell culture plates

    • Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)

    • Incubator (37°C, 5% CO₂)

  • Procedure:

    • Seed the primary cells in a 96-well plate at their recommended density and allow them to adhere overnight.

    • Prepare a serial dilution of the amikacin stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Include a vehicle control (medium with the same volume of sterile water or PBS used to dissolve the amikacin).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of amikacin.

    • Incubate the plate for a period that reflects the typical duration between media changes (e.g., 48-72 hours).

    • Assess cell viability using a standard viability assay according to the manufacturer's instructions.

    • Determine the highest concentration of amikacin that does not significantly reduce cell viability compared to the vehicle control. This will be the optimal working concentration for contamination prevention.

Protocol 3: Routine Use of Amikacin for Contamination Prevention

  • Materials:

    • Primary cell culture

    • Complete cell culture medium

    • Amikacin stock solution

  • Procedure:

    • Thaw the amikacin stock solution at room temperature.

    • Add the appropriate volume of the amikacin stock solution to the complete cell culture medium to achieve the predetermined optimal working concentration. For example, to achieve a final concentration of 25 µg/mL in 500 mL of medium from a 10 mg/mL stock, add 1.25 mL of the stock solution.

    • Gently mix the medium to ensure even distribution of the antibiotic.

    • Use this amikacin-supplemented medium for all subsequent media changes for the primary cell culture.

    • It is recommended to periodically culture the cells in an antibiotic-free medium to ensure that no underlying, low-level contamination is being masked.

Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Optimization cluster_routine Routine Application prep_stock Prepare Amikacin Stock Solution (10-50 mg/mL) sterilize Sterile Filter (0.22 µm) prep_stock->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot seed_cells Seed Primary Cells in 96-well Plate add_amikacin Add Serial Dilutions of Amikacin seed_cells->add_amikacin incubate Incubate for 48-72h add_amikacin->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay determine_conc Determine Optimal Non-Toxic Working Concentration viability_assay->determine_conc add_to_medium Add Amikacin to Complete Culture Medium determine_conc->add_to_medium Informs Concentration culture_cells Culture Primary Cells with Amikacin-Supplemented Medium add_to_medium->culture_cells monitor Periodically Monitor for Hidden Contamination culture_cells->monitor

Caption: Experimental workflow for using this compound to prevent contamination in primary cell lines.

amikacin_apoptosis_pathway cluster_cell Mammalian Cell amikacin Amikacin ros Increased Reactive Oxygen Species (ROS) amikacin->ros jnk JNK Activation ros->jnk caspase9 Caspase-9 Activation jnk->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of amikacin-induced apoptosis in mammalian cells.

References

Application Notes and Protocols for Intraperitoneal Injection of Amikacin Hydrate in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amikacin hydrate is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria. It functions by binding to the bacterial 30S ribosomal subunit, which interferes with protein synthesis and leads to bacterial cell death.[1] In preclinical research, particularly in murine models, amikacin is frequently administered via intraperitoneal (IP) injection to study its efficacy in various infection models, as well as its pharmacokinetic and toxicological profiles. This document provides detailed application notes and protocols for the intraperitoneal administration of this compound in mice.

Data Presentation

Pharmacokinetic Parameters of Amikacin in Mice

The following table summarizes key pharmacokinetic parameters of amikacin in mice following a single intramuscular injection. While data for intraperitoneal injection is limited, intramuscular and subcutaneous routes can provide an estimation of the expected pharmacokinetic profile.

ParameterValueRoute of AdministrationMouse StrainReference
Maximum Plasma Concentration (Cmax) 14.8 µg/mLIntramuscular (10 mg/kg)Not Specified[2]
Time to Reach Cmax (Tmax) 0.25 hIntramuscular (10 mg/kg)Not Specified[2]
Elimination Half-Life (t½) 1.3 hIntramuscular (10 mg/kg)Not Specified[2]
Area Under the Curve (AUC) 15.6 µg/mL/hIntramuscular (10 mg/kg)Not Specified[2]
Elimination Half-Life (t½) 36 - 48 minSubcutaneousNot Specified
Toxicity Data for Amikacin in Mice

This table provides toxicity data for amikacin administered via the intraperitoneal route in mice.

Toxicity EndpointDoseRoute of AdministrationMouse StrainObservationsReference
Lethal Dose 1.6 - 1.9 g/kgIntraperitonealFemale (strain not specified)Used in a chronotoxicity study to assess circadian variations in tolerance.
Nephrotoxicity 1.2 g/kgIntraperitonealNot SpecifiedInduced granulovacuolar tubular degeneration.

Experimental Protocols

Preparation of this compound for Injection

Amikacin sulfate is typically used for preparing injection solutions. The following protocol outlines the preparation of a 10 mg/mL amikacin solution.

Materials:

  • Amikacin sulfate powder

  • Sterile, pyrogen-free saline (0.9% sodium chloride) or sterile water for injection

  • Sterile vials

  • 0.22 µm sterile syringe filters

  • Laminar flow hood (recommended)

Procedure:

  • Perform all steps under aseptic conditions in a laminar flow hood.

  • Calculate the required amount of amikacin sulfate to prepare the desired concentration.

  • Dissolve the amikacin sulfate powder in sterile saline or sterile water for injection.

  • Gently agitate the vial until the powder is completely dissolved.

  • Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Store the prepared solution at 2-8°C. The solution should be clear and colorless to pale yellow.

Intraperitoneal Injection Protocol in Mice

This protocol details the standard procedure for intraperitoneal injection in mice.

Materials:

  • Mouse restraint device (optional)

  • 25-27 gauge needle

  • 1 mL syringe

  • Prepared this compound solution

  • 70% ethanol

Procedure:

  • Animal Restraint:

    • One-person technique: Gently scruff the mouse by pinching the loose skin over the neck and back. Ensure a firm grip to prevent movement. Turn the mouse over to expose its abdomen.

    • Two-person technique: One person restrains the mouse as described above, while the second person performs the injection.

  • Injection Site: Locate the lower right or left quadrant of the abdomen. This area is less likely to have major organs.

  • Injection:

    • Wipe the injection site with 70% ethanol and allow it to dry.

    • Tilt the mouse's head slightly downwards.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity. Avoid deep penetration to prevent injury to internal organs.

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and inject at a different site with a new needle.

    • Slowly inject the amikacin solution. The maximum recommended injection volume is 10 mL/kg.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Signaling Pathways and Experimental Workflows

Amikacin-Induced Ototoxicity Signaling Pathway

Amikacin can induce hearing loss through ototoxicity, which involves the apoptosis of hair cells in the inner ear. The intrinsic apoptotic pathway is a key mechanism.

amikacin_ototoxicity amikacin Amikacin ros Reactive Oxygen Species (ROS) Generation amikacin->ros mitochondria Mitochondrial Stress ros->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Hair Cell Apoptosis caspase3->apoptosis

Caption: Amikacin-induced ototoxicity pathway.

Amikacin-Induced Nephrotoxicity Signaling Pathway

Nephrotoxicity is another significant side effect of amikacin, characterized by damage to the renal proximal tubule cells. This process also involves the generation of reactive oxygen species and subsequent apoptosis.

amikacin_nephrotoxicity amikacin Amikacin Accumulation in Proximal Tubules ros Reactive Oxygen Species (ROS) Generation amikacin->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction bax Bax Activation mitochondrial_dysfunction->bax caspases Caspase Activation bax->caspases apoptosis Renal Cell Apoptosis caspases->apoptosis

Caption: Amikacin-induced nephrotoxicity pathway.

Experimental Workflow for Evaluating Amikacin Efficacy in a Murine Sepsis Model

This workflow outlines a typical experiment to assess the in vivo efficacy of amikacin in a mouse model of sepsis induced by cecal ligation and puncture (CLP).

amikacin_sepsis_workflow acclimatization Animal Acclimatization clp Cecal Ligation and Puncture (CLP) Surgery acclimatization->clp grouping Randomization into Treatment Groups clp->grouping treatment Amikacin or Vehicle IP Injection grouping->treatment monitoring Monitor Survival and Clinical Scores treatment->monitoring sampling Collect Blood and Tissues for Bacterial Load and Cytokine Analysis monitoring->sampling analysis Data Analysis sampling->analysis

Caption: Murine sepsis model workflow.

References

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Amikacin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic that is effective against a wide range of Gram-negative bacteria, including many multi-drug resistant strains.[1] Determining the Minimum Inhibitory Concentration (MIC) of Amikacin hydrate is a critical in vitro method for assessing its potency against specific bacterial isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] This value is fundamental for antibiotic susceptibility testing, guiding therapeutic choices, and in the research and development of new antimicrobial agents.

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Method

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Experimental Protocols

Materials
  • This compound (reagent grade)

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)[3]

  • Sterile 96-well microtiter plates with lids

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer

  • Vortex mixer

  • Incubator (35°C ± 2°C)

  • Bacterial strains for testing (clinical isolates or quality control strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Sterile loops, swabs, and other standard microbiology lab equipment

Quality Control Strains

Regular use of quality control (QC) strains is mandatory to ensure the accuracy and reproducibility of the MIC determination. The following ATCC® strains are recommended for routine QC:

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™[4][5]

  • Staphylococcus aureus ATCC® 29213™[5]

Protocol: Broth Microdilution MIC Assay

Step 1: Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a sterile, solvent-compatible container. The choice of solvent will depend on the solubility of the specific this compound powder; sterile deionized water is typically suitable.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.

Step 2: Preparation of Microtiter Plates

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Well 1 will serve as the highest concentration and well 11 will be the growth control (no antibiotic). Well 12 can be a sterility control (no bacteria).

  • Add 100 µL of the 1280 µg/mL this compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

  • Continue the serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10 after mixing.

  • This will result in a concentration gradient of this compound, typically ranging from 64 µg/mL to 0.125 µg/mL after the addition of the bacterial inoculum.

Step 3: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer to achieve an optical density (OD) at 625 nm of 0.08 to 0.13. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension 1:100 in sterile CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.

Step 4: Inoculation and Incubation

  • Inoculate each well (from 1 to 11) of the prepared microtiter plate with 50 µL of the working bacterial inoculum. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • The final volume in each well will be 100 µL.

  • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Step 5: Reading and Interpreting the Results

  • After incubation, place the microtiter plate on a reading device (e.g., a viewing box with a dark background) and examine the wells for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[6]

  • The growth control well (well 11) should show distinct turbidity. The sterility control well (well 12) should remain clear.

  • Compare the obtained MIC value for the QC strains with the expected ranges to validate the experiment.

Data Presentation

The following tables summarize the expected quality control ranges and the clinical breakpoints for Amikacin, as established by CLSI.

Table 1: Quality Control Ranges for Amikacin MIC Testing

Quality Control StrainATCC® NumberMIC Range (µg/mL)
Escherichia coli259220.5 - 4
Pseudomonas aeruginosa278531 - 4[7]
Staphylococcus aureus292131 - 4

Table 2: CLSI Clinical Breakpoints for Amikacin

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae≤ 16 µg/mL32 µg/mL≥ 64 µg/mL
Pseudomonas aeruginosa≤ 16 µg/mL32 µg/mL≥ 64 µg/mL[4]
Acinetobacter spp.≤ 16 µg/mL32 µg/mL≥ 64 µg/mL
Mycobacterium abscessus≤ 16 µg/mL32 µg/mL≥ 64 µg/mL[7][8]
Mycobacterium avium complex (proposed)≤ 16 µg/mL32 µg/mL≥ 64 µg/mL[7][8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC determination protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_prep Prepare Amikacin Stock Solution (1280 µg/mL) plate_prep Prepare Serial Dilutions in 96-Well Plate stock_prep->plate_prep inoculation Inoculate Plate with Bacterial Suspension plate_prep->inoculation inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_dilution Dilute Inoculum (1:100) inoculum_prep->inoculum_dilution inoculum_dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_results Read MIC Value (Lowest concentration with no growth) incubation->read_results qc_check Validate with QC Strain Results read_results->qc_check report Report MIC and Susceptibility Interpretation qc_check->report

Caption: Workflow for Amikacin MIC Determination.

References

Application Notes and Protocols: Amikacin Hydrate in Gram-negative Bacterial Infection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amikacin hydrate in the study of Gram-negative bacterial infections. This document includes detailed protocols for key in vitro and in vivo experiments, quantitative data on amikacin's efficacy, and visual representations of its mechanism of action and experimental workflows.

Introduction

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1] It is a crucial therapeutic agent for treating serious infections caused by multidrug-resistant Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[2][3] Its broad spectrum of activity and stability against many aminoglycoside-modifying enzymes make it a valuable tool in both clinical settings and research.[4] Amikacin is often used in studies to evaluate new antimicrobial agents, investigate resistance mechanisms, and understand the pharmacodynamics of aminoglycosides.

Mechanism of Action

Amikacin exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[2] Due to their polycationic nature, aminoglycosides like amikacin initially bind to the anionic components of the Gram-negative bacterial outer membrane, such as lipopolysaccharides and phospholipids. This interaction disrupts the membrane and facilitates the uptake of the antibiotic into the periplasmic space in an energy-independent process known as "self-promoted uptake".[5] From the periplasm, amikacin is actively transported across the inner membrane in an oxygen-dependent manner. Inside the cytoplasm, amikacin irreversibly binds to the 30S ribosomal subunit.[2][6] This binding interferes with the recognition of the mRNA codon by the tRNA anticodon, leading to misreading of the genetic code and the incorporation of incorrect amino acids into the growing polypeptide chain.[7] The resulting aberrant proteins can be non-functional or toxic to the cell. Ultimately, this disruption of protein synthesis leads to bacterial cell death.[2][7]

Amikacin Mechanism of Action cluster_outside Extracellular Space cluster_cell Gram-Negative Bacterium cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Amikacin_ext Amikacin LPS LPS Amikacin_ext->LPS Binding Amikacin_peri Amikacin LPS->Amikacin_peri Self-promoted uptake Transport Active Transport Amikacin_peri->Transport Enters via Amikacin_cyto Amikacin Transport->Amikacin_cyto Ribosome 30S Ribosomal Subunit Amikacin_cyto->Ribosome Binds to Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis Inhibits Aberrant_protein Aberrant Proteins Protein_synthesis->Aberrant_protein Leads to Cell_death Cell Death Aberrant_protein->Cell_death

Figure 1: Mechanism of action of amikacin in Gram-negative bacteria.

Quantitative Data: In Vitro Activity of Amikacin

The following tables summarize the in vitro activity of amikacin against common Gram-negative pathogens, with data presented as Minimum Inhibitory Concentration (MIC) values. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 1: Amikacin MIC Distribution for Gram-Negative Bacteria

Organism MIC50 (µg/mL) MIC90 (µg/mL)
Escherichia coli 2 >256
Klebsiella pneumoniae 2 >256
Pseudomonas aeruginosa 4 16

| Acinetobacter baumannii | 30.5% susceptible | 17.3% susceptible (MDR) |

Data compiled from a study on clinical isolates from Chinese hospitals.[1][8]

Table 2: Amikacin Susceptibility of Gram-Negative Isolates from US Medical Centers (2015-2017)

Organism MIC50 (µg/mL) MIC90 (µg/mL) % Susceptible (CLSI)
Pseudomonas aeruginosa 4 16 96.2

| Enterobacteriaceae | - | - | 99.4 |

Data from a study on isolates from patients with pneumonia in US ICUs.[9]

Experimental Protocols

In Vitro Susceptibility Testing

4.1.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Amikacin Stock Solution: Prepare a stock solution of amikacin in a suitable solvent (e.g., sterile distilled water) at a concentration of 10 mg/mL.

  • Prepare Amikacin Dilutions: Perform serial two-fold dilutions of the amikacin stock solution in CAMHB in a separate 96-well plate or in tubes to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Inoculate Microtiter Plate: Add 50 µL of the appropriate amikacin dilution to each well of a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Wells: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (bacteria in CAMHB without amikacin) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of amikacin that completely inhibits visible growth of the organism.

4.1.2. Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between amikacin and another antimicrobial agent.[3][12]

Materials:

  • This compound and second antimicrobial agent

  • CAMHB

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland)

Procedure:

  • Prepare Drug Dilutions:

    • Along the x-axis of the microtiter plate, prepare serial two-fold dilutions of amikacin in CAMHB.

    • Along the y-axis, prepare serial two-fold dilutions of the second antimicrobial agent.

  • Dispense Drugs: Add 50 µL of each dilution of the second antimicrobial agent to the corresponding rows. Then, add 50 µL of each amikacin dilution to the corresponding columns. The wells will now contain various combinations of the two drugs.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

4.1.3. Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[13][14]

Materials:

  • This compound

  • CAMHB

  • Standardized bacterial inoculum

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar plates

  • Incubator

Procedure:

  • Prepare Cultures: Inoculate flasks containing CAMHB with the test organism to achieve an initial concentration of approximately 5 x 10^5 CFU/mL.

  • Add Amikacin: Add amikacin at various concentrations (e.g., 1x, 2x, 4x MIC) to the flasks. Include a growth control flask without amikacin.

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Serial Dilutions and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto agar plates.

  • Incubation and Colony Counting: Incubate the plates overnight and count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each amikacin concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) compared to the initial inoculum.

In Vitro Experimental Workflow cluster_prep Preparation cluster_assays Assays cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay Inoculum Standardized Bacterial Inoculum (0.5 McFarland) MIC_plate Inoculate 96-well Plate Inoculum->MIC_plate Checker_plate Inoculate 96-well Plate Inoculum->Checker_plate TK_setup Inoculate Flasks with Bacteria and Amikacin Inoculum->TK_setup Amikacin_sol Amikacin Stock Solution MIC_dilution Serial Dilution of Amikacin Amikacin_sol->MIC_dilution Checker_dilution 2D Serial Dilution (Amikacin + Drug B) Amikacin_sol->Checker_dilution Amikacin_sol->TK_setup MIC_dilution->MIC_plate MIC_incubate Incubate 16-20h at 35°C MIC_plate->MIC_incubate MIC_read Read MIC MIC_incubate->MIC_read Checker_dilution->Checker_plate Checker_incubate Incubate 18-24h at 35°C Checker_plate->Checker_incubate FICI_calc Calculate FICI Checker_incubate->FICI_calc TK_sample Sample at Time Points (0-24h) TK_setup->TK_sample TK_plate Serial Dilute and Plate TK_sample->TK_plate TK_count Count CFU TK_plate->TK_count TK_plot Plot Log10 CFU/mL vs. Time TK_count->TK_plot

Figure 2: Workflow for in vitro evaluation of amikacin.
In Vivo Efficacy Testing

4.2.1. Murine Thigh Infection Model

This model is used to evaluate the efficacy of antimicrobials in a localized deep-seated infection.[5][15]

Materials:

  • Specific pathogen-free mice (e.g., ICR or C57BL/6)

  • Bacterial inoculum of the test organism

  • This compound for injection

  • Anesthetic

  • Surgical tools

  • Homogenizer

Procedure:

  • Induce Neutropenia (Optional): To mimic an immunocompromised state, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.

  • Infection: Anesthetize the mice. Inject a 0.1 mL volume of the bacterial inoculum (e.g., 10^6 - 10^7 CFU/mL) into the thigh muscle of one of the hind legs.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer amikacin via a relevant route (e.g., subcutaneous or intraperitoneal injection). Administer a vehicle control (e.g., saline) to a control group.

  • Euthanasia and Tissue Harvest: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the infected thigh muscle.

  • Bacterial Load Determination: Homogenize the thigh muscle in a known volume of sterile saline or PBS. Perform serial dilutions of the homogenate and plate on appropriate agar media.

  • Data Analysis: After incubation, count the colonies to determine the number of CFU per gram of tissue. Compare the bacterial load in the treated groups to the control group to assess amikacin's efficacy.

4.2.2. Murine Pneumonia Model

This model is used to assess the efficacy of amikacin in treating respiratory tract infections.[16][17]

Materials:

  • Specific pathogen-free mice

  • Bacterial inoculum

  • This compound for injection or inhalation

  • Intratracheal or intranasal instillation device

  • Anesthetic

Procedure:

  • Infection: Anesthetize the mice. Induce pneumonia by intratracheal or intranasal instillation of a defined volume of the bacterial inoculum.

  • Treatment: Initiate amikacin treatment at a specified time post-infection. Administration can be systemic (e.g., intraperitoneal) or localized (e.g., via nebulization for inhalation).

  • Monitoring: Monitor the mice for signs of illness and survival over a defined period.

  • Bacterial Load and Histopathology: At the end of the experiment, euthanize the mice. Harvest the lungs for quantitative bacteriology (as described in the thigh infection model) and for histopathological analysis to assess lung injury.

In Vivo Experimental Workflow cluster_prep_vivo Preparation cluster_infection_models Infection Models cluster_thigh Thigh Infection Model cluster_pneumonia Pneumonia Model Mice Experimental Mice Infect_thigh Intramuscular Injection of Bacteria into Thigh Mice->Infect_thigh Infect_lung Intratracheal/Intranasal Instillation of Bacteria Mice->Infect_lung Inoculum_vivo Bacterial Inoculum Inoculum_vivo->Infect_thigh Inoculum_vivo->Infect_lung Amikacin_vivo Amikacin for Injection Treat_thigh Administer Amikacin (e.g., IP, SC) Amikacin_vivo->Treat_thigh Treat_lung Administer Amikacin (e.g., IP, Inhalation) Amikacin_vivo->Treat_lung Infect_thigh->Treat_thigh Harvest_thigh Harvest Thigh Muscle Treat_thigh->Harvest_thigh CFU_thigh Determine CFU/gram of Tissue Harvest_thigh->CFU_thigh Infect_lung->Treat_lung Monitor_lung Monitor Survival and Clinical Signs Treat_lung->Monitor_lung Harvest_lung Harvest Lungs Monitor_lung->Harvest_lung CFU_lung Determine CFU/gram and Histopathology Harvest_lung->CFU_lung

References

Troubleshooting & Optimization

Amikacin Hydrate Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of amikacin hydrate in water and DMSO. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental procedures.

Solubility Data

The solubility of this compound can vary based on the specific form of the compound (e.g., free base vs. salt) and experimental conditions. Below is a summary of reported solubility data.

SolventReported SolubilityNotes
Water 50 mg/mL[1][2] - 100 mg/mL[3]Amikacin sulfate is freely soluble in water.[4] Heating may be required to achieve higher concentrations.[1] Solutions are typically clear and colorless to pale yellow.[1]
DMSO < 5.86 mg/mL - 45 mg/mLSolubility in DMSO can be limited.[5] Sonication and warming to 37°C can aid in dissolution.[5][6] It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound in water. What can I do?

A1: this compound is generally considered freely soluble in water.[6] If you are experiencing difficulties, consider the following troubleshooting steps:

  • Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.[1]

  • Sonication: Use an ultrasonic bath to help break up any clumps of powder and enhance solubilization.[6]

  • pH Adjustment: The pH of the solution can influence solubility. For amikacin sulfate injections, the pH is typically adjusted to around 4.5.[8]

  • Check for Contamination: Ensure your water is of high purity (e.g., sterile, deionized water) as impurities can affect solubility.

Q2: My this compound solution in DMSO is not dissolving completely, even at a low concentration. What should I do?

A2: The solubility of this compound in DMSO can be challenging. Here are some tips:

  • Use Anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many compounds.[7] Use fresh, high-purity, anhydrous DMSO.

  • Sonication and Warming: As with water, sonicating the mixture and gently warming it to 37°C can improve solubility.[5][6]

  • Prepare a Stock Solution in Water First: If your experimental design allows, consider preparing a concentrated stock solution in water and then diluting it into your DMSO-based medium.

Q3: My amikacin solution has a slight yellow tint. Is it still usable?

A3: A pale yellow color in an amikacin solution does not typically indicate a loss of potency and is generally considered acceptable for use.[9] However, dark-colored solutions should be discarded.[4]

Q4: How should I store my this compound powder and stock solutions?

A4:

  • Powder: this compound powder should be stored desiccated at 2-8°C.[8]

  • Stock Solutions: Aqueous stock solutions are stable for months when stored at 0-4°C.[1] For long-term storage, it is advisable to aliquot and freeze stock solutions at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of a 50 mg/mL this compound Stock Solution in Water
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Solvent Addition: Add a portion of sterile, purified water to the powder.

  • Dissolution:

    • Vortex or stir the mixture to facilitate dissolution.

    • If the powder does not fully dissolve, place the container in a sonicator bath for 10-15 minutes.

    • If necessary, warm the solution in a 37°C water bath with intermittent swirling until the solid is completely dissolved.[1][5]

  • Volume Adjustment: Once dissolved, add sterile water to reach the final desired volume and mix thoroughly.

  • Sterilization: Sterilize the solution by filtering it through a 0.22 µm filter into a sterile container.

  • Storage: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.

Preparation of an this compound Solution in DMSO
  • Weighing: Accurately weigh the this compound powder in a sterile, dry container.

  • Solvent Addition: Add a small amount of anhydrous DMSO.

  • Dissolution:

    • Vortex the mixture.

    • Use an ultrasonic bath to aid in dissolving the compound.[6]

    • Gentle warming to 37°C can also be applied.[5]

  • Volume Adjustment: Gradually add DMSO to the final volume while continuously mixing.

  • Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent moisture absorption.

Visual Guides

TroubleshootingWorkflow start Start: Dissolving this compound issue Solubility Issue Encountered start->issue solvent_check Solvent? issue->solvent_check heat_sonicate_water Apply Gentle Heat (37°C) & or Sonicate solvent_check->heat_sonicate_water Water anhydrous_dmso Use Anhydrous DMSO solvent_check->anhydrous_dmso DMSO water_path Water dmso_path DMSO ph_check Check/Adjust pH (to ~4.5) heat_sonicate_water->ph_check dissolved Completely Dissolved ph_check->dissolved reassess Reassess Protocol & Purity of Compound ph_check->reassess heat_sonicate_dmso Apply Gentle Heat (37°C) & or Sonicate anhydrous_dmso->heat_sonicate_dmso heat_sonicate_dmso->dissolved heat_sonicate_dmso->reassess

Caption: Troubleshooting workflow for this compound solubility issues.

ExperimentalWorkflow start Start: Prepare Stock Solution weigh 1. Weigh this compound Powder start->weigh add_solvent 2. Add Solvent (Water or DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex, Sonicate, Warm if needed) add_solvent->dissolve adjust_volume 4. Adjust to Final Volume dissolve->adjust_volume sterilize 5. Sterile Filter (0.22 µm) adjust_volume->sterilize store 6. Aliquot and Store Appropriately (2-8°C or -20°C/-80°C) sterilize->store end End: Ready for Use store->end

Caption: Experimental workflow for preparing this compound stock solution.

References

Amikacin Hydrate Aqueous Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of amikacin hydrate in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked questions (FAQs)

Q1: What is the general stability of this compound in an aqueous solution?

This compound is generally stable in aqueous solutions. One report indicated that aqueous solutions of amikacin sulfate at concentrations of 37.5 to 250 mg/mL retained over 90% of their potency for up to 36 months at 25°C, 12 months at 37°C, and 3 months at 56°C[1]. For shorter-term storage, amikacin sulfate is stable for 24 hours at room temperature at concentrations of 0.25 and 5.0 mg/mL in various intravenous fluids[2][3]. The commercial formulation of amikacin sulfate has a pH between 3.5 and 5.5[2].

Q2: How do temperature and pH affect the stability of amikacin in aqueous solutions?

Amikacin is sensitive to both acidic and alkaline conditions, with greater degradation observed in these environments[4]. It is more stable in neutral aqueous conditions[4]. One study demonstrated that amikacin maintained its stability in several topical solutions at room temperature (25°C) for 56 days[5][6]. Another report suggests that amikacin sulfate solutions can retain greater than 90% potency for up to 12 months at 37°C[1].

Q3: Is this compound sensitive to light?

Q4: What are the known degradation products of amikacin in aqueous solutions?

While studies have confirmed that degradation products are formed under forced degradation conditions (e.g., acid and base hydrolysis, oxidation), the specific chemical structures of these degradation products are not extensively detailed in the available literature[4][7][8][9][10]. Analytical methods have been developed to separate amikacin from its degradation products, ensuring that the assay for the parent drug is specific and stability-indicating[7][8][9][10].

Q5: How should I store this compound powder and its aqueous solutions?

This compound powder should be stored in a desiccated environment at 2-8°C. Aqueous solutions of amikacin sulfate have been shown to be stable for up to 30 days at 4°C and for up to 7 days at 23°C[11]. For longer-term storage of aqueous solutions, freezing at -15°C for up to 30 days has been reported to be acceptable, with the solution remaining stable for 24 hours after thawing and storage at 25°C[2][3].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency in prepared solutions Degradation due to improper storage conditions (e.g., high temperature, extreme pH, prolonged light exposure).Prepare fresh solutions and store them at recommended temperatures (e.g., 2-8°C for short-term, frozen for longer-term). Ensure the pH of the solution is near neutral if possible and protect from light.
Inconsistent results in stability studies Issues with the analytical method, such as lack of specificity for amikacin in the presence of degradation products.Develop and validate a stability-indicating analytical method, such as an RP-HPLC method, that can resolve amikacin from all potential degradation products. Perform forced degradation studies to confirm the method's specificity[4][12][13].
Precipitation observed in the solution The solubility of amikacin may have been exceeded, or there may be interactions with other components in the solution.Ensure the concentration of amikacin is within its solubility limits in the chosen solvent. If using a complex matrix, check for potential incompatibilities.
Discoloration of the solution Aqueous solutions of amikacin sulfate may darken over time due to air oxidation.This color change has been reported to have no effect on the potency of the drug[1]. However, for analytical purposes, it is advisable to use freshly prepared solutions or to have confirmed that the color change does not interfere with the analytical method.

Data Presentation

Table 1: Stability of Amikacin Sulfate in Aqueous Solutions at Various Temperatures

Concentration RangeTemperatureDurationRemaining PotencyReference
37.5 - 250 mg/mL25°C36 months> 90%[1]
37.5 - 250 mg/mL37°C12 months> 90%[1]
37.5 - 250 mg/mL56°C3 months> 90%[1]
0.25 and 5.0 mg/mLRoom Temperature24 hoursStable[2][3]
Not Specified4°C30 daysStable[11]
Not Specified23°C7 daysStable[11]
0.25 and 5.0 mg/mL4°C60 daysStable (with 24-hour utility at 25°C post-storage)[2][3]
0.25 and 5.0 mg/mL-15°C30 daysStable (with 24-hour utility at 25°C post-thawing)[2][3]

Table 2: Summary of Forced Degradation Studies on Amikacin

ConditionObservationReference
Acidic Hydrolysis Significant degradation observed.[4]
Alkaline Hydrolysis Significant degradation observed.[4]
Neutral Hydrolysis (Aqueous) No significant degradation observed.[4]
Oxidative Degradation Degradation products are formed.[7][8][10]
Photolytic Degradation Degradation products are formed.[7][8][9]
Dry Heat Degradation Degradation products are formed.[8][9]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Amikacin

This protocol is based on a method developed for the simultaneous estimation of cefepime and amikacin and is adapted here for amikacin alone[4][12][13][14].

  • Mobile Phase Preparation:

    • Prepare an acetate buffer (pH 5.1).

    • The mobile phase consists of methanol, acetonitrile, and acetate buffer in a ratio of 75:20:5 (v/v/v).

    • Filter the mobile phase through a 0.22 µm membrane filter and degas before use.

  • Chromatographic Conditions:

    • Column: Waters C18 (250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 212 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2.5-25 µg/mL).

  • Sample Preparation:

    • Dilute the amikacin aqueous solution under investigation with the mobile phase to a concentration within the calibrated range of the assay.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the amikacin concentration in the samples by comparing the peak area with the calibration curve generated from the standard solutions.

Protocol 2: Forced Degradation Study of Amikacin in Aqueous Solution

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of amikacin under various stress conditions[4][7][8][9][10].

  • Preparation of Stock Solution:

    • Prepare a stock solution of amikacin in water at a suitable concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 2 N HCl.

    • Reflux the solution for 30 minutes.

    • Cool the solution and neutralize it with 2 N NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 2 N NaOH.

    • Reflux the solution for 30 minutes.

    • Cool the solution and neutralize it with 2 N HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide (H₂O₂).

    • Reflux the solution for 30 minutes.

    • Cool the solution and dilute to a final concentration suitable for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light at 254 nm for 2 hours.

    • Dilute the solution to a final concentration suitable for HPLC analysis.

  • Thermal Degradation (Dry Heat):

    • Store a solid sample of this compound in an oven at a specified temperature (e.g., 105°C) for a defined period.

    • After exposure, dissolve the sample in the mobile phase and dilute it to a final concentration suitable for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (such as Protocol 1).

    • Assess the percentage of degradation and the resolution between the amikacin peak and any degradation product peaks.

Mandatory Visualization

Stability_Study_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Interpretation Amikacin_Stock Prepare Amikacin Aqueous Stock Solution Apply_Stress Apply Stress Conditions to Amikacin Samples (e.g., Heat, Light) Amikacin_Stock->Apply_Stress Stress_Conditions Prepare Stress Conditions (Acid, Base, Oxidant, etc.) Stress_Conditions->Apply_Stress Time_Points Sample at Pre-defined Time Points Apply_Stress->Time_Points Prepare_for_HPLC Neutralize and Dilute Stressed Samples Time_Points->Prepare_for_HPLC HPLC_Analysis Analyze via Stability-Indicating HPLC Method Prepare_for_HPLC->HPLC_Analysis Quantify Quantify Remaining Amikacin and Degradation Products HPLC_Analysis->Quantify Kinetics Determine Degradation Kinetics and Pathway Quantify->Kinetics

Caption: Workflow for a Forced Degradation Study of Amikacin.

Logical_Relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Amikacin_Stability Amikacin Stability in Aqueous Solution Degradation Chemical Degradation Amikacin_Stability->Degradation pH pH pH->Amikacin_Stability Temperature Temperature Temperature->Amikacin_Stability Light Light Exposure Light->Amikacin_Stability Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Amikacin_Stability Loss_of_Potency Loss of Potency Degradation->Loss_of_Potency Formation_of_Byproducts Formation of Byproducts Degradation->Formation_of_Byproducts

Caption: Factors Influencing Amikacin Stability and Potential Outcomes.

References

potential for Amikacin hydrate degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Amikacin hydrate degradation in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a semi-synthetic aminoglycoside antibiotic. Its primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which leads to misreading of the mRNA sequence and ultimately disrupts bacterial cell growth.[1][2] This makes it effective against a broad spectrum of bacteria.

Q2: Is this compound stable in cell culture media?

The stability of this compound in cell culture media can be influenced by several factors, most notably temperature. While one study has shown that a combination of vancomycin and amikacin can remain stable in media for over six months, another crucial study demonstrated a significant loss of amikacin's potency at 37°C compared to 4°C.[3][4] This suggests that the standard incubation temperature for most cell cultures (37°C) could lead to the degradation of Amikacin over time, potentially affecting its efficacy.

Q3: How should I prepare and store this compound stock solutions for cell culture?

To ensure stability and sterility, it is recommended to prepare a concentrated stock solution of Amikacin sulfate in sterile water.[5] This stock solution should be filter-sterilized and can be stored in aliquots at -20°C for up to one year.[5] Avoid repeated freeze-thaw cycles. When preparing working concentrations in your cell culture medium, it is best to add the freshly thawed Amikacin to the medium shortly before use.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound in cell culture.

Problem Potential Cause Troubleshooting Steps
Loss of antibiotic efficacy over time. Degradation of Amikacin at 37°C. Amikacin's potency has been shown to decrease significantly at 37°C.[4]- Prepare fresh media with Amikacin for long-term experiments.- Consider replenishing the media with fresh Amikacin every few days.- For critical experiments, quantify the Amikacin concentration in the media over time using methods like HPLC.
Interaction with media components. Divalent cations in the media can affect the activity of aminoglycosides.[6]- Be aware of the composition of your cell culture medium.- If inconsistent results are observed, consider testing the efficacy of Amikacin in different media formulations.
Unexpected cytotoxicity to eukaryotic cells. High concentration of Amikacin. Amikacin can induce dose-dependent cell death in mammalian cells.[7]- Determine the optimal, non-toxic concentration of Amikacin for your specific cell line using a dose-response experiment (e.g., MTT assay).- Start with a low concentration and titrate up to find the effective and non-toxic range.
Formation of toxic degradation products. While not definitively characterized in cell culture, degradation could potentially lead to cytotoxic compounds.- Minimize the time Amikacin is incubated at 37°C before use.- Use freshly prepared Amikacin solutions for each experiment.
Variability in experimental results. Inconsistent preparation of Amikacin solutions. - Prepare a large, sterile stock solution and freeze it in single-use aliquots to ensure consistency across experiments.[5]
pH of the cell culture medium. The pH of the medium can influence the activity of some antibiotics.- Ensure your cell culture medium is properly buffered and the pH is maintained within the optimal range for your cells. One study showed that buffering the culture medium to pH 7.4 did not significantly alter the metabolic effect of amikacin on cells compared to unbuffered conditions.[8]

Experimental Protocols

Protocol 1: Preparation of Amikacin Sulfate Stock Solution (25 mg/mL)

Materials:

  • Amikacin sulfate powder

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes and microcentrifuge tubes

Procedure:

  • Weigh out 250 mg of Amikacin sulfate powder.

  • Dissolve the powder in 10 mL of sterile, deionized water.

  • Ensure the powder is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one year.[5]

Protocol 2: Quantification of Amikacin in Cell Culture Media using HPLC

This is a general guideline. Specific parameters may need to be optimized based on the available equipment and reagents.

Principle: High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify Amikacin. Since Amikacin lacks a strong chromophore, a pre-column derivatization step is often necessary to allow for UV detection.

Materials:

  • Cell culture media samples containing Amikacin

  • Amikacin standard of known concentration

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and a buffer)

  • Derivatization agent (e.g., o-phthalaldehyde (OPA) or fluorescamine)

General Procedure:

  • Sample Preparation:

    • Collect aliquots of the cell culture medium at different time points.

    • Centrifuge the samples to remove any cells or debris.

    • The supernatant may require a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation.

  • Standard Curve Preparation:

    • Prepare a series of Amikacin standards of known concentrations in the same type of cell culture medium used for the experiment.

  • Derivatization:

    • Mix a specific volume of the sample or standard with the derivatization reagent according to a validated protocol.

    • Allow the reaction to proceed for the specified time.

  • HPLC Analysis:

    • Inject the derivatized samples and standards into the HPLC system.

    • Separate the components using a suitable mobile phase and column.

    • Detect the derivatized Amikacin at the appropriate wavelength.

  • Quantification:

    • Construct a standard curve by plotting the peak area of the Amikacin standards against their known concentrations.

    • Determine the concentration of Amikacin in the experimental samples by interpolating their peak areas on the standard curve.

Visualizations

Signaling Pathway of Amikacin's Antibacterial Action

amikacin_pathway amikacin Amikacin bacterial_cell Bacterial Cell amikacin->bacterial_cell Enters ribosome_30s 30S Ribosomal Subunit bacterial_cell->ribosome_30s Binds to protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Inhibits misreading mRNA Misreading ribosome_30s->misreading Causes cell_death Bacterial Cell Death protein_synthesis->cell_death misreading->cell_death

Caption: Mechanism of Amikacin's bactericidal action.

Experimental Workflow for Assessing Amikacin Stability

stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_media Prepare Cell Culture Media + Amikacin incubate Incubate at 37°C, 5% CO2 prep_media->incubate sampling Collect Aliquots at Time Points (0, 24, 48, 72h) incubate->sampling analysis Quantify Amikacin (e.g., HPLC) sampling->analysis data_analysis Data Analysis and Degradation Rate Calculation analysis->data_analysis

Caption: Workflow for evaluating Amikacin stability in media.

Logical Relationship for Troubleshooting Efficacy Issues

troubleshooting_logic start Loss of Amikacin Efficacy Observed check_temp Is incubation temperature 37°C? start->check_temp check_age Is the Amikacin solution fresh? check_temp->check_age No degradation Potential Degradation check_temp->degradation Yes check_conc Is the concentration correct for the cell line? check_age->check_conc Yes old_solution Use of Old/Improperly Stored Solution check_age->old_solution No check_conc->start Yes, re-evaluate problem wrong_conc Sub-optimal Concentration check_conc->wrong_conc No action_fresh Replenish Media with Fresh Amikacin degradation->action_fresh action_new Prepare Fresh Stock Solution old_solution->action_new action_titrate Perform Dose-Response Experiment wrong_conc->action_titrate

Caption: Troubleshooting logic for Amikacin efficacy issues.

References

troubleshooting Amikacin hydrate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amikacin hydrate stock solutions. Below, you will find information to help you prevent and resolve issues with precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving completely in water. What should I do?

A1: Amikacin disulfate salt is soluble in water at concentrations up to 50 mg/mL, and heating can assist with dissolution. If you are experiencing issues, consider the following:

  • Gentle Warming: Warm the solution to 37°C to aid in dissolution[1].

  • Sonication: Using an ultrasonic bath can also help to dissolve the powder.

  • pH Adjustment: Ensure the water is of high purity (e.g., sterile, distilled, or deionized). The pH of a 10 mg/mL solution of Amikacin sulfate in water can range from 2.0 to 7.3, depending on the specific salt form[2].

Q2: I observed precipitation in my this compound stock solution after storing it. What is the cause?

A2: Precipitation upon storage can be due to several factors:

  • Storage Temperature: While stock solutions are stable for months at 0-4°C, temperature fluctuations can affect solubility. If the solution was stored at a lower temperature than it was prepared at, the solubility may have decreased, leading to precipitation.

  • Solvent Evaporation: Over time, especially if not sealed properly, the solvent can evaporate, leading to an increase in the this compound concentration beyond its solubility limit.

  • Contamination: Accidental introduction of contaminants can alter the solution's chemical properties and lead to precipitation.

Q3: Can I prepare a high-concentration stock solution of this compound in Phosphate-Buffered Saline (PBS)?

A3: It is not recommended to prepare high-concentration stock solutions of this compound in PBS. The solubility of Amikacin in PBS (pH 7.2) is significantly lower than in water, at approximately 5 mg/mL[1]. Preparing a solution above this concentration will likely result in precipitation. It is advisable to prepare a concentrated stock in water and then dilute it into your PBS-based experimental medium.

Q4: How should I store my this compound stock solution to prevent precipitation?

A4: Proper storage is crucial for maintaining the stability of your this compound stock solution.

  • Aqueous Stock Solutions: For short-term storage, solutions are stable at 0-4°C for extended periods.

  • Long-Term Storage: For longer-term storage, it is recommended to prepare aliquots of your stock solution and store them at -20°C. This minimizes freeze-thaw cycles which can affect stability.

  • Protection from Light: It is good practice to protect Amikacin solutions from light, as exposure can potentially lead to degradation over time[3].

Troubleshooting Guide

If you encounter precipitation with your this compound stock solution, follow these steps to identify and resolve the issue.

Visualizing the Troubleshooting Workflow

G start Precipitation Observed check_conc Is the concentration above the solubility limit? start->check_conc check_solvent Was the solvent water or a buffer? check_conc->check_solvent No high_conc_solution Reduce concentration or use gentle heat to redissolve. check_conc->high_conc_solution Yes water_sol Solubility in water is high (e.g., 50 mg/mL). check_solvent->water_sol Water buffer_sol Solubility in buffers like PBS is significantly lower (~5 mg/mL). check_solvent->buffer_sol Buffer check_storage How was the solution stored? improper_storage Issues like low temperature, evaporation, or contamination? check_storage->improper_storage water_sol->check_storage buffer_issue_solution Prepare a concentrated stock in water and dilute into the buffer. buffer_sol->buffer_issue_solution storage_solution Review storage protocol: Aliquot, store at -20°C, and protect from light. improper_storage->storage_solution

A flowchart for troubleshooting this compound precipitation.

Data Presentation

SolventReported SolubilityReference
Water50 mg/mL (with heat as needed)
Water100 mg/mL[4]
Phosphate-Buffered Saline (PBS), pH 7.2~5 mg/mL[1]
Dimethyl Sulfoxide (DMSO)< 5.86 mg/mL[1]
pH of Amikacin Sulfate in Water (10 mg/mL)Reference
2.0 - 4.0 (1:2 salt form)[2]
6.0 - 7.3 (1:1.8 salt form)[2]

Experimental Protocols

Protocol for Preparation of a 25 mg/mL Amikacin Stock Solution

This protocol is adapted from established laboratory procedures.

Materials:

  • Amikacin sulfate powder

  • Sterile, high-purity water (e.g., distilled or deionized)

  • Sterile conical tubes or vials

  • Calibrated balance

  • Sterile filter (0.22 µm)

  • Pipettes and sterile tips

Procedure:

  • Weigh out the desired amount of Amikacin sulfate powder. For a 10 mL stock solution at 25 mg/mL, weigh 250 mg.

  • Add the powder to a sterile conical tube.

  • Add a portion of the sterile water (e.g., 8 mL) to the tube.

  • Gently vortex or sonicate the solution to dissolve the powder. If necessary, warm the solution to 37°C.

  • Once fully dissolved, add sterile water to reach the final volume of 10 mL.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the name of the compound, concentration, and date of preparation.

  • Store the aliquots at -20°C for long-term storage. For short-term use, store at 4°C.

Visualizing the Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_sterilize_store Sterilization and Storage weigh Weigh Amikacin Sulfate Powder add_solvent Add Sterile Water weigh->add_solvent dissolve Dissolve with Vortexing/ Sonication/Warming add_solvent->dissolve final_volume Adjust to Final Volume dissolve->final_volume filter Sterile Filter (0.22 µm) final_volume->filter aliquot Aliquot into Tubes filter->aliquot store Store at -20°C aliquot->store

References

Technical Support Center: Mitigating Amikacin-Induced Nephrotoxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating amikacin-induced nephrotoxicity. This resource provides troubleshooting guidance and frequently asked questions (FAQs) based on findings from various animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the common animal models and amikacin dosages used to induce nephrotoxicity?

A1: Rats and mice are the most common animal models for studying amikacin-induced nephrotoxicity.[1][2][3][4][5][6] Dosages to induce kidney injury vary depending on the animal model and the desired severity of nephrotoxicity. For instance, in Sprague-Dawley rats, a dose of 100 mg/kg can be used, while a higher dose of 500 mg/kg results in more significant and rapid kidney damage.[7][8][9] In Fischer rats, 120 mg/kg/day for 14 days led to vacuolated renal proximal tubule cells without affecting BUN and creatinine, whereas tripling this dose caused focal proximal tubular necrosis and azotemia.[10] For Balb/c mice, a daily intraperitoneal injection of 500 mg/kg for 15 days has been shown to induce nephrotoxicity.[11]

Q2: What are some promising protective agents against amikacin-induced nephrotoxicity?

A2: Several agents with antioxidant, anti-inflammatory, and anti-apoptotic properties have shown protective effects in animal studies. These include:

  • Antioxidants: Vitamin E, Erythropoietin (EPO), N-acetylcysteine (NAC), melatonin, and honey have demonstrated the ability to reduce oxidative stress markers and improve renal function.[1][2][3][4]

  • Natural Compounds: Ellagic acid, a polyphenol found in plants, has shown renoprotective effects through its antioxidant and anti-inflammatory actions.[5]

  • Pharmaceuticals: Cilostazol, a phosphodiesterase III inhibitor, and Pentoxifylline have been found to ameliorate amikacin-induced kidney damage by reducing inflammation, oxidative stress, and apoptosis.[5][11]

Q3: What are the key signaling pathways involved in amikacin-induced nephrotoxicity?

A3: The primary mechanism of amikacin nephrotoxicity involves its accumulation in the proximal tubular cells of the kidneys.[7][12] This accumulation triggers a cascade of detrimental events, including:

  • Oxidative Stress: Amikacin induces the generation of reactive oxygen species (ROS), leading to lipid peroxidation (measured by increased malondialdehyde - MDA) and depletion of endogenous antioxidants like glutathione (GSH).[1][3][4][5]

  • Inflammation: The oxidative stress can activate pro-inflammatory pathways, such as the NF-κB signaling pathway, resulting in the increased production of inflammatory cytokines like TNF-α and IL-6.[5]

  • Apoptosis: The combination of oxidative stress and inflammation can lead to programmed cell death (apoptosis) in renal tubular cells, characterized by an increased ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2).[5][11]

Troubleshooting Guides

Problem: High variability in nephrotoxicity induction.

  • Possible Cause: Inconsistent amikacin administration or animal-to-animal variation.

  • Solution: Ensure precise subcutaneous or intraperitoneal injection techniques. Use a consistent amikacin salt and vehicle for all animals. Consider using a higher, more robust dose of amikacin (e.g., 500 mg/kg in rats) to minimize individual variations in response.[7][8][9] It's also important to use animals of the same strain, age, and sex to reduce variability.

Problem: Protective agent does not show efficacy.

  • Possible Cause: Inadequate dosage, timing of administration, or bioavailability of the protective agent.

  • Solution: Review the literature for effective dose ranges of your specific agent. The timing of administration is crucial; many studies administer the protective agent prior to amikacin to preempt its toxic effects.[2][5] Consider the route of administration and the pharmacokinetic properties of your agent to ensure it reaches the kidneys in sufficient concentrations.

Problem: Difficulty in assessing the degree of kidney injury.

  • Possible Cause: Relying on a single biomarker for nephrotoxicity.

  • Solution: Employ a multi-faceted approach to assess kidney injury. In addition to measuring serum creatinine and blood urea nitrogen (BUN), evaluate markers of oxidative stress (MDA, GSH, SOD, CAT), inflammation (TNF-α, IL-6, NF-κB), and apoptosis (Bax/Bcl-2 ratio) in kidney tissue homogenates.[1][5][11] Histopathological examination of kidney tissue is also essential to observe structural changes like tubular necrosis, vacuolization, and inflammation.[1][2]

Data Presentation: Summary of Protective Agents

Protective AgentAnimal ModelAmikacin DoseProtective Agent DoseKey Findings
Vitamin E Neonatal Wistar Albino Rats1200 mg/kg150 mg/kgDecreased tissue MDA and NO levels; Increased GPX levels; Histopathological improvements.[1]
Erythropoietin (EPO) Neonatal Wistar Albino Rats1200 mg/kg300 IU/kg/dayDecreased tissue MDA and NO levels; Histopathological improvements.[1]
N-acetylcysteine (NAC) Balb/c Mice1.2 g/kg (single dose)150 mg/kg (for 3 days)Decreased granulovacuolar tubular degeneration, myeloid body formation, and mitochondrial swelling.[2]
Honey Albino Rats35 mg/kg/day (for 2 weeks)500 mg/kg/day (oral)Reduced serum creatinine, urea, and MDA; Increased serum glutathione; Improved kidney histology.[3]
Melatonin Pinealectomized and non-Pinealectomized RatsNot specifiedNot specifiedPrevented the elevation of plasma creatinine and BUN; Reversed morphological damage to renal tubules.[4]
Ellagic Acid Rats400 mg/kg (for 7 days)10 mg/kgImproved kidney function; Decreased oxidative stress and inflammation through NF-κB downregulation and BAX expression.[5]
Cilostazol Rats400 mg/kg (for 7 days)10 mg/kgImproved kidney function; Decreased oxidative stress and inflammation through NF-κB downregulation and BAX expression.[5]
Pentoxifylline Balb/c Mice500 mg/kg/day (for 15 days)50, 100, 200 mg/kg/dayAlleviated oxidative stress markers and nitric oxide; Recovered biochemical and pathological changes; Decreased Bax expression and increased Bcl-2 expression.[11]

Experimental Protocols

Amikacin-Induced Nephrotoxicity and Protection with N-acetylcysteine in Mice
  • Animal Model: 32 Balb/c mice are divided into four equal groups.[2]

  • Group 1 (Control): Injected with saline.[2]

  • Group 2 (Amikacin): Injected with a single intraperitoneal dose of amikacin (1.2 g/kg).[2]

  • Group 3 (NAC + Amikacin): Injected intraperitoneally with N-acetylcysteine (150 mg/kg) for three days. On the third day, a single intraperitoneal dose of amikacin (1.2 g/kg) is administered.[2]

  • Group 4 (NAC): Injected intraperitoneally with N-acetylcysteine (150 mg/kg).[2]

  • Assessment: After the treatment period, kidney tissue is collected for light and electron microscopy to evaluate morphological changes such as granulovacuolar tubular degeneration, myeloid bodies, and mitochondrial swelling.[2] Serum creatinine levels are also measured.[2]

Amikacin-Induced Nephrotoxicity and Protection with Ellagic Acid and Cilostazol in Rats
  • Animal Model: Forty-nine rats are divided into seven equal groups.[5]

  • Group 1 (Control): Normal control.[5]

  • Group 2 (Amikacin): Intramuscular injection of amikacin (400 mg/kg).[5]

  • Group 3 (Ellagic Acid): Administered ellagic acid (10 mg/kg) via gavage.[5]

  • Group 4 (Cilostazol): Administered cilostazol (10 mg/kg) via gavage.[5]

  • Group 5 (Amikacin + Ellagic Acid): Administered ellagic acid (10 mg/kg) via gavage one hour before intramuscular injection of amikacin (400 mg/kg).[5]

  • Group 6 (Amikacin + Cilostazol): Administered cilostazol (10 mg/kg) via gavage one hour before intramuscular injection of amikacin (400 mg/kg).[5]

  • Group 7 (Amikacin + Ellagic Acid + Cilostazol): Administered both ellagic acid (10 mg/kg) and cilostazol (10 mg/kg) via gavage one hour before intramuscular injection of amikacin (400 mg/kg).[5]

  • Duration: The treatments are administered for seven days.[5]

  • Assessment: Twenty-four hours after the last amikacin dose, blood samples are collected to measure blood urea nitrogen and creatinine levels. Kidneys are removed for histopathological examination and to measure levels of MDA, CAT, GSH, SOD, IL-6, TNF-α, NF-κB, and BAX.[5]

Visualizations

Amikacin_Nephrotoxicity_Pathway cluster_proximal_tubule Proximal Tubule Cell cluster_intervention Protective Interventions Amikacin Amikacin Accumulation ROS ↑ Reactive Oxygen Species (ROS) Amikacin->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress NFkB ↑ NF-κB Activation OxidativeStress->NFkB Apoptosis Apoptosis (↑ Bax/Bcl-2 ratio) OxidativeStress->Apoptosis Inflammation Inflammation (↑ TNF-α, ↑ IL-6) NFkB->Inflammation CellInjury Renal Tubular Cell Injury & Necrosis Inflammation->CellInjury Apoptosis->CellInjury Antioxidants Antioxidants (e.g., Vitamin E, NAC) Antioxidants->ROS Inhibit AntiInflammatory Anti-inflammatory Agents (e.g., Ellagic Acid, Cilostazol) AntiInflammatory->NFkB Inhibit AntiApoptotic Anti-apoptotic Agents (e.g., Pentoxifylline) AntiApoptotic->Apoptosis Inhibit

Caption: Signaling pathway of amikacin-induced nephrotoxicity and points of intervention.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Groups (Control, Amikacin, Protective Agent, Combo) start->grouping treatment Daily Dosing Regimen - Protective Agent (pre-treatment) - Amikacin grouping->treatment monitoring Daily Monitoring (Clinical signs, Body weight) treatment->monitoring endpoint Endpoint Criteria Met (e.g., defined time point or signs of severe toxicity) monitoring->endpoint collection Sample Collection (Blood, Kidney Tissue) endpoint->collection analysis Biochemical & Histopathological Analysis - Serum: Creatinine, BUN - Tissue: Oxidative stress, Inflammation, Apoptosis markers - Histology: H&E staining collection->analysis data Data Analysis & Interpretation analysis->data

Caption: General experimental workflow for studying amikacin nephrotoxicity.

References

Technical Support Center: Long-Term Amikacin Hydrate Ototoxicity Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term experimental studies of amikacin hydrate ototoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of amikacin-induced ototoxicity?

A1: The precise mechanisms of amikacin ototoxicity are still under active investigation, but it is understood to be multifactorial.[1] The process generally involves the entry of amikacin into the sensory hair cells of the inner ear.[1] Once inside, amikacin can trigger a cascade of detrimental cellular events, including the disruption of mitochondrial protein synthesis, the formation of reactive oxygen species (ROS), and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which ultimately leads to apoptosis or programmed cell death of the hair cells.[1][2]

Q2: Which inner ear structures are most affected by long-term amikacin exposure?

A2: Amikacin is primarily cochleotoxic, meaning it predominantly damages the cochlea, the auditory portion of the inner ear.[3] It has relatively little toxic effect on the vestibular system.[1] The damage typically begins with the outer hair cells (OHCs) in the basal region of the cochlea, which is responsible for processing high-frequency sounds.[3][4] With continued exposure, the damage can progress to the OHCs in the apical regions (lower frequencies) and may also begin to affect the inner hair cells.[3][4]

Q3: Is amikacin-induced hearing loss reversible?

A3: Generally, hearing loss induced by amikacin is irreversible because the sensory hair cells in mammals do not regenerate once they are destroyed.[2][5] However, some studies have reported that in a small number of cases, audiograms reverted to normal after cessation of the drug.[6][7]

Q4: Can ototoxicity manifest after the cessation of amikacin treatment?

A4: Yes, a significant characteristic of aminoglycoside ototoxicity is its potential for delayed onset and progression.[1] Hearing loss can manifest or continue to worsen for several weeks or even up to six months after the completion of amikacin therapy.[1][2] This is attributed to the long half-life of amikacin in the cochlear tissues.[8]

Troubleshooting Guide

Problem Potential Causes Troubleshooting Steps & Recommendations
High variability in hearing loss between subjects in the same treatment group. 1. Genetic predisposition (e.g., mitochondrial RNA mutations).[1] 2. Inconsistent drug administration or dosage calculation. 3. Differences in renal function affecting drug clearance. 4. Variability in the blood-labyrinth barrier permeability.1. Consider genetic screening of animal models for susceptibility mutations if feasible. 2. Ensure precise and consistent drug administration techniques. 3. Monitor renal function (e.g., serum creatinine) before and during the experiment.[1] 4. Use a sufficiently large sample size to account for biological variability.
Unexpected animal mortality in the amikacin-treated group. 1. Nephrotoxicity leading to renal failure. 2. Systemic toxicity due to high cumulative doses. 3. Off-target effects of the drug.1. Reduce the daily dose and/or the duration of the treatment. 2. Monitor for signs of nephrotoxicity (e.g., changes in urine output, weight loss). 3. Consult veterinary staff to rule out other causes of illness.
Inconsistent correlation between functional hearing tests (ABR/DPOAE) and hair cell counts. 1. Synaptopathy: Damage to the ribbon synapses between inner hair cells and spiral ganglion neurons may precede hair cell death.[9] 2. Central auditory pathway effects: Amikacin may have neurotoxic effects beyond the cochlea.[4] 3. "Hidden hearing loss": Normal thresholds may mask difficulties in complex listening environments.1. Perform immunohistochemical analysis to assess the density of ribbon synapses. 2. Incorporate behavioral tests that can assess for central auditory processing deficits like hyperacusis or tinnitus.[9] 3. Analyze suprathreshold ABR wave amplitudes in addition to thresholds.
Hearing loss is observed at lower frequencies than anticipated early in the experiment. 1. Co-administration of other ototoxic agents (e.g., loop diuretics).[10] 2. Pre-existing hearing deficits in the animal model. 3. Higher than intended dose administration.1. Review all administered compounds for potential ototoxic interactions. Furosemide, for instance, can potentiate aminoglycoside ototoxicity.[10] 2. Ensure comprehensive baseline audiometric testing to exclude animals with pre-existing conditions.[1] 3. Verify all dosage calculations and the concentration of the amikacin solution.

Quantitative Data from Long-Term Experiments

Table 1: Amikacin Dosage and Ototoxicity in Human Studies

Study Focus Amikacin Dosage Duration of Treatment Incidence of Ototoxicity Key Findings
MDR-TB Patients 15-25 mg/kg/day (max 1,000 mg/day)> 6 monthsProbability increases sharply after 6 monthsCumulative drug exposure (AUC) and duration of therapy are better predictors of ototoxicity than peak/trough concentrations.[8]
Gram-negative Infections ≥7.5 mg/kg every 8hMean of 19 days (ototoxic group) vs. 9 days (non-ototoxic group)24% (13 of 55 courses)The ototoxic group received a significantly larger mean total dose (24 g vs. 9.6 g).[6][7]
MDR-TB Patients 500 mg/day (fixed dose)Mean of 3 months70.1% (29 of 41 patients)High incidence of hearing loss detected by audiometry, even in patients without symptoms.[11]

Table 2: Amikacin Dosage and Ototoxicity in Animal Models

Animal Model Amikacin Dosage Duration of Treatment Method of Assessment Observed Effects
Guinea Pig 150 mg/kg/day21 daysReflexological and electrophysiological tests, hair cell morphologyImpaired auditory function and hair cell loss.[12]
Guinea Pig 225 mg/kg/day21 daysReflexological and electrophysiological tests, hair cell morphologyMarked impairment of auditory function and hair cell loss.[12]
Mouse 500 mg/kg/day (s.c.)14 daysABR, DPOAE, hair cell countsFluctuating ABR threshold shifts observed weeks after treatment cessation; no significant hair cell loss.[9]
Mouse 800 mg/kg BW (s.c.) twice daily15 daysABR, DPOAE, hair cell countsWell-tolerated and produces an early significant hearing threshold shift detected by DPOAE.[13]

Experimental Protocols

Protocol 1: Long-Term Amikacin Administration and Auditory Monitoring in a Mouse Model

  • Objective: To assess the time-course of amikacin-induced ototoxicity.

  • Materials: this compound, sterile saline, CBA/CaJ mice, Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAE) system.

  • Methodology:

    • Baseline Auditory Assessment: Prior to drug administration, establish baseline hearing thresholds for each animal using ABR and DPOAE across a range of frequencies (e.g., 4, 8, 16, 32 kHz).[9]

    • Drug Administration: Administer this compound subcutaneously (s.c.) at a dose of 500 mg/kg body weight daily for 14 consecutive days.[9] A control group should receive vehicle (sterile saline) injections.

    • Animal Monitoring: Monitor the animals daily for changes in body weight and general health.

    • Follow-up Auditory Assessments: Conduct ABR and DPOAE measurements at multiple time points post-treatment, for instance, at 2, 6, 10, and 14 weeks after the final dose, to assess for both immediate and delayed ototoxic effects.[9]

    • Tissue Collection: At the end of the experimental period, euthanize the animals and perfuse the cochleae for morphological analysis.

    • Histological Analysis: Dissect the cochleae and perform immunohistochemistry to quantify outer and inner hair cell loss and assess the density of ribbon synapses.

Protocol 2: Defining Ototoxicity in Experimental Studies

  • Objective: To establish clear criteria for identifying significant ototoxic change in hearing thresholds.

  • Methodology: Based on guidelines from the American Speech-Language-Hearing Association (ASHA) adapted for animal models, ototoxicity can be defined by any of the following changes from the baseline audiogram in an individual animal:[9]

    • A ≥ 20 dB shift in threshold at any single tested frequency.

    • A ≥ 15 dB shift in threshold at two adjacent tested frequencies.

    • A ≥ 10 dB shift in threshold at three adjacent tested frequencies.

Visualizations

Ototoxicity_Pathway Amikacin Amikacin (Extracellular) HairCell Hair Cell Membrane Amikacin->HairCell Enters via ion channels Amikacin_Intra Amikacin (Intracellular) HairCell->Amikacin_Intra Mitochondria Mitochondria Amikacin_Intra->Mitochondria Disrupts protein synthesis ROS Reactive Oxygen Species (ROS) Formation Mitochondria->ROS JNK JNK Pathway Activation ROS->JNK Caspase Caspase Activation JNK->Caspase Apoptosis Hair Cell Apoptosis Caspase->Apoptosis Experimental_Workflow start Start: Animal Acclimatization baseline Baseline Auditory Assessment (ABR & DPOAE) start->baseline grouping Randomize into Groups (Control vs. Amikacin) baseline->grouping treatment Long-Term Amikacin Administration (e.g., 14-21 days) grouping->treatment monitoring Post-Treatment Monitoring (e.g., Weeks 2, 6, 10, 14) treatment->monitoring endpoint Endpoint Auditory Assessment monitoring->endpoint tissue Cochlear Tissue Collection endpoint->tissue analysis Histological & Morphological Analysis (Hair Cell Counts, Synapse Density) tissue->analysis data Data Analysis & Interpretation analysis->data Troubleshooting_Tree problem Problem: High Data Variability q1 Is variability within the control group? problem->q1 a1_yes Check for: - Acoustic trauma - Pre-existing conditions - Inconsistent testing environment q1->a1_yes Yes a1_no Is variability only in the amikacin group? q1->a1_no No a2_yes Investigate: - Dosing accuracy - Renal function differences - Genetic susceptibility a1_no->a2_yes Yes a2_no Re-evaluate entire protocol and statistical methods a1_no->a2_no No

References

Amikacin Hydrate: pH Effects on Stability and Activity - Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and antibacterial activity of Amikacin hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing this compound solutions to ensure stability?

Amikacin sulfate injection is commercially formulated at a pH of 4.5, with a recommended range of 3.5 to 5.5 for stability. While specific quantitative data on degradation rates across a wide pH range is limited in publicly available literature, studies indicate that amikacin is susceptible to degradation under strong acidic conditions. One study reported an 86% degradation of amikacin under acidic hydrolysis. For routine laboratory use, maintaining a slightly acidic pH within the range of the commercial formulation is advisable for short-term storage.

Q2: How does pH affect the antibacterial activity of Amikacin?

The antibacterial activity of amikacin, like other aminoglycosides, is significantly influenced by pH. Its activity is generally suppressed under acidic conditions. This is crucial in experimental setups and in understanding its efficacy in physiological environments that may have a lower pH, such as in abscesses or the epithelial lining fluid of the lungs.

Q3: I am observing lower than expected activity of Amikacin in my in vitro assay. Could pH be a factor?

Yes, a lower than expected activity is a common issue if the pH of the culture medium is acidic. The minimum inhibitory concentration (MIC) of amikacin against various bacterial strains increases as the pH decreases. For example, the MIC of amikacin for E. coli can increase significantly when the pH drops from 7.2 to 6.0. It is critical to measure and control the pH of your experimental medium.

Q4: Can I adjust the pH of my this compound solution?

Yes, the pH can be adjusted using appropriate buffers. However, it is important to consider the compatibility of the buffer with amikacin and the intended application. For stability studies, pH adjustments should be made carefully to investigate its effect on degradation. For activity assays, the pH of the growth medium should be controlled to ensure consistent and reproducible results.

Q5: Is there a difference in pH-dependent activity of Amikacin against Gram-positive and Gram-negative bacteria?

The general trend of reduced activity at lower pH is observed for both Gram-positive and Gram-negative bacteria. For instance, the acidic environment within cellular lysosomes has been shown to impair the activity of amikacin against intracellular Staphylococcus aureus. Similarly, the bactericidal effect of amikacin against Pseudomonas aeruginosa is diminished at acidic pH.

Troubleshooting Guides

Issue 1: Inconsistent results in Amikacin stability studies.
Possible Cause Troubleshooting Step
Fluctuating pH of the solution Regularly monitor and record the pH of your amikacin solutions throughout the stability study. Use stable buffer systems to maintain a constant pH.
Inappropriate storage conditions Store amikacin solutions protected from light and at the recommended temperature. Refer to the product's technical data sheet for specific storage instructions.
Oxidation Aqueous solutions of amikacin sulfate can darken over time due to oxidation, although this may not always affect potency. To minimize this, consider preparing fresh solutions or storing them under an inert atmosphere (e.g., nitrogen).
Analytical method variability Ensure your analytical method, such as HPLC, is validated for stability indicating studies. Use a consistent mobile phase pH and composition.
Issue 2: Poor antibacterial activity of Amikacin in cell culture experiments.
Possible Cause Troubleshooting Step
Acidic pH of the culture medium Measure the pH of your culture medium before and during the experiment. Bacterial metabolism can lower the pH. Use a buffered medium or adjust the pH as necessary to maintain it in the optimal range for amikacin activity (typically neutral to slightly alkaline).
Interaction with medium components Some components of complex culture media may interact with amikacin. If possible, test the activity in a simpler, defined medium to rule out interference.
Incorrect MIC determination Ensure that the pH of the medium used for MIC determination is standardized and controlled, as variations in pH will lead to different MIC values.

Data Presentation

Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of Amikacin against Escherichia coli

pHMIC (µg/mL)Fold Increase in MIC (compared to pH 7.2)
7.24.8 ± 0.71
6.040.0 ± 8.2~8.3

Table 2: Summary of pH Effects on Amikacin

ParameterEffect of Acidic pH (decreasing pH)Effect of Neutral to Alkaline pH
Chemical Stability Increased degradation (e.g., hydrolysis)Generally more stable, though extreme alkaline pH may also cause degradation.
Antibacterial Activity Decreased activity (higher MIC values)Optimal activity

Experimental Protocols

Protocol 1: Determination of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to assess the degradation of this compound at different pH values.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) using appropriate buffer systems (e.g., phosphate, acetate).

  • Preparation of Amikacin Stock Solution:

    • Accurately weigh and dissolve this compound in deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Stability Study:

    • Dilute the Amikacin stock solution with each of the prepared buffer solutions to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Store the samples at a controlled temperature (e.g., 40°C) for the duration of the study.

    • Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72 hours).

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable mobile phase, for example, a mixture of methanol, acetonitrile, and an acetate buffer (pH 5.1)[1][2][3][4]. The exact ratio should be optimized for good peak separation.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 212 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the peak area of Amikacin at each time point.

    • Calculate the percentage of Amikacin remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of Amikacin remaining versus time for each pH to determine the degradation kinetics.

Protocol 2: Determination of the Minimum Inhibitory Concentration (MIC) of Amikacin at Different pH Values

This protocol describes the broth microdilution method to determine the MIC of Amikacin against a bacterial strain at various pH levels.

  • Preparation of pH-Adjusted Mueller-Hinton Broth (MHB):

    • Prepare MHB according to the manufacturer's instructions.

    • Divide the broth into several aliquots and adjust the pH of each aliquot to the desired levels (e.g., 6.0, 7.0, 8.0) using sterile HCl or NaOH.

    • Sterilize the pH-adjusted broths by filtration.

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium overnight in standard MHB.

    • Dilute the overnight culture in the corresponding pH-adjusted MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Amikacin Serial Dilutions:

    • Prepare a stock solution of Amikacin in sterile water.

    • Perform a two-fold serial dilution of the Amikacin stock solution in each of the pH-adjusted MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the Amikacin dilutions.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) for each pH.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Amikacin that completely inhibits visible growth of the bacteria.

    • Read the MIC for each pH condition.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3, 5, 7, 9) prep_samples Prepare Stability Samples prep_buffers->prep_samples prep_stock Prepare Amikacin Stock Solution prep_stock->prep_samples incubate Incubate at Controlled Temp. prep_samples->incubate sampling Withdraw Aliquots (0, 24, 48h) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Workflow for Amikacin Stability Testing.

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_media Prepare pH-Adjusted Culture Media prep_inoculum Prepare Bacterial Inoculum prep_media->prep_inoculum prep_drug Prepare Amikacin Serial Dilutions prep_media->prep_drug inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for MIC Determination.

pH_Effect_Logic cluster_acidic Acidic pH cluster_neutral Neutral/Alkaline pH ph pH of Environment protonation Increased Protonation of Amikacin ph->protonation decreases optimal_charge Optimal Charge State ph->optimal_charge increases uptake Reduced Bacterial Uptake protonation->uptake binding Altered Ribosomal Binding uptake->binding activity_dec Decreased Antibacterial Activity binding->activity_dec efficient_uptake Efficient Bacterial Uptake optimal_charge->efficient_uptake effective_binding Effective Ribosomal Binding efficient_uptake->effective_binding activity_inc Increased Antibacterial Activity effective_binding->activity_inc

Caption: Logical Flow of pH Effect on Amikacin Activity.

References

storage conditions to maintain Amikacin hydrate potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions to maintain the potency of Amikacin hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound powder?

A1: Solid this compound powder should be stored in a desiccated environment at 2-8°C for routine use.[1][2] For long-term storage, -20°C is recommended, which can preserve its potency for up to three years.[3] It is crucial to keep the container tightly closed in a dry, cool, and well-ventilated area.[4]

Q2: My this compound powder has been at room temperature for a short period. Is it still viable?

A2: While the recommended storage is refrigerated, short-term exposure to room temperature (if less than 2 weeks) during shipping is generally acceptable.[5] However, for maintaining long-term potency, it is critical to return it to the recommended storage conditions as soon as possible. The product is chemically stable under standard ambient conditions (room temperature), but prolonged exposure may lead to degradation.[6]

Q3: What is the proper way to store this compound once it is in a solvent?

A3: The stability of this compound in a solvent depends on the storage temperature. For reconstituted solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solutions.[3]

Q4: I have an Amikacin sulfate injection. How should I store it?

A4: Amikacin sulfate injections should be stored at a controlled room temperature between 20°C to 25°C (68° to 77°F).[7] Some formulations may specify storage at or below 25°C.[8]

Q5: The color of my Amikacin solution has turned a pale yellow. Has it lost its potency?

A5: A color change to colorless, pale yellow, or light straw-colored for an Amikacin injection solution does not necessarily indicate a loss of potency.[9] This discoloration can be due to air oxidation, which generally does not affect the drug's efficacy.[10] However, always check for particulate matter before use; the solution should be clear.[11]

Q6: What substances are incompatible with this compound?

A6: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[5][12] It should not be physically premixed with other drugs unless their compatibility has been established.[13]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced Potency in Experiments Improper storage of solid powder.Verify that the solid this compound is stored at 2-8°C (or -20°C for long-term) in a desiccated environment.
Frequent freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations.
Use of expired material.Always check the expiration date on the container before use. Expired drugs may have a reduced concentration of the active ingredient.[14]
Visible Particulates or Cloudiness in Solution Contamination or degradation.Discard the solution. Do not use if particulate matter or cloudiness is observed.[11] Prepare a fresh solution using aseptic techniques.
Incompatibility with diluent or other mixed drugs.Ensure the diluent is compatible. Do not physically premix Amikacin with other drugs unless compatibility is confirmed.[13]
Unexpected Discoloration of Solution Oxidation.A pale yellow or light straw color is generally acceptable and does not indicate a loss of potency.[9] However, if the color is significantly dark or accompanied by particulates, it should be discarded.
Exposure to light.Store solutions protected from light to minimize degradation.[15]

Storage Condition Summary

The following tables summarize the recommended storage conditions for this compound in its solid form and in solution.

Table 1: Storage of Solid this compound Powder

Condition Temperature Duration Notes
Short-term2-8°C---Store desiccated.[2]
Long-term-20°CUp to 3 years---

Table 2: Storage of this compound in Solution

Solvent/Formulation Temperature Duration
In solvent (general)-80°C6 months
-20°C1 month
Amikacin Sulfate Injection20-25°C (68-77°F)Per manufacturer's expiry
Diluted in 0.9% NaCl or 5% Dextrose23°C7 days[15]
4°C30 days[15]
25°C24 hours[13]
4°C (then 25°C)60 days (then 24 hours)[13]
-15°C (then 25°C)30 days (then 24 hours)[13]

Experimental Protocols

While specific, detailed experimental protocols for stability testing are proprietary to manufacturers, researchers can design their own stability studies based on established principles. A general workflow for assessing the stability of this compound is provided below.

Protocol: High-Performance Liquid Chromatography (HPLC) for Potency Assessment

A stability-indicating HPLC method is crucial for determining the concentration of Amikacin and detecting any degradation products.

Objective: To quantify the potency of this compound under different storage conditions over time.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water). Create a series of dilutions to generate a standard curve.

  • Sample Preparation:

    • Prepare solutions of this compound at the desired experimental concentrations (e.g., 0.25 mg/mL and 5.0 mg/mL).

    • Store aliquots of these solutions under the desired test conditions (e.g., different temperatures, light exposures).

  • HPLC Analysis:

    • At specified time points (e.g., Day 0, Day 7, Day 14, Day 30), analyze the stored samples alongside freshly prepared standards.

    • Use an appropriate HPLC column and mobile phase for the separation of Amikacin from potential degradants.

    • Employ a suitable detector (e.g., UV or charged aerosol detector) to quantify the peak area corresponding to Amikacin.

  • Data Analysis:

    • Calculate the concentration of Amikacin in the stored samples by comparing their peak areas to the standard curve.

    • Potency is typically considered maintained if the concentration remains within 90-110% of the initial concentration.

Physical Stability Assessment:

In conjunction with chemical analysis, a visual inspection should be performed at each time point to assess for:

  • Color change

  • Clarity (presence of haze or turbidity)

  • Particulate matter

Diagrams

Storage_Troubleshooting start Reduced Potency Observed? check_solid_storage Solid Powder Stored Correctly? (2-8°C, desiccated) start->check_solid_storage Yes reassess_protocol Re-evaluate Experimental Protocol start->reassess_protocol No check_solution_storage Stock Solution Stored Correctly? (-20°C/-80°C, aliquoted) check_solid_storage->check_solution_storage Yes correct_solid_storage Correct Solid Storage Conditions check_solid_storage->correct_solid_storage No check_expiry Is the Material Expired? check_solution_storage->check_expiry Yes correct_solution_storage Implement Proper Aliquoting and Storage check_solution_storage->correct_solution_storage No check_expiry->reassess_protocol No discard_material Discard Expired Material check_expiry->discard_material Yes

Caption: Troubleshooting workflow for reduced this compound potency.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Amikacin and Gentamicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two critical aminoglycoside antibiotics: amikacin and gentamicin. By presenting experimental data, detailed methodologies, and visual representations of molecular interactions and workflows, this document aims to be a valuable resource for informed decision-making in research and clinical settings.

Introduction

Amikacin and gentamicin are broad-spectrum aminoglycoside antibiotics indispensable in treating severe Gram-negative bacterial infections. While both share a common mechanism of action by inhibiting bacterial protein synthesis, differences in their chemical structure affect their potency, spectrum of activity, and susceptibility to bacterial resistance mechanisms. This guide delves into the in vitro comparative efficacy of these two drugs against a range of clinically significant bacteria.

Mechanism of Action and Resistance

Both amikacin and gentamicin are bactericidal agents that primarily target the 30S ribosomal subunit of bacteria, leading to the misreading of mRNA and subsequent inhibition of protein synthesis. This disruption of essential protein production ultimately results in bacterial cell death.

Bacterial resistance to aminoglycosides is a significant clinical concern, most commonly arising from the production of aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotics through acetylation, phosphorylation, or adenylation. A key structural difference in amikacin—the presence of an L-hydroxyaminobutyroyl amide (L-HABA) side chain—provides steric hindrance, protecting it from many AMEs that can inactivate gentamicin.

Figure 1. Simplified Aminoglycoside Mechanism of Action and Resistance cluster_0 Bacterial Cell cluster_1 Resistance Mechanism Aminoglycoside Aminoglycoside 30S_Ribosome 30S Ribosomal Subunit Aminoglycoside->30S_Ribosome Binds to Inactive_Aminoglycoside Inactive Aminoglycoside Aminoglycoside->Inactive_Aminoglycoside Modification Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Disrupts Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to AMEs Aminoglycoside-Modifying Enzymes AMEs->Aminoglycoside Inactivates

Caption: Figure 1. Simplified Aminoglycoside Mechanism of Action and Resistance.

Comparative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various in vitro studies, providing a quantitative comparison of amikacin and gentamicin activity against several key pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MIC Values (µg/mL) for Pseudomonas aeruginosa
Study / Isolate SetAntibioticMIC₅₀MIC₉₀
Forgan-Smith & McSweeney (1978)[1][2]Gentamicin--
Amikacin--
Klastersky et al. (1976)[3]Gentamicin33
Amikacin--
Ximenes et al. (1976)[4]Gentamicin--
Amikacin--

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Comparative MIC Values (µg/mL) for Klebsiella pneumoniae
Study / Isolate SetAntibioticMIC₅₀MIC₉₀
Forgan-Smith & McSweeney (1978)[1][2]Gentamicin--
Amikacin--
Klastersky et al. (1976)[3]Gentamicin3-
Amikacin--
Shah & Heetderks (1976)[5]Gentamicin--
Amikacin--
Table 3: Comparative MIC Values (µg/mL) for Escherichia coli
Study / Isolate SetAntibioticMIC₅₀MIC₉₀
Forgan-Smith & McSweeney (1978)[1][2]Gentamicin--
Amikacin--
Klastersky et al. (1976)[3]Gentamicin1.54.5
Amikacin--
Table 4: Comparative MIC Values (µg/mL) for Staphylococcus aureus
Study / Isolate SetAntibioticMIC₅₀MIC₉₀
Forgan-Smith & McSweeney (1978)[1][2]Gentamicin--
Amikacin--

Summary of In Vitro Efficacy

Generally, in vitro studies demonstrate that both amikacin and gentamicin possess potent activity against a wide range of Gram-negative bacilli.[1] Gentamicin often exhibits lower MIC values on a weight-for-weight basis against susceptible isolates.[6] However, a significant advantage of amikacin lies in its stability against many aminoglycoside-modifying enzymes, rendering it effective against a proportion of gentamicin-resistant strains.[1][6] For instance, amikacin has shown greater activity against certain isolates of Klebsiella and Providencia.[1] Conversely, gentamicin was found to be more active against most species of enterobacteria, Haemophilus influenzae, and Staphylococcus aureus.[1] Against Pseudomonas aeruginosa, tobramycin was found to be more active than gentamicin, while amikacin was the least active on a weight basis but effective against highly resistant isolates.[7]

A study on 517 bacterial isolates revealed that gentamicin inhibited 77.37% of isolates, while amikacin inhibited 73.11%.[8][9] Notably, 13.76% of strains susceptible to amikacin were resistant to gentamicin, and 18.50% of strains susceptible to gentamicin were resistant to amikacin, highlighting the lack of complete cross-resistance.[8][9]

Experimental Protocols

The determination of in vitro efficacy of antibiotics is predominantly carried out using standardized methods. The following is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method, as cited in several comparative studies.[1]

Figure 2. General Workflow for Agar Dilution MIC Testing Prepare_Media Prepare Mueller-Hinton Agar Incorporate_Antibiotics Incorporate Antibiotics into Molten Agar Prepare_Media->Incorporate_Antibiotics Prepare_Antibiotics Prepare Serial Dilutions of Amikacin & Gentamicin Prepare_Antibiotics->Incorporate_Antibiotics Pour_Plates Pour Agar into Petri Dishes and Allow to Solidify Incorporate_Antibiotics->Pour_Plates Inoculate_Plates Inoculate Agar Surface with Bacterial Suspension Pour_Plates->Inoculate_Plates Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates at 35-37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_Results

Caption: Figure 2. General Workflow for Agar Dilution MIC Testing.

Detailed Methodologies

1. Agar Dilution Method:

  • Media: Mueller-Hinton agar is the standard medium.

  • Antibiotic Preparation: Stock solutions of amikacin and gentamicin are prepared and then serially diluted to achieve the desired final concentrations in the agar.

  • Plate Preparation: A specific volume of each antibiotic dilution is added to molten agar, mixed thoroughly, and poured into petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then often diluted further.

  • Inoculation: A standardized volume of the bacterial suspension is applied to the surface of each agar plate using an inoculator.

  • Incubation: Plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

2. Broth Dilution Method:

  • This method involves preparing serial dilutions of the antibiotics in a liquid growth medium (e.g., Mueller-Hinton broth) in tubes or microtiter plates.

  • A standardized bacterial inoculum is added to each dilution.

  • Following incubation, the MIC is determined as the lowest antibiotic concentration that prevents visible turbidity.

3. Disk Diffusion Method:

  • An agar plate is uniformly inoculated with a standardized bacterial suspension.

  • Paper disks impregnated with a specific concentration of amikacin or gentamicin are placed on the agar surface.

  • After incubation, the diameter of the zone of growth inhibition around each disk is measured. The size of the zone correlates with the susceptibility of the bacterium to the antibiotic.

Conclusion

Both amikacin and gentamicin remain crucial tools in the fight against bacterial infections. While gentamicin may show greater potency against susceptible strains on a per-microgram basis, amikacin's broader spectrum against resistant bacteria, particularly those producing certain aminoglycoside-modifying enzymes, makes it a valuable alternative. The choice between these two antibiotics for in vitro studies or as a therapeutic starting point should be guided by local antimicrobial surveillance data and the specific pathogens being investigated. The experimental protocols outlined in this guide provide a foundation for reproducible and comparable in vitro efficacy assessments.

References

A Comparative Analysis of Amikacin and Tobramycin Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro activity of two critical aminoglycoside antibiotics, Amikacin and Tobramycin, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present quantitative data, experimental methodologies, and visual representations of the underlying biological processes to aid in research and development efforts.

Quantitative Performance Data

The in vitro efficacy of Amikacin and Tobramycin against P. aeruginosa is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: Comparative In Vitro Activity of Amikacin and Tobramycin against Pseudomonas aeruginosa

AntibioticNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Resistance Rate (%)
Amikacin1,240--13.1[1]
Tobramycin1,2401[1]8[1]5.4[1]

Note: MIC50 and MIC90 data for Amikacin from this specific study were not provided in the source material. Resistance is defined based on NCCLS (now CLSI) breakpoints.

On a weight basis, tobramycin has been shown to be two to four times more active than gentamicin against most P. aeruginosa isolates, a comparison that often extends to amikacin, which is generally less active on a weight basis. However, a significant advantage of amikacin is that fewer isolates exhibit high-level resistance to it.[2]

Bactericidal Activity

Both Amikacin and Tobramycin exhibit bactericidal activity against P. aeruginosa. Studies have shown that a ≥99.99% killing of the inoculum can be achieved within 5 hours with 1 or 2 times the MIC for the majority of strains for both aminoglycosides.[3] When used alone, Tobramycin has demonstrated a more rapid bactericidal activity at various concentrations.[3] However, when combined with other antibiotics, no significant difference in the rapidity of bactericidal activity was observed between the two.[3]

Experimental Protocols

The determination of MIC values is crucial for assessing antibiotic efficacy. The following is a detailed methodology for the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used procedure for determining the MIC of antimicrobial agents against aerobic bacteria.

1. Preparation of Materials:

  • Antimicrobial Stock Solutions: Prepare stock solutions of Amikacin and Tobramycin at a concentration of 1000 µg/mL in a suitable solvent as recommended by the manufacturer.
  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical for the activity of aminoglycosides against P. aeruginosa.
  • Bacterial Inoculum: Prepare a standardized inoculum of P. aeruginosa equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
  • Microtiter Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Perform serial two-fold dilutions of the antibiotic stock solutions in CAMHB directly in the microtiter plates to achieve the desired concentration range.
  • Inoculation: Add the diluted bacterial suspension to each well containing the antibiotic dilutions and to a growth control well (containing no antibiotic). A sterility control well (containing uninoculated broth) should also be included.
  • Incubation: Incubate the plates at 35°C ± 2°C for 16 to 20 hours in ambient air.

3. Interpretation of Results:

  • Reading the MIC: After incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
  • Quality Control: Perform quality control testing using a reference strain of P. aeruginosa (e.g., ATCC 27853) to ensure the accuracy and reproducibility of the results.

Visualizing Biological Interactions and Workflows

Signaling Pathway: Aminoglycoside-Induced Envelope Stress Response

Aminoglycosides like Amikacin and Tobramycin inhibit protein synthesis by binding to the 30S ribosomal subunit. This can lead to the production of mistranslated proteins, which can insert into the bacterial cell envelope, causing membrane stress. In P. aeruginosa, this stress activates the AmgRS two-component regulatory system.

Aminoglycoside_Stress_Response cluster_extracellular Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm Amikacin Amikacin Ribosome 30S Ribosome Amikacin->Ribosome Inhibit Protein Synthesis Tobramycin Tobramycin Tobramycin->Ribosome AmgS AmgS (Sensor Kinase) AmgR AmgR (Response Regulator) AmgS->AmgR Phosphorylates MistranslatedProteins Mistranslated Proteins Ribosome->MistranslatedProteins MistranslatedProteins->AmgS Induces Stress htpX htpX AmgR->htpX Upregulates PA5528 PA5528 AmgR->PA5528 Upregulates mexXY mexXY (Efflux Pump) AmgR->mexXY Upregulates (in some cases) Broth_Microdilution_Workflow start Start prep_inoculum Prepare P. aeruginosa Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Serial Dilutions of Amikacin/Tobramycin in 96-well Plates prep_plates->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Amikacin Hydrate Demonstrates Robust Efficacy in Murine Sepsis Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data underscores the efficacy of amikacin hydrate in treating murine sepsis, showcasing its potent antibacterial activity and favorable survival outcomes. This guide provides a comparative analysis of this compound's performance against other antibiotics in established mouse models of sepsis, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

Amikacin, an aminoglycoside antibiotic, functions by irreversibly binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.[1][2] This mechanism of action proves highly effective against a broad spectrum of Gram-negative bacteria, which are common culprits in sepsis. In murine models of sepsis, amikacin has demonstrated significant efficacy in improving survival rates and reducing bacterial burden.

Comparative Efficacy in a Murine Septicemia Model

A key study provides a direct comparison of amikacin with gentamicin and a novel aminoglycoside, ACHN-490, in a murine septicemia model induced by Pseudomonas aeruginosa. The efficacy was evaluated based on the 50% effective dose (ED50), which represents the dose required to protect 50% of the animals from mortality.

AntibioticED50 (mg/kg)95% Confidence Interval
Amikacin 22.415 to 39
Gentamicin5.23.9 to 7.1
ACHN-4908.35.4 to 15
Data sourced from a murine septicemia model with Pseudomonas aeruginosa infection.[3]

In this model, while gentamicin and ACHN-490 showed lower ED50 values, amikacin demonstrated substantial protective effects, increasing survival up to 80% at the highest doses tested.[3] It is important to note that amikacin's efficacy can be influenced by the specific pathogen and the murine model used.

Performance in a Polymicrobial Peritonitis Model

In a murine model of peritonitis induced by multidrug-resistant Escherichia coli, a combination therapy of amikacin and imipenem demonstrated a synergistic and bactericidal effect.[4] This highlights amikacin's potential utility in complex, polymicrobial infections often seen in clinical sepsis. The combination therapy was effective in controlling the infection after 24 hours.[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of these findings, detailed experimental methodologies are crucial. Below are summaries of commonly employed murine sepsis models.

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered a gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.[5][6]

Procedure:

  • Mice are anesthetized.

  • A midline laparotomy is performed to expose the cecum.

  • The cecum is ligated at a specific distance from the distal end, with the severity of sepsis being modulated by the amount of ligated cecum.[5]

  • The ligated cecum is then punctured once or twice with a needle of a specific gauge.[7]

  • A small amount of fecal content is extruded to induce peritonitis.

  • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.

  • Post-operative care includes fluid resuscitation and analgesia. Antibiotic administration, if part of the study design, is initiated at a specified time post-surgery.[6][8]

Fecal Slurry Intraperitoneal (FSI) Injection Model

The FSI model offers a more standardized bacterial inoculum compared to CLP.[6]

Procedure:

  • Fresh fecal matter is collected from donor mice.

  • The feces are weighed and homogenized in a sterile saline solution to a desired concentration.

  • The fecal slurry is then injected intraperitoneally into the recipient mice.

  • The severity of sepsis can be titrated by adjusting the concentration of the fecal slurry.[6]

  • Post-injection care is similar to the CLP model.

Bacterial Injection Model

This model involves the direct intraperitoneal or intravenous injection of a known quantity (colony-forming units or CFU) of a specific bacterial strain, such as E. coli or P. aeruginosa.[5] This method is useful for studying the effects of a single pathogen.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the underlying biological mechanisms of sepsis, the following diagrams are provided.

Experimental_Workflow cluster_model Murine Sepsis Model Induction cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints CLP Cecal Ligation and Puncture (CLP) Amikacin This compound CLP->Amikacin Alternative Alternative Antibiotic(s) CLP->Alternative Control Vehicle Control CLP->Control FSI Fecal Slurry Injection (FSI) FSI->Amikacin FSI->Alternative FSI->Control Bacterial_Injection Bacterial Injection Bacterial_Injection->Amikacin Bacterial_Injection->Alternative Bacterial_Injection->Control Survival Survival Rate Amikacin->Survival Bacterial_Load Bacterial Load (Blood, Organs) Amikacin->Bacterial_Load Inflammatory_Markers Inflammatory Markers Amikacin->Inflammatory_Markers Alternative->Survival Alternative->Bacterial_Load Alternative->Inflammatory_Markers Control->Survival Control->Bacterial_Load Control->Inflammatory_Markers

Caption: Experimental workflow for evaluating amikacin efficacy.

The host response in sepsis is mediated by complex signaling pathways. A critical pathway involves the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, by Toll-like receptor 4 (TLR4). This recognition triggers a downstream cascade that leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines.

Sepsis_Signaling_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Nucleus->Cytokines Upregulates Gene Transcription of

Caption: Simplified TLR4-mediated NF-κB signaling in sepsis.

Conclusion

The available data from murine sepsis models demonstrate that this compound is an effective antibiotic for improving survival and controlling bacterial infections. While direct comparative data against all alternative antibiotics in a single, standardized sepsis model is not yet fully available, the existing evidence supports its continued investigation and use in preclinical sepsis research. The detailed protocols and pathway diagrams provided in this guide aim to facilitate further studies in this critical area of drug development.

References

Amikacin Hydrate: A Reliable Positive Control for Antibiotic Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel antimicrobial agents, the reliability of screening assays is paramount. A well-characterized positive control is the cornerstone of a robust assay, providing a benchmark for activity and ensuring the assay is performing as expected. Amikacin hydrate, a semi-synthetic aminoglycoside antibiotic, is a widely utilized positive control in such screenings. This guide provides a comprehensive comparison of this compound with other common aminoglycoside positive controls, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their antibiotic discovery workflows.

Comparative Performance of Aminoglycoside Positive Controls

Amikacin's broad spectrum of activity, particularly against many Gram-negative bacteria resistant to other aminoglycosides, makes it an excellent choice for a positive control.[1][2] Its utility is further enhanced by its stability and well-characterized Minimum Inhibitory Concentration (MIC) ranges against standard quality control (QC) bacterial strains.

The following table summarizes the performance of this compound in comparison to other frequently used aminoglycoside antibiotics—gentamicin, kanamycin, and tobramycin. The data presented are typical MIC ranges for ATCC (American Type Culture Collection) quality control strains as recommended by the Clinical and Laboratory Standards Institute (CLSI).

AntibioticEscherichia coli ATCC 25922 MIC Range (µg/mL)Pseudomonas aeruginosa ATCC 27853 MIC Range (µg/mL)Staphylococcus aureus ATCC 29213 MIC Range (µg/mL)
This compound 1.0 - 4.01.0 - 4.00.5 - 2.0
Gentamicin0.25 - 1.00.5 - 2.00.12 - 1.0
Kanamycin1.0 - 4.08.0 - 32.01.0 - 4.0
Tobramycin0.25 - 1.00.25 - 1.00.12 - 1.0

Note: MIC values can vary slightly based on the testing methodology and specific laboratory conditions.

Mechanism of Action: Inhibition of Protein Synthesis

Amikacin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. It irreversibly binds to the 30S ribosomal subunit of bacteria.[3][4][5] This binding interferes with the initiation complex, causes misreading of the mRNA, and ultimately leads to the production of non-functional or toxic proteins, resulting in cell death.[3][6][7] The chemical structure of amikacin, a derivative of kanamycin A, provides it with resistance to many enzymes that inactivate other aminoglycosides, contributing to its broader spectrum of activity.[8]

cluster_bacterium Bacterial Cell Amikacin Amikacin Ribosome 30S Ribosomal Subunit Amikacin->Ribosome Binds to mRNA mRNA Ribosome->mRNA Reads NonFunctional_Protein Non-Functional/Toxic Protein Ribosome->NonFunctional_Protein Causes Misreading Protein Functional Protein mRNA->Protein Translation Cell Death Cell Death NonFunctional_Protein->Cell Death Leads to

Figure 1. Mechanism of action of Amikacin.

Experimental Protocols

Accurate and reproducible results in antibiotic screening hinge on standardized experimental procedures. Below are detailed protocols for preparing antibiotic stock solutions and performing a standard broth microdilution assay, a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Preparation of Antibiotic Stock Solutions

It is crucial to prepare stock solutions accurately to ensure the correct final concentrations in the assay.

Materials:

  • This compound (or other aminoglycoside) powder

  • Sterile, deionized water

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

Procedure for a 10 mg/mL Amikacin Stock Solution:

  • Aseptically weigh 10 mg of this compound powder.

  • Dissolve the powder in 1 mL of sterile, deionized water.

  • Ensure complete dissolution by vortexing gently.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

This procedure can be adapted for other aminoglycosides, adjusting the weight and volume as needed to achieve the desired stock concentration.

Broth Microdilution Assay for MIC Determination

This method is a gold standard for determining the susceptibility of a bacterial strain to an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Prepared bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions

  • Positive control (e.g., 10 µg/mL amikacin)

  • Negative control (broth only)

  • Growth control (broth with inoculum, no antibiotic)

  • Multichannel pipette

Procedure:

  • In the first column of the 96-well plate, add 200 µL of CAMHB containing the highest concentration of the test antibiotic.

  • To the remaining wells (columns 2-12), add 100 µL of CAMHB.

  • Perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (no antibiotic), and column 12 as the negative control (no bacteria).

  • Prepare the bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12.

  • Set up a separate well with a known concentration of this compound as a positive control. A common concentration used is 4 µg/mL, which should inhibit the growth of susceptible QC strains.

  • Seal the plate and incubate at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

High-Throughput Screening (HTS) Workflow

In drug discovery, a high-throughput screening approach is often employed to test large libraries of compounds. This compound serves as a vital positive control in these large-scale assays.

cluster_workflow Antibiotic Screening Workflow cluster_controls Controls start Compound Library (Test Compounds) plate_prep Plate Preparation (96- or 384-well plates) start->plate_prep dispensing Compound Dispensing (Automated) plate_prep->dispensing inoculation Bacterial Inoculation dispensing->inoculation incubation Incubation (16-20 hours) inoculation->incubation readout Data Acquisition (e.g., OD600 reading) incubation->readout analysis Data Analysis (Hit Identification) readout->analysis end Validated Hits analysis->end pos_control Positive Control (e.g., Amikacin) pos_control->plate_prep neg_control Negative Control (DMSO/Vehicle) neg_control->plate_prep growth_control Growth Control (No Compound) growth_control->plate_prep

Figure 2. High-throughput antibiotic screening workflow.

Conclusion

This compound stands out as a robust and reliable positive control for antibiotic screening assays. Its broad spectrum of activity, well-defined MIC ranges against quality control strains, and stability make it a superior choice for ensuring the accuracy and validity of screening results. While other aminoglycosides like gentamicin and tobramycin are also effective, amikacin's resistance to many inactivating enzymes provides a key advantage in screens where a wide range of potential resistance mechanisms may be encountered. By following standardized protocols and incorporating this compound as a positive control, researchers can have high confidence in their primary screening data, a critical step in the long journey of antibiotic discovery and development.

References

Cross-Resistance Between Amikacin and Other Aminoglycosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-resistance patterns between amikacin and other aminoglycosides, supported by experimental data and detailed methodologies. Understanding these resistance profiles is critical for the effective clinical use of this important class of antibiotics and for the development of novel therapeutic strategies to combat resistant pathogens.

Overview of Aminoglycoside Resistance

Aminoglycosides exert their antibacterial effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis. Resistance to these agents is primarily driven by three mechanisms:

  • Enzymatic Modification: Aminoglycoside-modifying enzymes (AMEs) are the most prevalent cause of resistance. These enzymes, encoded by genes often located on mobile genetic elements, alter the drug structure and prevent its binding to the ribosome.

  • Ribosomal Alterations: Mutations in ribosomal RNA (rRNA) or ribosomal proteins can reduce the binding affinity of aminoglycosides.

  • Efflux Pumps: Active transport systems can pump aminoglycosides out of the bacterial cell, reducing their intracellular concentration.

Amikacin, a semi-synthetic derivative of kanamycin, was specifically designed to be a poor substrate for many AMEs, giving it a broader spectrum of activity compared to older aminoglycosides. However, the emergence of specific AMEs and other resistance mechanisms can confer cross-resistance to amikacin.

Comparative Susceptibility Data

The following table summarizes the minimum inhibitory concentrations (MICs) of various aminoglycosides against clinical isolates of common Gram-negative bacteria, highlighting patterns of cross-resistance.

Table 1: Comparative MICs (μg/mL) of Aminoglycosides Against Resistant Gram-Negative Isolates

OrganismResistance MechanismAmikacinGentamicinTobramycinKanamycinPlazomicin
E. coliNDM-1, AAC(6')-Ib16>64>64>1282
K. pneumoniaeAAC(6')-Ib-cr83216641
P. aeruginosaANT(2")-I>64>64>64>1288
A. baumanniiAPH(3')-VIa321632>1284

Data compiled from representative studies on aminoglycoside resistance.

Key Experimental Methodologies

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, is a fundamental measure of antibiotic susceptibility.

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from a pure culture.

  • Serial Dilution: The aminoglycoside is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Identification of Aminoglycoside-Modifying Enzymes (AMEs)

Molecular methods are essential for identifying the specific AME genes responsible for resistance.

Protocol: Polymerase Chain Reaction (PCR)

  • DNA Extraction: Bacterial genomic DNA is extracted and purified.

  • Primer Design: Specific primers are designed to amplify known AME genes (e.g., aac(6')-Ib, ant(2")-I, aph(3')-VIa).

  • PCR Amplification: The target gene is amplified using the designed primers and a standard PCR protocol.

  • Gel Electrophoresis: The PCR product is run on an agarose gel to confirm the presence and size of the amplified gene.

  • Sequencing: The amplified product is sequenced to confirm the identity of the AME gene.

Visualizing Resistance Mechanisms and Workflows

The following diagrams illustrate key concepts in aminoglycoside resistance and the experimental workflows used to study them.

Aminoglycoside_Resistance_Mechanisms cluster_cell Bacterial Cell Aminoglycoside Aminoglycoside Ribosome 30S Ribosome Aminoglycoside->Ribosome Inhibits Protein Synthesis AME AME Aminoglycoside->AME Enzymatic Modification EffluxPump Efflux Pump Aminoglycoside->EffluxPump ModifiedAG Modified Aminoglycoside AME->ModifiedAG EffluxPump->Aminoglycoside Expulsion ModifiedAG->Ribosome Binding Blocked MIC_Workflow A Bacterial Culture B Prepare 0.5 McFarland Inoculum A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Aminoglycoside C->D E Incubate 16-20h at 35-37°C D->E F Read MIC E->F AME_Identification_Workflow A Isolate Bacterial DNA B PCR with AME-specific primers A->B C Agarose Gel Electrophoresis B->C D Sequence PCR Product C->D Positive Band E Identify AME Gene D->E

Synergistic Power Unleashed: Amikacin's Potent Partnership with Cell Wall Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics offers a promising frontier. This guide delves into the synergistic relationship between the aminoglycoside antibiotic amikacin and a class of drugs that target the bacterial cell wall. By presenting a comprehensive comparison of their combined activity, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance novel therapeutic strategies.

The fundamental principle behind this synergistic interaction lies in a "one-two punch" mechanism. Cell wall synthesis inhibitors, such as β-lactams (e.g., penicillins, cephalosporins, carbapenems) and glycopeptides (e.g., vancomycin), act by disrupting the integrity of the bacterial cell wall. This disruption creates openings, effectively increasing the permeability of the cell membrane. This compromised barrier then allows for enhanced intracellular uptake of amikacin, which exerts its bactericidal effect by binding to the 30S ribosomal subunit and inhibiting protein synthesis.[1][2] This combined assault is often more effective than the sum of its parts, leading to improved bacterial killing and a potential reduction in the emergence of resistance.

Comparative Efficacy: A Quantitative Look at Synergy

The synergistic effect of amikacin with various cell wall synthesis inhibitors has been quantified in numerous studies using methods such as the checkerboard assay and time-kill curve analysis. The Fractional Inhibitory Concentration (FIC) index is a common metric derived from the checkerboard assay, where a value of ≤ 0.5 typically indicates synergy. Time-kill assays provide a dynamic view of bactericidal activity over time, with synergy often defined as a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent.

Amikacin in Combination with β-Lactams

The synergy of amikacin with β-lactam antibiotics has been demonstrated against a range of clinically significant Gram-negative pathogens.

CombinationOrganismKey FindingsReference
Amikacin + Piperacillin/TazobactamPseudomonas aeruginosaSynergy was observed in 42% of combinations tested using time-kill methodology.[3][3]
Amikacin + CeftazidimePseudomonas aeruginosaSynergy (FIC index ≤ 0.5) was reported in 79.4% of clinical isolates.[4][4]
Amikacin + ImipenemAcinetobacter baumanniiFIC index values ranging from 0.01 to 0.5 indicated synergistic activity.[5][5]
Amikacin + Various β-lactamsMultiply resistant EnterobacteriaceaeEarly synergism was demonstrated in 74% of occasions using time-kill curves.[6][7][6][7]
Amikacin in Combination with Vancomycin

The combination of amikacin and vancomycin has shown particular promise against Gram-positive organisms, most notably Staphylococcus aureus.

CombinationOrganismKey FindingsReference
Amikacin + VancomycinStaphylococcus aureus (planktonic)The combination had a synergistic effect, significantly reducing the bacterial population by -3.0 to -6.0 log10 CFU/mL.[8][9][8][9]
Amikacin + VancomycinMethicillin-resistant Staphylococcus aureus (MRSA)A synergistic effect was demonstrated against MRSA isolates.[10]

Visualizing the Mechanism and Workflow

To better illustrate the underlying principles and experimental approaches, the following diagrams have been generated using Graphviz.

Synergy_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Cell_Wall_Inhibitor Cell Wall Synthesis Inhibitor (e.g., Beta-lactam, Vancomycin) Cell_Wall Cell Wall Cell_Wall_Inhibitor->Cell_Wall Inhibits Synthesis Disrupts Integrity Amikacin_ext Amikacin Cell_Membrane Cell Membrane Amikacin_ext->Cell_Membrane Increased Permeability Ribosome 30S Ribosome Cell_Membrane->Ribosome Enhanced Uptake Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits

Caption: Mechanism of synergistic activity between amikacin and cell wall synthesis inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Synergy Testing cluster_analysis Data Analysis Bacterial_Strain Bacterial Strain (e.g., P. aeruginosa, S. aureus) Checkerboard Checkerboard Assay Bacterial_Strain->Checkerboard Antibiotics Amikacin & Cell Wall Synthesis Inhibitor Antibiotics->Checkerboard Time_Kill Time-Kill Assay Antibiotics->Time_Kill FIC_Index Calculate FIC Index (≤ 0.5 = Synergy) Checkerboard->FIC_Index Log_Reduction Determine Log10 CFU/mL Reduction (≥ 2-log = Synergy) Time_Kill->Log_Reduction Bacterial_strain Bacterial_strain Bacterial_strain->Time_Kill

Caption: General workflow for assessing antibiotic synergy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the checkerboard and time-kill assays.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to determine the FIC index.[11][12][13][14]

  • Preparation of Antibiotic Solutions: Prepare stock solutions of amikacin and the cell wall synthesis inhibitor in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Typically, serial twofold dilutions of amikacin are made along the y-axis (rows), and serial twofold dilutions of the second antibiotic are made along the x-axis (columns).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.[14] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include growth control (no antibiotics) and sterility control (no bacteria) wells. Incubate the plate at 35-37°C for 18-24 hours.

  • Data Interpretation: After incubation, determine the Minimal Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. The FIC index is calculated using the following formula: FIC Index = FIC of Amikacin + FIC of Second Antibiotic Where:

    • FIC of Amikacin = (MIC of Amikacin in combination) / (MIC of Amikacin alone)

    • FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4[11][14]

Time-Kill Assay Protocol

The time-kill assay provides kinetic information about the bactericidal or bacteriostatic effects of antibiotic combinations.[15][16][17][18]

  • Preparation of Cultures: Grow bacterial cultures to the mid-logarithmic phase in a suitable broth medium.

  • Inoculum Preparation: Dilute the bacterial culture to a starting concentration of approximately 10^5 to 10^6 CFU/mL in flasks containing the broth with the desired antibiotic concentrations (amikacin alone, cell wall inhibitor alone, and the combination). A growth control flask without any antibiotics is also included.

  • Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them onto agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[18]

Conclusion

The synergistic activity of amikacin with cell wall synthesis inhibitors represents a compelling strategy to enhance antibacterial efficacy, particularly against challenging multidrug-resistant pathogens. The data presented in this guide underscores the potential of these combinations, while the detailed protocols provide a framework for further investigation. As the threat of antimicrobial resistance continues to grow, the rational and evidence-based combination of existing antibiotics will be an indispensable tool in our therapeutic arsenal.

References

statistical analysis of Amikacin efficacy in comparative studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Amikacin's performance against other antibiotics, supported by experimental data from comparative studies. Amikacin, a semisynthetic aminoglycoside antibiotic, is a critical therapeutic option, particularly for infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Its efficacy is attributed to its ability to inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.[3] This document synthesizes quantitative data from various studies to offer a clear comparison of Amikacin's efficacy, details the experimental protocols employed in these studies, and visualizes key mechanisms and workflows.

Comparative Efficacy of Amikacin: A Tabular Summary

The following tables summarize the quantitative data on the efficacy of Amikacin in comparison to other antibiotics from various clinical and in-vitro studies.

Table 1: Clinical Efficacy of Amikacin in Treating Severe Gram-Negative Infections

Comparison GroupInfection TypeAmikacin Favorable Response RateComparator Favorable Response Ratep-valueReference
Amikacin + Penicillin G vs. Amikacin + CarbenicillinSepticemia in cancer patients40% (of 15 cases)86% (of 14 cases)< 0.02[2][4]
Amikacin vs. GentamicinSevere Gram-negative infections77%78%> 0.05[5]
Amikacin (once-daily) vs. Amikacin (twice-daily)Systemic Gram-negative infections97%76.7%< 0.05[6]
Amikacin + Ceftazidime (multiple daily doses) vs. Amikacin + Ceftriaxone (single daily dose)Infections in patients with cancer and granulocytopenia74%71%> 0.2[5][7]
Amikacin + Standard Antibiotic Therapy (SAT) vs. Amikacin + Other Antibiotic Therapy (OAT)Serious bacterial infections80%87%Not specified[8]

Table 2: Bacteriological Eradication Rates

Treatment GroupConditionAmikacin Eradication RateComparator Eradication Ratep-valueReference
Inhaled + Intravenous AmikacinPseudomonas aeruginosa exacerbation in pediatric cystic fibrosis69%44% (Intravenous Amikacin alone)0.15[9]
Amikacin vs. GentamicinUrinary Tract Infections with Gram-negative organismsStatistically significant advantage for Amikacin-< 0.05[10]

Table 3: In-Vitro Susceptibility of Various Bacterial Species to Amikacin and Comparator Aminoglycosides

Bacterial SpeciesAmikacinGentamicinKanamycinNeomycinStreptomycinTobramycinReference
General ActivityAs active or more active than kanamycin, neomycin, and streptomycin, especially against resistant strains.[11]Gentamicin is generally more active against most gram-positive and gram-negative bacteria.[11][12]Amikacin is generally more active.[11]Amikacin is generally more active.[11]Amikacin is generally more active.[11]Gentamicin is the most active overall, but tobramycin and amikacin have significant activity.[12][11][12]
Nocardia asteroidesMore active than gentamicin.[11]Less active than amikacin.[11]----[11]
Providencia stuartiiMore active than gentamicin.[11]Less active than amikacin.[11]----[11]
Gentamicin-resistant gram-negative bacilli (e.g., Serratia marcescens)Active.[11]Resistant.[11]----[11]
Pseudomonas aeruginosaMICs: 0.25 µg/mL - 512 µg/mL.[3]-----[3]
Serratia marcescensMICs: ≤0.25 µg/mL - >32 µg/mL.[3]-----[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols employed in the comparative studies of Amikacin.

Clinical Trial Protocol: Comparative Study of Amikacin in Severe Gram-Negative Infections

A typical clinical trial evaluating the efficacy of Amikacin in comparison to another antibiotic, such as Gentamicin, for the treatment of severe Gram-negative infections would follow a prospective, randomized, double-blind design.[2][5]

  • Patient Selection:

    • Inclusion Criteria: Adult patients with suspected or documented severe infections caused by Gram-negative bacteria, such as bacteremia, urinary tract infections, or pneumonia.[5]

    • Exclusion Criteria: Patients with known hypersensitivity to aminoglycosides, pregnant women, and patients with pre-existing renal impairment or hearing disorders.[5]

  • Randomization and Blinding: Patients are randomly assigned to receive either Amikacin or the comparator antibiotic. Both the patients and the investigators are blinded to the treatment allocation to prevent bias.[2][5]

  • Intervention:

    • Amikacin Group: Receives a specified dose of Amikacin, for example, 7.5 mg/kg every 12 hours, administered intravenously or intramuscularly. Dosages are adjusted for patients with impaired renal function.[13]

    • Comparator Group: Receives the standard therapeutic dose of the comparator antibiotic (e.g., Gentamicin).

  • Data Collection and Endpoints:

    • Primary Endpoint: Clinical response, categorized as cure, improvement, or failure, based on the resolution of signs and symptoms of infection.

    • Secondary Endpoints: Bacteriological response (eradication of the infecting pathogen), incidence of adverse events (nephrotoxicity and ototoxicity), and all-cause mortality.[5]

    • Monitoring: Regular monitoring of renal function (serum creatinine) and auditory function is conducted.[5]

  • Statistical Analysis: The chi-square test or Fisher's exact test is used to compare the rates of favorable clinical outcomes and adverse events between the two treatment groups. A p-value of less than 0.05 is typically considered statistically significant.[2][5]

In-Vitro Susceptibility Testing Protocol: Broth Microdilution Method

The broth microdilution method is a standardized procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic, which is the lowest concentration that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for this methodology.[14][15]

  • Preparation of Materials:

    • Bacterial Strains: Clinically isolated bacterial strains are grown on an appropriate agar medium.

    • Antibiotic Solutions: Stock solutions of Amikacin and comparator antibiotics are prepared and serially diluted in Mueller-Hinton broth to achieve a range of concentrations.[4]

    • Microtiter Plates: 96-well microtiter plates are used for the assay.

  • Inoculum Preparation: A standardized inoculum of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Assay Procedure:

    • The diluted antibiotic solutions are dispensed into the wells of the microtiter plate.

    • The standardized bacterial inoculum is added to each well.

    • Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.

    • The plates are incubated at 35°C for 16-20 hours.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. The results are interpreted as susceptible, intermediate, or resistant based on the breakpoints established by the CLSI.[1][16] The composition of the test medium, particularly the concentration of divalent cations like calcium and magnesium, can significantly affect the MIC values and should be carefully controlled.[4][7]

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to Amikacin's function and evaluation.

cluster_Amikacin_MoA Amikacin's Mechanism of Action Amikacin Amikacin Ribosome Bacterial 30S Ribosomal Subunit Amikacin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of Amikacin.

cluster_Resistance_Mechanism Primary Mechanism of Amikacin Resistance Amikacin Amikacin AMEs Aminoglycoside-Modifying Enzymes (e.g., AAC(6')-Ib) Amikacin->AMEs Substrate for Modified_Amikacin Inactive Amikacin AMEs->Modified_Amikacin Produces Ribosome 30S Ribosomal Subunit Modified_Amikacin->Ribosome Cannot bind to

Caption: Enzymatic modification of Amikacin.

cluster_Clinical_Trial_Workflow Randomized Controlled Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Recruitment->Randomization Group_A Treatment Group A (Amikacin) Randomization->Group_A Group_B Treatment Group B (Comparator) Randomization->Group_B Data_Collection Data Collection (Efficacy & Safety) Group_A->Data_Collection Group_B->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow of a clinical trial.

cluster_MIC_Workflow In-Vitro Susceptibility (MIC) Testing Workflow Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculation Inoculate Microtiter Plate Prepare_Inoculum->Inoculation Serial_Dilution Prepare Serial Dilutions of Antibiotics Serial_Dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_Results Determine MIC Incubation->Read_Results

Caption: Workflow for MIC determination.

References

Evaluating Amikacin Hydrate's Efficacy Against Multidrug-Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. As resistance to frontline antibiotics grows, the re-evaluation of established antimicrobial agents like Amikacin becomes critical. This guide provides an objective comparison of Amikacin hydrate's performance against key MDR bacterial strains, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of effective therapeutic strategies.

Comparative Analysis of In Vitro Activity

Amikacin, a semisynthetic aminoglycoside, has demonstrated potent activity against a broad spectrum of Gram-negative bacteria, including strains resistant to other aminoglycosides like gentamicin and tobramycin.[1][2] Its efficacy extends to challenging MDR pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae (CRE), including Klebsiella pneumoniae.

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against various MDR bacterial strains. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 1: Comparative MICs (µg/mL) Against Multidrug-Resistant Pseudomonas aeruginosa

AntibioticMIC50MIC90% SusceptibleReference(s)
Amikacin 2897.0%[3]
Gentamicin≤1888.3%[3]
Tobramycin0.252-[4]
Meropenem0.5882.0%[3]

Table 2: Comparative MICs (µg/mL) Against Carbapenem-Resistant Klebsiella pneumoniae

AntibioticMIC50MIC90% SusceptibleReference(s)
Amikacin 83284.81%[5]
Gentamicin0.51682.28%[5]
Tobramycin163210.76%[5]
Meropenem≥16≥16-[6][7]

Table 3: Comparative MICs (µg/mL) Against Multidrug-Resistant Acinetobacter baumannii

AntibioticMIC50MIC90% SusceptibleReference(s)
Amikacin --61.9%[8]
Gentamicin--9.5%[8]
Tobramycin--19.0%[8]
Meropenem---[9]

Note: Direct comparative MIC50/MIC90 data for all listed antibiotics against A. baumannii from a single source was limited in the reviewed literature. The susceptibility percentages reflect the challenges in treating this pathogen.

Mechanism of Action: Inhibiting Protein Synthesis

Amikacin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][10] This binding interferes with the initiation complex, causes misreading of mRNA, and ultimately inhibits protein synthesis, leading to bacterial cell death.[1][11]

Amikacin's Mechanism of Action cluster_bacterium Bacterial Cell Amikacin Amikacin 30S_Ribosome 30S Ribosomal Subunit Amikacin->30S_Ribosome Binds to Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibits mRNA mRNA mRNA->30S_Ribosome Translation Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Amikacin inhibits bacterial protein synthesis.

Experimental Protocols

Accurate and reproducible antimicrobial susceptibility testing is paramount for evaluating the efficacy of antibiotics. The following are standardized protocols based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method (CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of this compound and comparator antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.[12][13] Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Incubate the plates at 35°C for 16-20 hours in ambient air.[14]

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth Microdilution Workflow Start Start Prepare_Dilutions Prepare serial dilutions of antibiotics in broth Start->Prepare_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate microtiter plate wells Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Workflow for Broth Microdilution.

Kirby-Bauer Disk Diffusion Method (CLSI M02)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain a confluent lawn of growth.[15]

  • Application of Antibiotic Disks: Aseptically apply paper disks impregnated with a standard concentration of Amikacin and comparator antibiotics onto the surface of the agar.[16]

  • Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[16]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on CLSI-defined zone diameter breakpoints.[13]

Kirby-Bauer Disk Diffusion Workflow Start Start Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Streak inoculum onto Mueller-Hinton agar Prepare_Inoculum->Inoculate_Plate Apply_Disks Apply antibiotic disks to agar surface Inoculate_Plate->Apply_Disks Incubate Incubate at 35°C for 16-18 hours Apply_Disks->Incubate Measure_Zones Measure zones of inhibition (mm) Incubate->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant Measure_Zones->Interpret_Results End End Interpret_Results->End

Workflow for Kirby-Bauer Disk Diffusion.

Conclusion

The presented data underscores the continued importance of this compound as a therapeutic option against multidrug-resistant Gram-negative bacteria. Its in vitro potency, particularly against strains resistant to other aminoglycosides, highlights its value in the current landscape of antimicrobial resistance. For researchers and drug development professionals, Amikacin serves as a crucial benchmark and a potential component of combination therapies aimed at combating these challenging infections. The standardized protocols provided herein offer a framework for consistent and reliable evaluation of novel antimicrobial agents against these formidable pathogens.

References

A Comparative Analysis of Amikacin Hydrate and Amikacin Sulfate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between different salt forms of an active pharmaceutical ingredient (API) can have significant implications for experimental accuracy, reproducibility, and formulation development. This guide provides a detailed comparative study of Amikacin hydrate and Amikacin sulfate, two common forms of the potent aminoglycoside antibiotic, Amikacin.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental differences between this compound and Amikacin sulfate lie in their chemical composition and resulting physical properties. Amikacin sulfate is the salt form commonly used in clinical formulations, while this compound is often utilized as a reference standard and in specific laboratory assays.[1][2]

PropertyThis compoundAmikacin Sulfate
Chemical Formula C22H43N5O13 · xH2O[1]C22H43N5O13 · 2H2SO4
Molecular Weight 585.60 g/mol (anhydrous basis)[1]781.76 g/mol
Appearance White to off-white powder[1][3]White to yellowish-white powder
Solubility Freely soluble in aqueous solution.[4] H2O: 50 mg/mL, clear, colorless.[5]Very soluble in water; practically insoluble in ethanol.
Storage Store desiccated at 2-8°C.[1][3]Store at room temperature (15-30°C).
Typical Use Antimicrobial susceptibility studies, reference standard.[1][2]Clinical formulations (injectable solutions).

Stability Profile

The stability of an antibiotic in solution is critical for ensuring accurate and reproducible results in research settings. While direct comparative stability studies are lacking, information on the stability of Amikacin sulfate in various intravenous solutions is well-documented.

Amikacin Sulfate Stability in Intravenous Solutions:

IV SolutionConcentrationStorage ConditionDuration of Stability
0.9% Sodium Chloride0.25 mg/mL and 5.0 mg/mLRoom Temperature24 hours
5% Dextrose0.25 mg/mL and 5.0 mg/mLRoom Temperature24 hours
Lactated Ringer's0.25 mg/mL and 5.0 mg/mLRoom Temperature24 hours

For this compound, it is recommended to prepare solutions fresh for optimal performance in susceptibility testing. Long-term stability studies in various research-specific buffers and media have not been extensively published. Researchers should perform their own stability assessments under their specific experimental conditions.

Experimental Protocols

To facilitate a direct comparison between this compound and Amikacin sulfate, the following experimental protocols are provided.

Protocol for Comparative Solubility Assessment

This protocol outlines a method to determine and compare the equilibrium solubility of this compound and Amikacin sulfate in a relevant buffer.

Materials:

  • This compound

  • Amikacin sulfate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

  • Prepare saturated solutions by adding an excess of each Amikacin form to separate vials containing a known volume of PBS (pH 7.4).

  • Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of dissolved Amikacin in the filtrate using a validated HPLC method.

  • Compare the determined concentrations to establish the relative solubility of the two forms.

Protocol for Comparative In Vitro Antibacterial Activity (MIC Determination)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound and Amikacin sulfate against a target bacterial strain.

Materials:

  • This compound and Amikacin sulfate stock solutions of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (e.g., Pseudomonas aeruginosa ATCC 27853)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of both this compound and Amikacin sulfate in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Compare the MIC values obtained for this compound and Amikacin sulfate.

Mechanism of Action and Signaling Pathway

Both this compound and Amikacin sulfate exert their antibacterial effect through the same mechanism of action: the inhibition of bacterial protein synthesis. Amikacin binds to the 30S ribosomal subunit, which leads to misreading of mRNA and ultimately disrupts the synthesis of proteins essential for bacterial survival.

Amikacin_Mechanism cluster_bacterium Bacterial Cell Amikacin Amikacin (Hydrate or Sulfate) Ribosome_30S 30S Ribosomal Subunit Amikacin->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Causes misreading of mRNA during mRNA mRNA mRNA->Ribosome_30S tRNA tRNA tRNA->Ribosome_30S Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Inhibition leads to

Figure 1. Mechanism of action of Amikacin.

Experimental Workflow for Comparative Analysis

A logical workflow for a comparative study of this compound and Amikacin sulfate would involve a series of experiments to characterize and compare their key attributes.

Comparative_Workflow start Start: Obtain Amikacin Hydrate and Sulfate physicochemical Physicochemical Characterization (Solubility, pKa, etc.) start->physicochemical stability Stability Assessment (in various buffers/media) start->stability in_vitro In Vitro Efficacy (MIC/MBC determination) physicochemical->in_vitro stability->in_vitro data_analysis Data Analysis and Comparison in_vitro->data_analysis conclusion Conclusion: Select optimal form for specific application data_analysis->conclusion

Figure 2. Workflow for comparing Amikacin forms.

Conclusion

For researchers, the choice between this compound and Amikacin sulfate will depend on the specific application. Amikacin sulfate is the well-characterized form used in commercially available clinical preparations and is suitable for in vivo studies aiming to mimic clinical use. This compound, on the other hand, is primarily used as a reference standard for analytical purposes and in antimicrobial susceptibility testing where a well-defined, anhydrous-corrected concentration is crucial.

Given the lack of direct comparative data, it is imperative for researchers to carefully consider the properties of each form and, where necessary, perform in-house comparative experiments using the protocols outlined in this guide to ensure the selection of the most appropriate form for their research needs. This will ultimately contribute to more accurate, reliable, and reproducible scientific outcomes.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Amikacin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of amikacin hydrate, a widely used aminoglycoside antibiotic. Adherence to these guidelines is critical to prevent environmental contamination and the development of antibiotic-resistant bacteria.

This compound waste must be managed in accordance with all applicable national and local regulations.[1][2] It is crucial to treat all forms of amikacin waste, including pure substance, solutions, and contaminated materials, as chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.[3]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AmikacinDisposal cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_treatment_disposal Treatment & Final Disposal Waste This compound Waste Generated Characterize Characterize Waste Stream Waste->Characterize Stock Unused/Expired Stock Solution (Concentrated) Characterize->Stock  Unused/Expired  Stock Media Used/Unused Culture Media Characterize->Media  Aqueous Solution  (e.g., Media) Contaminated Contaminated Labware (Gloves, Pipettes, etc.) Characterize->Contaminated  Solid Waste Empty Empty Original Container Characterize->Empty  Empty Container HazardousWaste Collect in Approved Hazardous Chemical Waste Container Stock->HazardousWaste Autoclave Autoclave if Permitted by Institutional Guidelines Media->Autoclave Contaminated->HazardousWaste Rinse Handle as Product Itself; Rinse and Dispose as per Institutional Protocol Empty->Rinse Incineration Dispose via Licensed Waste Disposal Service (e.g., Incineration) HazardousWaste->Incineration Autoclave->Incineration Post-Autoclave Rinse->Incineration

Fig. 1: Decision workflow for the disposal of this compound waste.

Summary of this compound Waste Disposal Procedures

The appropriate disposal method for this compound depends on its form and concentration. The following table summarizes the recommended procedures for different types of amikacin waste.

Waste TypeRecommended Disposal ProcedureKey Considerations
Unused or Expired this compound (Pure/Stock Solutions) Treat as hazardous chemical waste.[3]Collect in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[1] Arrange for pickup by a licensed professional waste disposal service.[4]
Used or Unused Culture Media Containing Amikacin Consult institutional guidelines. Autoclaving may be an option for decontamination, but does not always destroy the antibiotic.[3]It is imperative to confirm with your EHS department if autoclaving is sufficient. If not, the media should be collected as chemical waste. Never pour media containing antibiotics down the drain without explicit approval and adherence to inactivation protocols.[5][6]
Contaminated Solid Waste (e.g., gloves, pipette tips, vials) Collect in a designated hazardous waste container.Ensure all sharps are in a puncture-proof container. All contaminated materials should be handled as if they are the product itself.[1]
Empty this compound Containers Handle the uncleaned container like the product itself.[1][7]Leave chemicals in their original containers for disposal.[1] Follow institutional protocols for rinsing and disposing of empty chemical containers.
Spills Absorb with an inert material (e.g., diatomite, universal binders) and collect for disposal.[2]Avoid generating dust.[1] Ensure adequate ventilation and use appropriate personal protective equipment (PPE).[2] Prevent the spill from entering drains or waterways.[2][5][8]

Experimental Protocol: Spill Decontamination

In the event of an this compound spill, follow this procedure for safe cleanup and disposal:

  • Ensure Safety: Evacuate non-essential personnel from the area.[1] Ensure adequate ventilation.[9] Don the appropriate PPE, including safety goggles, gloves, and a respirator if dust is generated.[2][4]

  • Containment: Prevent the spill from spreading and keep it away from drains and water courses.[2][8] For dry spills, avoid creating dust.[1]

  • Absorption: For liquid spills, cover with a liquid-binding material such as diatomite or universal binders.[2] For dry spills, carefully sweep up the material.

  • Collection: Collect the absorbed material and contaminated debris into a suitable, closed, and labeled container for disposal.[5][9]

  • Decontamination: Clean the spill area thoroughly. Some sources suggest scrubbing surfaces with alcohol.[2]

  • Disposal: Dispose of the container with the collected spill waste as hazardous chemical waste, following your institution's guidelines.[2]

Disclaimer: The toxicological properties of this compound may not have been fully investigated.[5] It is essential to consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the most accurate and up-to-date information.[1][2][5][9][10] Always prioritize safety and regulatory compliance in the handling and disposal of all laboratory chemicals.

References

Safe Handling and Disposal of Amikacin Hydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Amikacin hydrate. The following step-by-step guidance outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, wearing appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, should also be in place.[3]

Summary of Required Personal Protective Equipment

Protection TypeEquipment SpecificationRationale & Source
Eye/Face Protection Safety goggles with side-shields or chemical safety goggles as described by OSHA.[3][4]Protects eyes from dust, aerosols, and splashes.
Hand Protection Compatible, chemical-resistant gloves.[1][4]Prevents direct skin contact with the compound.
Body Protection Chemical-resistant gloves and clothing; impervious clothing or lab coat.[3][4]Protects skin from exposure and prevents contamination of personal clothing.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[4]Required to prevent inhalation of dusts and aerosols, especially when not handled in a fume hood.
Chemical and Physical Properties

Understanding the properties of this compound is crucial for safe handling. While most safety data sheets indicate it is not a hazardous substance under GHS classification, it is prudent to handle it with care due to its pharmacological activity.[3] Aminoglycosides as a class are associated with potential nephrotoxicity and ototoxicity.

Key Data for this compound

PropertyValue
Molecular Formula C22H43N5O13 · xH2O[3][5]
Molecular Weight 585.6 g/mol (anhydrous basis)[5][6]
Physical State Solid, crystalline powder.[6][7]
Appearance White.[6]
Melting Point 214 °C / 417.2 °F[6]
Occupational Exposure Limits No occupational exposure limit values have been established.[3][4][6]

Operational Plan: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of this compound within a laboratory setting.

G cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Management cluster_spill Emergency Protocol prep 1. Don PPE (Gloves, Gown, Goggles, Respirator) handle 2. Handle in Ventilated Area (e.g., Fume Hood) Avoid dust/aerosol formation. prep->handle weigh 3. Weigh and Prepare Solution handle->weigh spill Spill Occurs handle->spill storage 4. Store Securely (Keep container tightly closed in a dry, well-ventilated place) weigh->storage If not for immediate use use 5. Conduct Experiment weigh->use decon 6. Decontaminate Surfaces (Scrub with alcohol) use->decon collect 7. Collect Waste (Unused material, contaminated PPE, and labware) decon->collect dispose 8. Dispose via Licensed Contractor (Dispose in approved waste disposal plant) collect->dispose spill_proc ACCIDENTAL RELEASE 1. Evacuate personnel to safe areas. 2. Ensure adequate ventilation. 3. Contain spillage with absorbent material (e.g., sand, earth). 4. Collect and place in a suitable container for disposal. spill->spill_proc

Caption: Workflow for safe handling and disposal of this compound.

Step-by-Step Handling and Disposal Procedures

A. Safe Handling Protocol

  • Work Area Preparation : Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation risk.[1][3] Ensure a safety shower and eye-wash station are readily accessible.[3][4]

  • Personal Protective Equipment : Before handling, put on all required PPE as detailed in the table above: chemical-resistant gloves, a lab coat or gown, and safety goggles.[1][4] A respirator should be used if there is a risk of dust formation.[4]

  • Preventing Exposure : Avoid direct contact with skin and eyes.[1] Take measures to prevent the formation of dust and aerosols.[1][3]

  • Hygiene : Do not eat, drink, or smoke in the laboratory area where the product is being used.[5] Wash hands thoroughly after handling.[5] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[4][8]

B. Storage Conditions

  • Keep the container tightly closed and store it in a dry, well-ventilated place.[6]

  • For solutions stored in solvent, recommended storage is at -80°C for 6 months or -20°C for 1 month in a sealed container, away from moisture.[3]

C. Accidental Release and Spill Procedure

  • Immediate Action : Evacuate personnel to a safe area and ensure adequate ventilation.[1][3]

  • Containment : Prevent further leakage or spillage if it is safe to do so.[1] Use a non-combustible, absorbent material like sand, earth, or vermiculite to contain and collect the spillage.[8]

  • Cleanup : Collect the spilled material and place it into a suitable, closed container for disposal.[1]

  • Decontamination : Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[3]

D. Disposal Plan

  • Waste Collection : All surplus material, non-recyclable solutions, and contaminated items (e.g., gloves, liners, containers) must be collected for disposal.

  • Regulatory Compliance : The disposal of this compound and its by-products must comply with environmental protection regulations and local authority requirements.[8] Do not let the product enter drains, water courses, or the soil.[1][3]

  • Disposal Method : Dispose of all waste via a licensed waste disposal contractor.[7][8] The material should be sent to an approved waste disposal plant.[5] Empty containers may retain product residue and should be handled with care.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.